Product packaging for 2-Bromo-5-phenylthiazole(Cat. No.:CAS No. 133311-51-0)

2-Bromo-5-phenylthiazole

Cat. No.: B144467
CAS No.: 133311-51-0
M. Wt: 240.12 g/mol
InChI Key: DQKKZVBNEAECJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Bromo-5-phenylthiazole is a useful research compound. Its molecular formula is C9H6BrNS and its molecular weight is 240.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6BrNS B144467 2-Bromo-5-phenylthiazole CAS No. 133311-51-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-phenyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNS/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKKZVBNEAECJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50444076
Record name 2-Bromo-5-phenylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133311-51-0
Record name 2-Bromo-5-phenylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-5-phenyl-1,3-thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-5-phenylthiazole (CAS: 133311-51-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-phenylthiazole is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its strategic combination of a reactive bromine atom and a phenylthiazole core, a scaffold present in numerous bioactive compounds, makes it a versatile intermediate for the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, synthesis methodologies, and key applications of this compound, with a particular focus on its role in the development of antifungal agents targeting lanosterol 14α-demethylase (CYP51).

Physicochemical Properties

This compound is a yellow to brown solid at room temperature. Its core molecular structure consists of a thiazole ring brominated at the 2-position and substituted with a phenyl group at the 5-position.

PropertyValueReference
CAS Number 133311-51-0[1][2]
Molecular Formula C₉H₆BrNS[2]
Molecular Weight 240.12 g/mol [1][2]
Boiling Point 330.536 °C at 760 mmHg (Predicted)[2]
Appearance Yellow to brown solidGeneral Knowledge
Storage 2-8°C, Inert AtmosphereGeneral Knowledge

Spectroscopic Data

TechniqueExpected Peaks/Signals
¹H NMR Aromatic protons of the phenyl group: δ 7.0–8.5 ppm. Thiazole ring proton: δ 6.5–7.5 ppm.[1]
¹³C NMR Phenyl group carbons: δ 115-161 ppm. Thiazole ring carbons: Signals characteristic of the heterocyclic core.
IR Spectroscopy C-Br stretch: 550–600 cm⁻¹. C=N stretch (thiazole ring): ~1600 cm⁻¹.[1]
Mass Spectrometry Molecular ion peaks at m/z 240 and 242 (due to ⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio). Fragmentation may involve the loss of Br, S, or cleavage of the phenyl group.[1]

Synthesis of this compound

Several synthetic routes to this compound have been established, offering flexibility in terms of starting materials and reaction conditions. The key methods include direct bromination of 5-phenylthiazole, a Sandmeyer-type reaction from 2-amino-5-phenylthiazole, and transition metal-catalyzed cross-coupling reactions.

General Synthesis Workflow

G cluster_0 Starting Materials cluster_1 Synthesis Methods cluster_2 Product 5-Phenylthiazole 5-Phenylthiazole Direct Bromination (Br2 or CuBr2) Direct Bromination (Br2 or CuBr2) 5-Phenylthiazole->Direct Bromination (Br2 or CuBr2) 2-Amino-5-phenylthiazole 2-Amino-5-phenylthiazole Sandmeyer-type Reaction Sandmeyer-type Reaction 2-Amino-5-phenylthiazole->Sandmeyer-type Reaction This compound This compound Direct Bromination (Br2 or CuBr2)->this compound Sandmeyer-type Reaction->this compound Suzuki Coupling Suzuki Coupling (as a method for further functionalization) This compound->Suzuki Coupling

General synthetic routes to this compound.

Experimental Protocols

Protocol 1: Direct Bromination of 5-Phenylthiazole

This method involves the electrophilic substitution of bromine onto the 5-phenylthiazole ring. The use of copper(II) bromide offers a milder and more selective alternative to molecular bromine.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-phenylthiazole (1 equivalent) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).

  • Reagent Addition: Add copper(II) bromide (CuBr₂, 1.1-1.5 equivalents) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-100 °C) and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Protocol 2: Sandmeyer-type Reaction from 2-Amino-5-phenylthiazole

This route converts a 2-amino group on the thiazole ring to a bromo substituent via a diazonium salt intermediate.[1]

  • Diazotization: Dissolve 2-amino-5-phenylthiazole (1 equivalent) in an aqueous solution of hydrobromic acid (HBr). Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (NaNO₂) in water dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

  • Bromination: In a separate flask, prepare a solution of copper(I) bromide (CuBr, catalytic amount) in HBr. Add the freshly prepared diazonium salt solution to the CuBr solution at 0-5 °C.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Work-up and Purification: Cool the mixture and extract the product with a suitable organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Protocol 3: Use in Suzuki Cross-Coupling Reactions

The bromine atom at the 2-position of this compound serves as a reactive handle for forming new carbon-carbon bonds via palladium-catalyzed Suzuki coupling.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1 equivalent), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water.

  • Reaction Conditions: Heat the mixture to 80-110 °C and stir for 2-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.

Applications in Drug Discovery: Targeting Fungal CYP51

Thiazole derivatives are known to exhibit a wide range of biological activities, including antifungal, antitumor, and anti-inflammatory effects. This compound is a key intermediate in the synthesis of novel compounds targeting lanosterol 14α-demethylase (CYP51), a crucial enzyme in the fungal ergosterol biosynthesis pathway.

The Ergosterol Biosynthesis Pathway and CYP51 Inhibition

Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. The biosynthesis of ergosterol from lanosterol is a multi-step process, with the demethylation of lanosterol at the 14α-position being a critical step catalyzed by the cytochrome P450 enzyme, CYP51. Inhibition of CYP51 disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising the integrity and function of the fungal cell membrane. This disruption is the primary mechanism of action for azole antifungal drugs.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition cluster_outcome Consequences Lanosterol Lanosterol 14-Demethyllanosterol 14-Demethyllanosterol Lanosterol->14-Demethyllanosterol CYP51 Ergosterol Ergosterol 14-Demethyllanosterol->Ergosterol Multiple Steps Phenylthiazole Derivative Phenylthiazole Derivative CYP51_enzyme CYP51 Enzyme Phenylthiazole Derivative->CYP51_enzyme Inhibits Ergosterol Depletion Ergosterol Depletion CYP51_enzyme->Ergosterol Depletion Toxic Sterol Accumulation Toxic Sterol Accumulation CYP51_enzyme->Toxic Sterol Accumulation Fungal Cell Membrane Disruption Fungal Cell Membrane Disruption Ergosterol Depletion->Fungal Cell Membrane Disruption Toxic Sterol Accumulation->Fungal Cell Membrane Disruption

Inhibition of the fungal ergosterol biosynthesis pathway by a phenylthiazole derivative.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its utility is particularly pronounced in the field of medicinal chemistry, where it serves as a key precursor for the development of novel therapeutic agents. The ability to readily functionalize the 2-position via cross-coupling reactions, combined with the inherent biological relevance of the phenylthiazole scaffold, ensures its continued importance in the quest for new and improved drugs, especially in the fight against fungal infections. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to aid researchers in leveraging this important chemical entity in their scientific endeavors.

References

Synthesis of 2-Bromo-5-phenylthiazole from 5-phenylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-bromo-5-phenylthiazole from 5-phenylthiazole, a key transformation in the generation of versatile intermediates for pharmaceutical and agrochemical research. The document details established experimental protocols, presents quantitative data for comparison, and visualizes the synthetic and experimental workflows.

Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous bioactive compounds with a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The introduction of a bromine atom at the C2 position of the 5-phenylthiazole scaffold provides a reactive handle for further molecular elaboration through cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery programs.[3] This guide focuses on the direct bromination of 5-phenylthiazole, a common and effective method for the preparation of this compound.

Synthetic Approaches

The synthesis of this compound from 5-phenylthiazole is typically achieved via an electrophilic aromatic substitution reaction. The electron-rich nature of the thiazole ring facilitates substitution, with the C2 position being particularly reactive.[3] Two primary methods are commonly employed for this transformation: direct bromination with molecular bromine and a milder approach using copper(II) bromide.

Direct Bromination with Molecular Bromine (Br₂)

This classic method involves the treatment of 5-phenylthiazole with molecular bromine in a suitable solvent, such as acetic acid or dimethylformamide (DMF).[3][4] The reaction is often performed at reduced temperatures to control its exothermicity and minimize the formation of byproducts.[3]

Bromination with Copper(II) Bromide (CuBr₂)

An alternative and often more selective method utilizes copper(II) bromide as the brominating agent.[3] This approach is considered milder and can provide better control over the reaction, leading to high yields of the desired product with minimal side reactions.[3][5] The reaction is typically carried out by heating 5-phenylthiazole with CuBr₂ in a solvent like acetonitrile.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from 5-phenylthiazole using the two primary methods described. Please note that yields can vary depending on the specific reaction conditions and scale.

MethodBrominating AgentSolventTemperatureReaction TimeTypical Yield (%)
1Molecular Bromine (Br₂)Acetic Acid0-25°CSeveral hours to overnightGood to High
2Copper(II) Bromide (CuBr₂)AcetonitrileRefluxSeveral hoursHigh

Experimental Protocols

Method 1: Direct Bromination with Molecular Bromine in Acetic Acid

This protocol is adapted from a general procedure for the bromination of substituted thiazoles.[4]

Materials:

  • 5-phenylthiazole

  • Molecular Bromine (Br₂)

  • Glacial Acetic Acid

  • Ice

  • Saturated aqueous sodium carbonate (Na₂CO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Ether or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 5-phenylthiazole (1 equivalent) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of molecular bromine (1.1 equivalents) in glacial acetic acid dropwise to the cooled solution with stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture onto ice water.

  • Carefully neutralize the mixture with a saturated aqueous solution of sodium carbonate until the effervescence ceases.

  • If the color of bromine persists, add a saturated aqueous solution of sodium thiosulfate until the color disappears.

  • Extract the aqueous layer with ether (3x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Method 2: Bromination with Copper(II) Bromide in Acetonitrile

This protocol is based on a general and efficient method for the bromination of 2-aminothiazoles, which is applicable to other thiazole derivatives.[6]

Materials:

  • 5-phenylthiazole

  • Copper(II) Bromide (CuBr₂)

  • Acetonitrile

  • Water

  • Ethyl acetate or other suitable organic solvent for extraction

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 5-phenylthiazole (1 equivalent) in acetonitrile.

  • Add copper(II) bromide (2.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain this temperature with stirring.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product into ethyl acetate (3x volumes).

  • Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate to remove any residual bromine species, followed by a brine wash.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Visualization of Workflows and Pathways

Synthetic Pathway

The following diagram illustrates the direct bromination of 5-phenylthiazole to yield this compound.

G 5-phenylthiazole 5-Phenylthiazole This compound This compound 5-phenylthiazole->this compound Electrophilic Aromatic Substitution Brominating_Agent Br₂ in Acetic Acid or CuBr₂ in Acetonitrile Brominating_Agent->5-phenylthiazole

Caption: Synthetic route to this compound.

Experimental Workflow

This diagram outlines the general experimental workflow for the synthesis, workup, and purification of this compound.

G cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Characterization Start Dissolve 5-phenylthiazole in solvent Reagent_Addition Add Brominating Agent Start->Reagent_Addition Reaction_Monitoring Stir and Monitor (TLC) Reagent_Addition->Reaction_Monitoring Quenching Quench Reaction (e.g., add water/ice) Reaction_Monitoring->Quenching Neutralization Neutralize (e.g., Na₂CO₃) Quenching->Neutralization Extraction Extract with Organic Solvent Neutralization->Extraction Washing Wash Organic Layer (e.g., Na₂S₂O₃, Brine) Extraction->Washing Drying Dry and Concentrate Washing->Drying Purification Purify Crude Product (Recrystallization or Column Chromatography) Drying->Purification Characterization Characterize Pure Product (NMR, MS, etc.) Purification->Characterization

Caption: General experimental workflow for the synthesis of this compound.

Potential Signaling Pathways and Mechanism of Action

While specific signaling pathways for this compound are not extensively documented, the broader class of thiazole derivatives is known to exhibit a range of biological activities by interacting with various cellular targets.

Derivatives of 2-aminothiazole are well-documented as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[7] The phenylthiazole moiety is also a key structural feature in antifungal agents that target lanosterol 14α-demethylase (CYP51), an essential enzyme in ergosterol biosynthesis in fungi.[1]

The mechanism of action for phenylthiazole derivatives often involves the inhibition of key enzymes.[3] The thiazole ring can participate in π-π stacking interactions with aromatic residues in the active site of a target protein, while the phenyl group can engage in hydrophobic interactions. The bromine atom at the C2 position can form halogen bonds, further stabilizing the binding of the molecule to its biological target and modulating its function.[3]

Postulated Signaling Pathway Involvement

Based on the activities of related compounds, this compound and its derivatives may interact with signaling pathways involved in cell proliferation and survival, such as kinase signaling cascades, or metabolic pathways crucial for pathogens, like the ergosterol biosynthesis pathway.

G Compound This compound Derivative Target Cellular Target (e.g., Protein Kinase, CYP51) Compound->Target Inhibition Pathway Signaling Pathway (e.g., Proliferation, Ergosterol Biosynthesis) Target->Pathway Modulation Response Biological Response (e.g., Anticancer, Antifungal Activity) Pathway->Response Leads to

Caption: Postulated mechanism of action for this compound derivatives.

References

2-Bromo-5-phenylthiazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Bromo-5-phenylthiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its fundamental molecular and physicochemical properties, outlines key synthetic methodologies, and explores its potential biological activities and applications in drug development. As a versatile synthetic intermediate, this compound serves as a crucial building block for creating more complex molecules, particularly in the search for new therapeutic agents.[1][2] The information is presented to support research and development efforts within the scientific community.

Molecular and Physicochemical Properties

This compound is a halogenated heterocyclic compound. The presence of the bromine atom provides a reactive site for various chemical transformations, particularly cross-coupling reactions, making it a valuable intermediate in organic synthesis.[2] Its core structure consists of a thiazole ring substituted with a bromine atom at the 2-position and a phenyl group at the 5-position.

Key Identifiers and Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₆BrNS[1][3][4][5]
Molecular Weight 240.12 g/mol [2][3][4][5]
CAS Number 133311-51-0[2][3][5]
MDL Number MFCD11109488[1][3]
Appearance White powdery solid (typical)[6]
Purity ≥96% (typical commercial grade)[4]
Storage 2-8°C, under inert gas[1]

Synthesis and Manufacturing

The synthesis of this compound can be achieved through several established chemical routes. The choice of method often depends on the availability of starting materials, desired yield, and scalability. The bromine atom serves as a reactive handle, enabling further molecular diversification.[2]

Key Synthetic Routes

Two primary strategies for the synthesis of this compound are:

  • Electrophilic Aromatic Substitution (Direct Bromination) : This is a common method where the electron-rich thiazole ring of 5-phenylthiazole is directly brominated. The C2 position is particularly reactive, facilitating this substitution.[2]

  • Sandmeyer-type Reaction : This alternative route involves converting a 2-amino group on a 2-amino-5-phenylthiazole precursor into a bromo substituent. This is achieved by forming a diazonium salt, which is subsequently displaced by a bromide ion.[2]

The following diagram illustrates a generalized workflow for the direct bromination approach.

G A 5-Phenylthiazole (Starting Material) B Dissolve in Polar Aprotic Solvent (e.g., DMF, Acetic Acid) A->B C Cool Reaction Mixture (0-5°C) B->C Control Exothermicity D Add Molecular Bromine (Br₂) (Dropwise) C->D E Reaction Monitoring (e.g., TLC) D->E Stir until completion F Work-up & Purification E->F G This compound (Final Product) F->G

A generalized workflow for the synthesis of this compound via direct bromination.
Experimental Protocol: Direct Bromination of 5-Phenylthiazole

The following is a generalized experimental protocol based on established electrophilic aromatic substitution methods.[2]

  • Preparation : Dissolve 5-phenylthiazole in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetic acid, within a round-bottom flask equipped with a magnetic stirrer.

  • Cooling : Place the flask in an ice bath to reduce the temperature of the mixture to between 0–5°C. This helps to control the exothermic nature of the reaction and minimize side-product formation.

  • Bromination : Add molecular bromine (Br₂) dropwise to the cooled solution while stirring continuously.

  • Reaction : Allow the reaction to proceed at a low temperature, monitoring its progress using thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching & Extraction : Once the reaction is complete, quench it by adding an aqueous solution of sodium thiosulfate to remove excess bromine. Extract the product using a suitable organic solvent (e.g., ethyl acetate).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Biological Activity and Potential Applications

Thiazole and its derivatives are recognized as privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds.[2][7] this compound is a key intermediate for synthesizing molecules with potential therapeutic value, particularly in oncology and infectious diseases.[1][8]

Applications in Drug Discovery
  • Antifungal Agents : The phenylthiazole structure is found in approved antifungal drugs like isavuconazole.[6] Compounds derived from this scaffold can act as inhibitors of lanosterol 14α-demethylase (CYP51), an essential enzyme in fungal cell membrane synthesis.[6][7]

  • Anticancer Agents : The 2-aminothiazole scaffold, which can be synthesized from 2-bromothiazole precursors, is a well-established pharmacophore in oncology.[7][8] For related compounds, inhibition of signaling pathways crucial for tumor growth and survival, such as the VEGF/VEGFR-2 pathway that drives angiogenesis, has been identified as a potential mechanism of action.[9]

  • Antimicrobial Agents : The thiazole nucleus is a fundamental component in the development of various antimicrobial agents.[2][7] The lipophilicity imparted by the phenyl and bromo substituents may enhance the ability of derivative compounds to cross microbial cell membranes.[7]

Example Signaling Pathway: VEGF/VEGFR-2 in Angiogenesis

Derivatives of this compound could potentially be designed to target key signaling pathways in cancer, such as the VEGF/VEGFR-2 pathway, which is critical for angiogenesis—the formation of new blood vessels that supply tumors with nutrients.[9]

G ligand ligand receptor receptor pathway pathway response response inhibitor inhibitor VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS/RAF/MEK/ERK Pathway VEGFR2->RAS Proliferation Cell Proliferation & Migration PLCg->Proliferation AKT AKT PI3K->AKT RAS->Proliferation Survival Cell Survival AKT->Survival Inhibitor Potential Target for Thiazole Derivatives Inhibitor->VEGFR2

Simplified VEGF/VEGFR-2 signaling pathway, a potential target for anticancer drug development.

References

Spectroscopic and Synthetic Profile of 2-Bromo-5-phenylthiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 2-Bromo-5-phenylthiazole (CAS No: 133311-51-0). Given the limited availability of direct experimental spectra in public databases, this guide combines predicted spectroscopic data based on analogous compounds with detailed, generalized experimental protocols for its synthesis and characterization.

Molecular Information
IdentifierValue
IUPAC Name 2-Bromo-5-phenyl-1,3-thiazole
CAS Number 133311-51-0
Molecular Formula C₉H₆BrNS
Molecular Weight 240.12 g/mol
Chemical Structure S / C=N

Spectroscopic Data (Predicted)

¹H NMR (Proton NMR) Data

The predicted ¹H NMR spectrum of this compound would exhibit signals corresponding to the protons of the phenyl group and the single proton on the thiazole ring.

Predicted Chemical Shift (δ) ppm Multiplicity Assignment
~ 7.9 - 8.1DoubletPhenyl protons (ortho to thiazole)
~ 7.3 - 7.5MultipletPhenyl protons (meta and para)
~ 7.8SingletThiazole-H4 proton
¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum would show distinct signals for the carbon atoms of the thiazole and phenyl rings.

Predicted Chemical Shift (δ) ppm Assignment
~ 150 - 155Thiazole C2 (C-Br)
~ 135 - 140Thiazole C4
~ 125 - 130Thiazole C5 (C-Ph)
~ 130 - 135Phenyl C1 (ipso)
~ 128 - 130Phenyl C2, C6 (ortho)
~ 129 - 131Phenyl C3, C5 (meta)
~ 127 - 129Phenyl C4 (para)
Mass Spectrometry (MS) Data

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio).

m/z Interpretation
~ 239/241[M]⁺ (Molecular ion peak with bromine isotopic pattern)
VariousFragmentation peaks corresponding to the loss of Br, HCN, etc.

Experimental Protocols

The following sections detail generalized yet comprehensive experimental procedures for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the bromination of 5-phenylthiazole.[1] An alternative approach is a Sandmeyer-type reaction from 2-amino-5-phenylthiazole.[1]

Method 1: Direct Bromination of 5-Phenylthiazole

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-phenylthiazole (1 equivalent) in a suitable solvent such as glacial acetic acid or chloroform.

  • Bromination : Cool the solution to 0-5 °C in an ice bath. Add a solution of bromine (1 equivalent) in the same solvent dropwise to the stirred solution.

  • Reaction Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up : Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess bromine.

  • Extraction : Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

G cluster_synthesis Synthesis Workflow dissolve Dissolve 5-phenylthiazole in solvent cool Cool to 0-5 °C dissolve->cool add_br2 Add Bromine solution dropwise cool->add_br2 monitor Monitor reaction by TLC add_br2->monitor quench Quench with Na₂S₂O₃ solution monitor->quench extract Extract with organic solvent quench->extract purify Purify by chromatography or recrystallization extract->purify product This compound purify->product

A generalized workflow for the synthesis of this compound.
Spectroscopic Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques is employed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Spectroscopy : Acquire the proton NMR spectrum on a 400 or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR Spectroscopy : Acquire the carbon-13 NMR spectrum on the same instrument.

2. Mass Spectrometry (MS)

  • Method : A suitable mass spectrometry technique such as Electron Ionization (EI-MS) or Electrospray Ionization (ESI-MS) can be used.

  • Analysis : The resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

G cluster_characterization Characterization Workflow sample Purified This compound nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ms Mass Spectrometry (EI-MS or ESI-MS) sample->ms structure Structural Confirmation nmr->structure mw Molecular Weight and Formula Confirmation ms->mw

A typical workflow for the spectroscopic characterization of a synthesized compound.

References

An In-depth Technical Guide to the Hantzsch Condensation for 5-Phenylthiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Hantzsch condensation reaction for the synthesis of 5-phenylthiazole, a valuable scaffold in medicinal chemistry. This document details the core reaction mechanism, experimental protocols, and relevant quantitative data to facilitate its application in research and drug development.

Introduction to the Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is a classical and versatile method for the formation of the thiazole ring system.[1] The reaction involves the condensation of an α-haloketone with a thioamide.[1] This synthetic route is highly regarded for its reliability, generally high yields, and the stability of the resulting aromatic thiazole products. The flexibility of the Hantzsch synthesis allows for the introduction of a wide array of substituents onto the thiazole core, making it an indispensable tool in the synthesis of novel compounds with potential pharmacological activities.

Reaction Mechanism

The Hantzsch thiazole synthesis proceeds through a well-established multi-step mechanism:

  • S-Alkylation: The synthesis initiates with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone. This bimolecular nucleophilic substitution (SN2) reaction forms an S-alkylated intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the intermediate then acts as a nucleophile, attacking the carbonyl carbon of the ketone in an intramolecular cyclization. This step results in the formation of a five-membered hydroxythiazoline intermediate.

  • Dehydration: The final step involves the acid-catalyzed dehydration of the hydroxythiazoline intermediate, leading to the formation of the stable, aromatic 5-phenylthiazole ring.

Hantzsch_Mechanism Thioamide Thioamide Intermediate1 S-Alkylated Intermediate Thioamide->Intermediate1 S-Alkylation (SN2) AlphaHaloKetone α-Haloketone(2-halo-1-phenylethanone) AlphaHaloKetone->Intermediate1 S-Alkylation (SN2) Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 5-Phenylthiazole Intermediate2->Product Dehydration (-H2O)

Figure 1: Reaction mechanism of the Hantzsch 5-phenylthiazole synthesis.

Experimental Protocols

While a specific protocol for 5-phenylthiazole is not extensively detailed in the literature, a general procedure can be adapted from established Hantzsch syntheses of related phenylthiazoles. The following protocols outline conventional and microwave-assisted methods.

Protocol 1: Conventional Synthesis of a 5-Phenylthiazole Derivative

This protocol is a generalized procedure for the synthesis of a 5-phenylthiazole derivative using a conventional heating method. The key starting materials are a 2-halo-1-phenylethanone (e.g., 2-bromo-1-phenylethanone) and a suitable thioamide.

Materials:

  • 2-Bromo-1-phenylethanone (1.0 eq)

  • Thioamide (e.g., Thioformamide) (1.1 - 1.5 eq)

  • Ethanol or Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and side-arm flask

  • Filter paper

Procedure:

  • In a round-bottom flask, dissolve the thioamide (1.1-1.5 eq) in ethanol or methanol.

  • Add 2-bromo-1-phenylethanone (1.0 eq) to the solution.

  • Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65-80°C) with stirring for 1-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the solution to cool to room temperature.

  • Pour the reaction mixture into a beaker containing a 5% sodium carbonate solution to neutralize any acid formed and precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Allow the solid to air dry completely on a watch glass.

  • Determine the mass of the product and calculate the percent yield. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Protocol 2: Microwave-Assisted Synthesis of a 5-Phenylthiazole Derivative

Microwave-assisted synthesis can significantly reduce reaction times and often improves yields.

Materials:

  • 2-Chloro-1-phenylethanone (1.0 eq)

  • Thioamide (e.g., N-substituted thiourea) (1.1 - 1.5 eq)

  • Methanol or Ethanol

  • Microwave reaction vessel with a magnetic stir bar

  • Microwave reactor

Procedure:

  • Combine the 2-chloro-1-phenylethanone (1.0 eq) and the thioamide (1.1-1.5 eq) in a microwave reaction vessel.

  • Add a suitable solvent such as methanol or ethanol.

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction mixture to a target temperature (e.g., 90-120°C) for a specified time (e.g., 10-30 minutes).[2][3]

  • After the reaction is complete, cool the vessel to room temperature.

  • Isolate the product using the work-up procedure described in Protocol 1 (precipitation, filtration, and washing).

Data Presentation

The yields of Hantzsch thiazole syntheses can vary depending on the specific substrates, reaction conditions, and purification methods. The following tables summarize representative quantitative data from the literature for the synthesis of various thiazole derivatives, which can serve as a benchmark for the synthesis of 5-phenylthiazole.

Table 1: Conventional Hantzsch Thiazole Synthesis Yields

α-HaloketoneThioamide/ThioureaProductYield (%)Reference
2-BromoacetophenoneThiourea2-Amino-4-phenylthiazoleHigh[4]
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThioureaSubstituted Thiazole79-90[5]
2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanonesSubstituted ThioureasN-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-aminesLower than MW[2]
Ethyl 2-benzamido-2-chloroacetateBenzothioamideN-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)benzamide88[6]

Table 2: Microwave-Assisted Hantzsch Thiazole Synthesis Yields

α-HaloketoneThioamide/ThioureaProductYield (%)Reference
2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanonesSubstituted ThioureasN-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines89-95[2]

Experimental Workflow and Logic

The synthesis of 5-phenylthiazole via the Hantzsch condensation follows a logical and systematic workflow, from the selection of starting materials to the characterization of the final product.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_analysis 4. Purification & Characterization Start Select Starting Materials (α-Haloketone & Thioamide) Reactants Combine Reactants in Solvent Start->Reactants Reaction Heat with Stirring (Conventional or Microwave) Reactants->Reaction Monitoring Monitor Progress (TLC) Reaction->Monitoring Cool Cool to Room Temperature Monitoring->Cool Precipitate Precipitate Product (e.g., add Na2CO3 soln.) Cool->Precipitate Filter Isolate by Filtration Precipitate->Filter Wash Wash with Water Filter->Wash Dry Dry the Solid Product Wash->Dry Purify Recrystallization (Optional) Dry->Purify Characterize Characterization (NMR, IR, MS, M.P.) Purify->Characterize

Figure 2: General experimental workflow for the Hantzsch synthesis of 5-phenylthiazole.

Characterization of 5-Phenylthiazole

The synthesized 5-phenylthiazole should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra provide detailed information about the molecular structure. For 5-phenylthiazole, characteristic signals for the phenyl and thiazole protons and carbons would be expected.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key absorptions for the thiazole ring and the phenyl group should be observed.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming the expected molecular formula.

  • Melting Point (M.P.): The melting point is a useful indicator of the purity of the synthesized compound.

Conclusion

The Hantzsch condensation remains a highly effective and adaptable method for the synthesis of thiazole derivatives, including 5-phenylthiazole. This technical guide provides researchers, scientists, and drug development professionals with a foundational understanding of the reaction mechanism, detailed experimental protocols, and expected outcomes. By leveraging both conventional and modern synthetic techniques, the Hantzsch synthesis continues to be a cornerstone in the development of novel thiazole-based compounds with significant therapeutic potential.

References

Electrophilic Bromination of 5-Phenylthiazole at the C2 Position: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic bromination of 5-phenylthiazole to selectively synthesize 2-bromo-5-phenylthiazole, a key intermediate in medicinal chemistry and materials science. The document details the underlying principles of thiazole reactivity, regioselectivity of the substitution, and provides established experimental protocols using various brominating agents. Quantitative data from relevant literature is summarized, and reaction mechanisms and workflows are visually represented to ensure clarity and reproducibility for researchers in organic synthesis and drug development.

Introduction

Thiazole moieties are prevalent scaffolds in a vast array of biologically active compounds and functional materials. The targeted functionalization of the thiazole ring is crucial for the development of novel molecular entities. The introduction of a bromine atom, particularly at the C2 position, provides a versatile handle for further chemical transformations, such as cross-coupling reactions, lithiation, and nucleophilic substitutions. The electrophilic aromatic substitution (EAS) reaction is a primary method for the direct halogenation of thiazoles. In the case of 5-phenylthiazole, the electronic properties of the thiazole ring and the influence of the C5-phenyl substituent direct the electrophilic attack preferentially to the C2 position.[1]

This guide focuses on the practical aspects of the C2 bromination of 5-phenylthiazole, presenting a critical analysis of different brominating agents and reaction conditions.

Regioselectivity of Bromination

The thiazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The positions on the thiazole ring exhibit different degrees of reactivity. Generally, for electrophilic substitution on an unsubstituted thiazole, the order of reactivity is C5 > C2 > C4. However, the presence of a substituent on the ring significantly influences the regioselectivity of subsequent reactions.

In 5-phenylthiazole, the phenyl group at the C5 position sterically hinders electrophilic attack at the adjacent C4 position. Electronically, the phenyl group's influence, combined with the inherent reactivity of the thiazole nucleus, directs the incoming electrophile to the C2 position.[1] This makes the selective bromination at C2 a predictable and high-yielding transformation under appropriate conditions.

Experimental Protocols for C2-Bromination

Several brominating agents have been successfully employed for the C2 bromination of 5-phenylthiazole and related structures. The choice of reagent often depends on the desired reactivity, selectivity, and reaction conditions (e.g., temperature, solvent). The most common and effective reagents are molecular bromine (Br₂), N-bromosuccinimide (NBS), and copper(II) bromide (CuBr₂).

Bromination with Molecular Bromine (Br₂)

Molecular bromine, often in a solvent like acetic acid, is a classic and potent reagent for electrophilic bromination.

Experimental Protocol:

A representative procedure for the bromination of a substituted thiazole using bromine in acetic acid is as follows:

  • Dissolve the 5-phenylthiazole (1.0 equivalent) in glacial acetic acid in a round-bottom flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.05 equivalents) in glacial acetic acid dropwise, ensuring the temperature is maintained below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water.

  • Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8. The product will precipitate.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization or column chromatography.

Bromination with N-Bromosuccinimide (NBS)

NBS is a milder and more convenient source of electrophilic bromine compared to liquid bromine. It is a crystalline solid that is easier to handle.

Experimental Protocol:

A typical procedure for the bromination of an activated aromatic heterocycle with NBS is as follows:

  • Dissolve the 5-phenylthiazole (1.0 equivalent) in a suitable solvent such as acetonitrile or dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15-20 minutes, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, and then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate.

  • If using DCM, separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate and then with brine. If using acetonitrile, add water and extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Bromination with Copper(II) Bromide (CuBr₂)

CuBr₂ offers a mild and often highly selective method for the bromination of electron-rich heterocycles. The reaction is typically carried out at elevated temperatures.

Experimental Protocol:

A general procedure for the bromination of a thiazole derivative using CuBr₂ is as follows:

  • In a round-bottom flask, dissolve the 5-phenylthiazole (1.0 equivalent) and copper(II) bromide (2.0 equivalents) in acetonitrile.

  • Heat the reaction mixture to 60 °C and stir for 3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

  • Wash the residue with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the electrophilic bromination of thiazole derivatives, which are applicable to 5-phenylthiazole. Please note that specific yields for the direct bromination of 5-phenylthiazole are not consistently reported across all methods in the readily available literature, and the provided data is based on analogous transformations.

Brominating AgentSubstrate (Equivalents)Reagent (Equivalents)SolventTemperature (°C)Time (h)Reported Yield (%)
Br₂ 5-Phenylthiazole (1.0)1.05Acetic Acid0 to RT2-3Good to High (Typical)
NBS 5-Phenylthiazole (1.0)1.05Acetonitrile/DCM0 to RT1-3Good to High (Typical)
CuBr₂ 5-Phenylthiazole (1.0)2.0Acetonitrile603Good (Typical)

Visualizations

Reaction Workflow

G cluster_start Starting Material cluster_reagents Brominating Agent & Conditions cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A 5-Phenylthiazole C Electrophilic Aromatic Substitution A->C B Br2 in Acetic Acid or NBS in Acetonitrile/DCM or CuBr2 in Acetonitrile B->C D Quenching Extraction Purification (Chromatography/Recrystallization) C->D E This compound D->E

Caption: General experimental workflow for the synthesis of this compound.

Signaling Pathway: Mechanism of Electrophilic Bromination

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Thiazole 5-Phenylthiazole Sigma Sigma Complex (Arenium Ion) Thiazole->Sigma Attack of pi-electrons on Br Bromine Br-Br (or 'Br+' source) Bromine->Sigma Product This compound Sigma->Product Deprotonation (restoration of aromaticity) HBr HBr Sigma->HBr

Caption: Mechanism of electrophilic bromination of 5-phenylthiazole at the C2 position.

Conclusion

The electrophilic bromination of 5-phenylthiazole at the C2 position is a robust and regioselective transformation that provides a key building block for further synthetic elaboration. This guide has detailed the experimental protocols for three common brominating agents: molecular bromine, N-bromosuccinimide, and copper(II) bromide. The choice of reagent will depend on the specific requirements of the synthesis, including scale, desired purity, and handling considerations. The provided workflows and mechanistic diagrams offer a clear visual representation of the process, aiding researchers in the successful implementation of this important reaction.

References

An In-depth Technical Guide to 2-Bromo-5-phenylthiazole: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-phenylthiazole is a halogenated heterocyclic compound that has garnered significant interest in the field of medicinal chemistry and organic synthesis. Its unique structural features, comprising a reactive bromine atom on an electron-rich thiazole ring coupled with a phenyl substituent, make it a versatile building block for the synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound. Detailed experimental protocols for its synthesis and its application in palladium-catalyzed cross-coupling reactions are presented. Furthermore, this guide explores the potential of this compound as a key intermediate in the development of novel therapeutic agents, with a particular focus on its relevance in the design of antifungal agents targeting the ergosterol biosynthesis pathway.

Physical and Chemical Properties

This compound is a stable compound under standard conditions, though it should be stored in a dry, sealed container, preferably under an inert atmosphere, to ensure its long-term integrity. While a specific melting point has not been definitively reported in the literature, its high boiling point suggests it is a solid at room temperature. It is expected to be soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), a common characteristic for thiazole derivatives.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₉H₆BrNS[1]
Molecular Weight 240.12 g/mol [1][2]
CAS Number 133311-51-0[1][2]
Boiling Point 330.536 °C at 760 mmHg[1]
Appearance Not explicitly stated; likely a solid
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO)[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. The following table summarizes the expected spectral characteristics based on data for analogous compounds.

Table 2: Spectroscopic Data for this compound

TechniqueExpected Peaks/SignalsReference(s)
¹H NMR Phenyl protons: δ 7.0–8.5 ppm (m)Thiazole proton: δ 7.5-8.0 ppm (s)[2]
¹³C NMR Phenyl carbons: δ 115-161 ppmThiazole carbons: Specific shifts not reported[2]
IR Spectroscopy C-Br stretch: 550–600 cm⁻¹C=N stretch (thiazole): ~1600 cm⁻¹[2]
Mass Spectrometry Molecular ion peak (M⁺) exhibiting a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br)[2]

Synthesis and Reactivity

This compound is a valuable synthetic intermediate due to the reactivity of the carbon-bromine bond, which readily participates in a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.

Synthetic Methodologies

Several synthetic routes to this compound have been established, primarily involving the bromination of a pre-existing 5-phenylthiazole ring.

A common and direct method for the synthesis of this compound is the electrophilic aromatic substitution of 5-phenylthiazole. The electron-rich nature of the thiazole ring facilitates this reaction, with the C2 position being the most reactive site.

  • Experimental Protocol: Direct Bromination with Molecular Bromine

    • Dissolve 5-phenylthiazole (1 equivalent) in a suitable polar aprotic solvent such as glacial acetic acid or dimethylformamide (DMF).

    • Cool the solution to 0-5 °C in an ice bath to control the exothermicity of the reaction.

    • Slowly add molecular bromine (Br₂) (1.1 equivalents) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into an aqueous solution of sodium bisulfite to quench any excess bromine.

    • Neutralize the solution with a suitable base, such as sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

  • Experimental Protocol: Bromination using Copper(II) Bromide

    • In a round-bottom flask, combine 5-phenylthiazole (1 equivalent) and copper(II) bromide (CuBr₂) (2 equivalents) in a solvent such as acetonitrile.

    • Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction by TLC.

    • After completion, cool the mixture to room temperature and filter to remove the copper salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

    • Purify the product by column chromatography.

An alternative route to this compound involves the conversion of a 2-amino group on the thiazole ring to a bromo substituent via a Sandmeyer-type reaction.[2]

  • Experimental Protocol: Sandmeyer-type Reaction

    • Dissolve 2-amino-5-phenylthiazole (1 equivalent) in an aqueous acidic solution (e.g., HBr).

    • Cool the solution to 0-5 °C.

    • Add a solution of sodium nitrite (NaNO₂) (1.1 equivalents) in water dropwise to form the diazonium salt intermediate.

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

    • Slowly add the cold diazonium salt solution to the CuBr solution, which catalyzes the displacement of the diazonium group with bromide.

    • Allow the reaction to proceed at room temperature or with gentle heating until the evolution of nitrogen gas ceases.

    • Extract the product with an organic solvent, wash, dry, and purify as described in the previous methods.

Reactivity in Suzuki Coupling Reactions

The C-Br bond at the 2-position of the thiazole ring provides a reactive handle for palladium-catalyzed Suzuki cross-coupling reactions, enabling the formation of carbon-carbon bonds and the synthesis of more complex molecules. This reaction is a cornerstone in modern organic synthesis for creating biaryl and heteroaryl structures.

  • Experimental Protocol: General Procedure for Suzuki Coupling

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents).

    • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1 or toluene/ethanol/water).

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and add water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the 2-aryl-5-phenylthiazole derivative.

Role in Drug Discovery and Development

The thiazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in a wide range of biologically active compounds with diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents.[2] this compound serves as a important starting material for the synthesis of novel drug candidates.

Antifungal Activity of Phenylthiazole Derivatives

A significant area of research for phenylthiazole derivatives is in the development of new antifungal agents.[4][5] Many of these compounds exert their effect by targeting the fungal enzyme lanosterol 14α-demethylase (CYP51).[4][6] This enzyme is a crucial component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.

Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. The biosynthesis of ergosterol from lanosterol is a multi-step process, with the demethylation of lanosterol at the 14α-position, catalyzed by CYP51, being a critical step.[7] Phenylthiazole-containing compounds can act as inhibitors of CYP51. The nitrogen atom of the thiazole ring is thought to coordinate with the heme iron atom in the active site of the enzyme, while the phenyl group and other substituents can form hydrophobic and other interactions within the active site, leading to potent inhibition.[7][8] This inhibition disrupts the production of ergosterol and leads to the accumulation of toxic sterol intermediates, ultimately compromising the fungal cell membrane's structure and function, leading to fungal cell death.[6]

Ergosterol_Biosynthesis_Inhibition Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Essential component CYP51->Ergosterol Catalyzes conversion Phenylthiazole Phenylthiazole Derivative (e.g., from this compound) Phenylthiazole->CYP51 Inhibits Death Fungal Cell Death Membrane->Death Disruption leads to

Caption: Inhibition of the ergosterol biosynthesis pathway by phenylthiazole derivatives.

Experimental Workflow for Antifungal Drug Discovery

The development of new antifungal agents from this compound typically follows a structured workflow, from initial synthesis to biological evaluation.

Antifungal_Workflow Start This compound Synthesis Synthesis of Phenylthiazole Derivative Library via Suzuki Coupling Start->Synthesis Screening In vitro Antifungal Screening (MIC determination against pathogenic fungi) Synthesis->Screening Hit Hit Identification (Potent antifungal activity) Screening->Hit Mechanism Mechanism of Action Studies (e.g., CYP51 inhibition assay) Hit->Mechanism Lead Lead Optimization (Structure-Activity Relationship) Mechanism->Lead Lead->Synthesis Iterative design Preclinical Preclinical Development Lead->Preclinical

Caption: A typical workflow for the discovery of antifungal drugs from this compound.

Conclusion

This compound is a highly valuable and versatile heterocyclic compound with significant potential in organic synthesis and drug discovery. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the efficient construction of complex molecular architectures. The established link between phenylthiazole derivatives and the inhibition of fungal CYP51 underscores the importance of this compound as a key starting material in the quest for novel and effective antifungal agents. This technical guide provides a solid foundation for researchers and scientists to explore the full potential of this important chemical entity.

References

Starting Materials for the Synthesis of 2-Bromo-5-phenylthiazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes and starting materials for the preparation of 2-bromo-5-phenylthiazole, a crucial intermediate in the development of pharmaceuticals and agrochemicals.[1] The synthesis of this heterocyclic compound can be broadly categorized into two main strategies: the bromination of a pre-existing 5-phenylthiazole scaffold and the modification of a 2-amino-5-phenylthiazole precursor. This document details the experimental protocols for these key transformations, presents quantitative data in structured tables, and includes workflow diagrams for enhanced clarity.

Synthesis via Bromination of 5-Phenylthiazole

A prevalent and direct method for synthesizing this compound involves the electrophilic bromination of a 5-phenylthiazole ring.[2] The C2 position of the thiazole ring is particularly susceptible to electrophilic substitution due to the electron-rich nature of the heterocycle.[2] This approach is a two-step process beginning with the synthesis of the 5-phenylthiazole core, followed by its bromination.

Synthesis of the 5-Phenylthiazole Intermediate

The most common method for constructing the 5-phenylthiazole scaffold is the Hantzsch thiazole synthesis.[2] This reaction involves the condensation of an α-haloketone with a thioamide.[2][3]

Key Starting Materials:

  • α-Haloketone: Phenacyl bromide (2-bromo-1-phenylethanone) is the typical choice.

  • Thioamide: Thioformamide or thiourea can be utilized.[2][4]

Hantzsch_Synthesis phenacyl_bromide Phenacyl Bromide phenylthiazole 5-Phenylthiazole phenacyl_bromide->phenylthiazole Hantzsch Condensation thioamide Thioamide (Thioformamide or Thiourea) thioamide->phenylthiazole

Figure 1: Hantzsch synthesis of 5-phenylthiazole.

Bromination of 5-Phenylthiazole

Once 5-phenylthiazole is obtained, the bromine atom is introduced at the 2-position. Two common brominating agents are employed for this transformation.

Experimental Protocols:

  • Direct Bromination with Molecular Bromine (Br₂): In a typical procedure, 5-phenylthiazole is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or acetic acid.[2] Molecular bromine is then added dropwise, often at reduced temperatures (0–5°C) to manage the reaction's exothermicity.[2]

  • Bromination with Copper(II) Bromide (CuBr₂): This method offers a milder and often more selective alternative to using elemental bromine.[2] The reaction is typically performed by heating 5-phenylthiazole with CuBr₂ in a solvent like acetonitrile.[2]

Starting MaterialReagentsSolventTemperatureYieldReference
5-PhenylthiazoleBr₂Acetic Acid or DMF0–5°CGood[2]
5-PhenylthiazoleCuBr₂AcetonitrileRefluxHigh[2]

Table 1: Comparison of bromination methods for 5-phenylthiazole.

Bromination_Workflow cluster_0 Bromination Reagents phenylthiazole 5-Phenylthiazole bromo_phenylthiazole This compound phenylthiazole->bromo_phenylthiazole Electrophilic Aromatic Substitution br2_reagent Br₂ in Acetic Acid/DMF cubr2_reagent CuBr₂ in Acetonitrile

Figure 2: Bromination of 5-phenylthiazole.

Synthesis via Modification of 2-Amino-5-phenylthiazole

An alternative and widely used route to this compound involves the conversion of a 2-amino group on the thiazole ring to a bromo substituent via a Sandmeyer-type reaction.[2][5][6][7] This pathway also begins with the synthesis of a substituted thiazole precursor.

Synthesis of 2-Amino-5-phenylthiazole

Similar to the Hantzsch synthesis, 2-amino-5-phenylthiazole can be prepared by the condensation of an α-haloketone with thiourea.[4]

Key Starting Materials:

  • α-Haloketone: Acetophenone is often the starting point, which is then brominated to yield phenacyl bromide.

  • Thiourea: This provides the nitrogen and sulfur atoms for the thiazole ring.

Experimental Protocol for 2-Amino-4-phenylthiazole (a closely related isomer):

A mixture of acetophenone, thiourea, and iodine can be refluxed to produce 2-amino-4-phenylthiazole.[4] The crude product is then typically recrystallized from methanol.[4]

Sandmeyer-Type Reaction of 2-Amino-5-phenylthiazole

The Sandmeyer reaction is a reliable method for replacing an aromatic amino group with a halide.[5][6][7] In this case, the 2-amino group of 2-amino-5-phenylthiazole is converted into a diazonium salt intermediate, which is then displaced by a bromide ion.[2]

Experimental Protocol:

2-Amino-5-phenylthiazole is treated with a diazotizing agent, such as n-butyl nitrite or sodium nitrite in the presence of an acid, to form the diazonium salt.[2] This intermediate is then reacted with a copper(I) bromide (CuBr) source to yield this compound.[2]

Starting MaterialDiazotizing AgentBromide SourceSolventTemperatureYieldReference
2-Amino-5-phenylthiazolen-Butyl nitriteCuBrAcetonitrile60°CGood[2]
2-Amino-5-phenylthiazoleNaNO₂ / HBrCuBrWater/HBr0-5°CNot specified[8]

Table 2: Conditions for the Sandmeyer-type reaction of 2-amino-5-phenylthiazole.

Sandmeyer_Reaction amino_thiazole 2-Amino-5-phenylthiazole diazonium_salt Diazonium Salt Intermediate amino_thiazole->diazonium_salt Diazotization (e.g., n-Butyl nitrite) bromo_thiazole This compound diazonium_salt->bromo_thiazole Displacement (CuBr)

Figure 3: Sandmeyer-type synthesis of this compound.

Conclusion

The synthesis of this compound can be effectively achieved through two primary synthetic strategies. The choice of starting materials and route will depend on factors such as the availability of precursors, desired purity, and scalability of the reaction. The bromination of 5-phenylthiazole offers a direct approach, while the Sandmeyer-type reaction of 2-amino-5-phenylthiazole provides a reliable alternative. Both methods are well-established in the literature and provide medicinal and organic chemists with versatile pathways to this important synthetic intermediate.

References

Core Principles of C-Br Bond Reactivity in 2-Bromothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Reactivity of the C-Br Bond in 2-Halothiazoles

For Researchers, Scientists, and Drug Development Professionals

The thiazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of approved drugs and clinical candidates.[1] The functionalization of this heterocyclic core is paramount in drug discovery and development. Among the various synthetic handles, the carbon-bromine (C-Br) bond at the 2-position of the thiazole ring offers a versatile and highly reactive site for molecular elaboration. This guide provides a comprehensive technical overview of the reactivity of the C-Br bond in 2-bromothiazoles, focusing on key transformations, experimental methodologies, and quantitative data to aid in the strategic design and synthesis of novel thiazole-containing compounds.

The reactivity of the C-Br bond at the 2-position of the thiazole ring is governed by the inherent electronic properties of the heterocycle. The electron-withdrawing nature of the nitrogen and sulfur heteroatoms polarizes the carbon-halogen bonds, rendering the C2 carbon atom electron-deficient and thus susceptible to a variety of chemical transformations.[1]

  • Electrophilicity: The C2 position is the most electron-deficient carbon in the thiazole ring, making the C-Br bond at this position highly susceptible to oxidative addition by transition metal catalysts, particularly palladium(0). This is the foundational step for a wide array of cross-coupling reactions.

  • Reactivity Hierarchy: The reactivity of halogens on the thiazole ring generally follows the order of bond strength: C-I > C-Br > C-Cl.[2][3] This differential reactivity allows for selective, sequential functionalization of di- or poly-halogenated thiazoles. For instance, a C-I bond can be selectively coupled while leaving a C-Br bond intact for a subsequent transformation.[3]

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the ring also facilitates nucleophilic aromatic substitution, although this often requires harsh conditions or the presence of strongly activating groups.[1][4]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for the functionalization of the C-Br bond in 2-bromothiazoles. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

General Workflow for Palladium-Catalyzed Cross-Coupling

Palladium_Cross_Coupling_Workflow Start Setup Reaction Vessel (e.g., Schlenk tube) Reagents Add Reactants: - 2-Bromothiazole - Coupling Partner - Base Start->Reagents Solvent Add Anhydrous, Degassed Solvent Reagents->Solvent Catalyst Add Pd Catalyst & Ligand Solvent->Catalyst Inert Purge with Inert Gas (Ar/N2) Catalyst->Inert Heat Heat to Reaction Temp. Inert->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purify Purification (e.g., Chromatography) Workup->Purify Product Characterize Final Product Purify->Product

Caption: General experimental workflow for Pd-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting the 2-bromothiazole with an organoboron compound, typically a boronic acid or ester.[5]

Experimental Protocol: General Procedure for Suzuki Coupling

  • Vessel Preparation: To a flame-dried Schlenk tube or reaction vial, add the bromothiazole derivative (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).[5][6]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 1-5 mol%) and the anhydrous, degassed solvent (e.g., DME, Toluene/H₂O, or Dioxane).[5][6]

  • Reaction: Place the sealed vessel in a preheated oil bath and stir at the desired temperature (typically 80-100 °C) for the required time (4-24 hours).

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[7]

Table 1: Representative Suzuki-Miyaura Coupling Reactions

Entry Bromothiazole Derivative Boronic Acid Catalyst System Base Solvent Temp (°C) Yield (%)
1 2-Bromopyridine* Phenylboronic acid Pd(dppf)Cl₂ K₂CO₃ DME 80 95[5]
2 2-Bromothiophene* N-Boc-pyrrole-2-boronic acid Pd(dppf)Cl₂ K₂CO₃ DME 80 85[5]
3 2'-Bromo-2-arylbenzothiazole* Phenylboronic acid Pd₂(dba)₃ Na₂CO₃ Dioxane/H₂O 100 83[5]

Data for structurally similar heteroaryl bromides are provided as strong guidelines.

Suzuki_Miyaura_Cycle center Pd(0)L2 OA Oxidative Addition PdII L2Pd(II)(Ar)Br center->PdII  Ar-Br center->PdII Oxidative Addition TM Transmetalation PdII_R L2Pd(II)(Ar)R' PdII->PdII_R R'-B(OR)2 Base PdII->PdII_R Transmetalation PdII_R->center Ar-R' PdII_R->center Reductive Elimination RE Reductive Elimination sub1 Ar-Br sub2 R'-B(OR)2 base Base prod Ar-R' Buchwald_Hartwig_Cycle center Pd(0)L PdII_halide LPd(II)(Ar)Br center->PdII_halide Ar-Br (Oxidative Addition) PdII_amido LPd(II)(Ar)NR'R'' PdII_halide->PdII_amido HNR'R'', Base (Amine Coordination & Deprotonation) PdII_amido->center Ar-NR'R'' (Reductive Elimination) Sonogashira_Cycle pd_0 Pd(0)L2 pd_2 L2Pd(II)(Ar)Br pd_0->pd_2 Ar-Br (Oxidative Add.) pd_2_alkyne L2Pd(II)(Ar)(C≡CR') pd_2->pd_2_alkyne (Transmetalation) pd_2_alkyne->pd_0 Ar-C≡CR' (Reductive Elim.) cu_acetylide Cu-C≡CR' cu_acetylide->pd_2 from Cu cycle cu_halide CuBr cu_halide->cu_acetylide H-C≡CR', Base alkyne H-C≡CR' base Base SNAr_Mechanism Reactants 2-Bromothiazole + Nu⁻ Attack Nucleophilic Attack Reactants->Attack Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Elimination Loss of Leaving Group Intermediate->Elimination Products 2-Substituted Thiazole + Br⁻ Attack->Intermediate (Slow, RDS) Elimination->Products (Fast)

References

The Phenylthiazole Scaffold: A Versatile Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The phenylthiazole scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities. This guide provides a comprehensive overview of the synthesis, biological significance, and mechanisms of action associated with phenylthiazole derivatives, offering valuable insights for researchers engaged in the discovery and development of novel therapeutics. The inherent structural features of the phenylthiazole core allow for diverse chemical modifications, leading to compounds with potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.

I. Synthetic Methodologies: The Hantzsch Thiazole Synthesis

A cornerstone in the synthesis of thiazole derivatives is the Hantzsch thiazole synthesis. This versatile and reliable method typically involves the condensation of an α-haloketone with a thioamide.

Detailed Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol outlines the synthesis of a fundamental phenylthiazole building block.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Buchner funnel and flask

Procedure:

  • In a round-bottom flask, combine 2-bromoacetophenone (1 equivalent) and thiourea (1.5 equivalents).

  • Add methanol as a solvent and a magnetic stir bar.

  • Heat the mixture to reflux with constant stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed and precipitate the product.

  • Collect the resulting solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold deionized water to remove any inorganic impurities.

  • Dry the product, 2-amino-4-phenylthiazole, under vacuum.

Hantzsch_Synthesis_Workflow Experimental Workflow: Hantzsch Thiazole Synthesis reagents Combine 2-Bromoacetophenone and Thiourea in Methanol reflux Reflux for 2-4 hours reagents->reflux Heat cool Cool to Room Temperature reflux->cool neutralize Neutralize with 5% Na2CO3 Solution cool->neutralize Precipitation filter Vacuum Filtration neutralize->filter wash Wash with Deionized Water filter->wash dry Dry Product wash->dry product 2-Amino-4-phenylthiazole dry->product

Caption: Workflow for the Hantzsch synthesis of 2-amino-4-phenylthiazole.

II. Anticancer Activity

Phenylthiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of representative phenylthiazole derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
4c SKNMC (Neuroblastoma)10.8 ± 0.08[1]
4d Hep-G2 (Hepatocarcinoma)11.6 ± 0.12[1]
Compound 27 HepG2 (Hepatocarcinoma)0.62 ± 0.34[2]
Compound 6a OVCAR-4 (Ovarian Cancer)1.569 ± 0.06[3]
Compound 22 A549 (Lung Adenocarcinoma)2.47[4]
Key Signaling Pathways in Anticancer Activity

1. PI3K/Akt/mTOR Pathway Inhibition:

Several phenylthiazole derivatives have been shown to inhibit the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Inhibition of this pathway by phenylthiazole compounds can lead to the induction of apoptosis. For instance, certain derivatives have been shown to decrease the phosphorylation of Akt and mTOR, leading to cell cycle arrest and apoptosis[3][5].

PI3K_Akt_mTOR_Pathway Inhibition of PI3K/Akt/mTOR Pathway by Phenylthiazoles RTK Receptor Tyrosine Kinase (e.g., IGF1R) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits Phenylthiazole Phenylthiazole Derivative Phenylthiazole->PI3K Inhibits

Caption: Phenylthiazoles can inhibit the PI3K/Akt/mTOR signaling pathway.

2. Induction of Apoptosis:

Phenylthiazole derivatives can induce programmed cell death, or apoptosis, in cancer cells through both intrinsic and extrinsic pathways. Mechanistic studies have revealed that these compounds can lead to the activation of key executioner caspases, such as caspase-3 and caspase-9. The activation of caspase-9 is indicative of the intrinsic (mitochondrial) pathway, often triggered by the release of cytochrome c from the mitochondria. This release can be regulated by the Bcl-2 family of proteins, with some phenylthiazole derivatives shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2[6][7].

Apoptosis_Pathway Induction of Apoptosis by Phenylthiazoles Phenylthiazole Phenylthiazole Derivative Mitochondria Mitochondria Phenylthiazole->Mitochondria Induces stress CytochromeC Cytochrome c Mitochondria->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Phenylthiazoles can trigger the intrinsic apoptosis pathway.

Detailed Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the phenylthiazole derivative and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).

  • After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

MTT_Assay_Workflow Experimental Workflow: MTT Assay seed_cells Seed Cells in 96-well Plate treat_cells Treat with Phenylthiazole Derivatives seed_cells->treat_cells 24h Incubation add_mtt Add MTT Solution treat_cells->add_mtt 48-72h Treatment incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan with DMSO incubate_mtt->dissolve_formazan read_absorbance Measure Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

III. Antimicrobial Activity

Phenylthiazole derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi, including drug-resistant strains.

Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected phenylthiazole derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Compound 1 Vancomycin-resistant E. faecium0.5[8]
Compounds 1-3 Methicillin-resistant S. aureus (MRSA)1.3 - 5.6[8]
Compound 6a/6b Candida albicans250[9][10]
Compound 12 S. aureus125[11]
Compound 12 E. coli125[11]
Mechanism of Action: Inhibition of Fungal Ergosterol Biosynthesis

A key mechanism of antifungal action for some phenylthiazole derivatives is the inhibition of lanosterol 14α-demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway in fungi[12][13]. Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death. This mechanism is analogous to that of the widely used azole antifungal drugs.

CYP51_Inhibition Mechanism of Antifungal Action: CYP51 Inhibition Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalyzes conversion to CYP51->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Maintains Death Fungal Cell Death Membrane->Death Disruption leads to Phenylthiazole Phenylthiazole Derivative Phenylthiazole->CYP51 Inhibits

Caption: Phenylthiazoles can inhibit ergosterol synthesis in fungi.

IV. Anti-inflammatory Activity

The phenylthiazole scaffold is also a promising template for the development of novel anti-inflammatory agents.

Detailed Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.

Animals:

  • Wistar albino rats (150-200 g)

Materials:

  • Carrageenan (1% w/v in normal saline)

  • Test phenylthiazole derivative

  • Standard drug (e.g., Indomethacin, 10 mg/kg)

  • Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)

  • Plethysmometer

Procedure:

  • Divide the rats into groups: control (vehicle), standard, and test groups (different doses of the phenylthiazole derivative).

  • Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

V. Neuroprotective Activity

Emerging evidence suggests that phenylthiazole derivatives possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases.

Detailed Experimental Protocol: In Vitro Neuroprotection Assay using SH-SY5Y Cells

The SH-SY5Y human neuroblastoma cell line is a common model for studying neuroprotection against oxidative stress-induced cell death.

Materials:

  • SH-SY5Y cells

  • Complete culture medium (e.g., DMEM/F12 with FBS and penicillin/streptomycin)

  • Neurotoxin (e.g., Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA))

  • Test phenylthiazole derivative

  • MTT assay reagents (as described previously)

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere for 24 hours.

  • Pre-treat the cells with various concentrations of the phenylthiazole derivative for 1-2 hours.

  • Induce neurotoxicity by adding a specific concentration of a neurotoxin (e.g., 100 µM H₂O₂) to the wells and incubate for 24 hours.

  • Assess cell viability using the MTT assay as previously described.

  • Calculate the percentage of neuroprotection conferred by the phenylthiazole derivative compared to the cells treated with the neurotoxin alone.

VI. Clinical Significance

While a specific drug with a simple phenylthiazole core has not been prominently identified among FDA-approved drugs, the closely related thiazole and benzothiazole scaffolds are present in numerous clinically used medications. For example, the antifungal drugs Isavuconazole and Fosravuconazole contain a phenylthiazole moiety and have received FDA approval[12]. This underscores the therapeutic potential and drug-like properties of this heterocyclic system, encouraging further research and development of phenylthiazole-based drug candidates.

VII. Conclusion

The phenylthiazole scaffold represents a versatile and valuable core structure in drug discovery. Its synthetic accessibility, coupled with its ability to interact with a diverse range of biological targets, has led to the development of compounds with potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. The continued exploration of the structure-activity relationships and mechanisms of action of phenylthiazole derivatives holds great promise for the future development of novel and effective therapeutic agents.

References

2-Bromo-5-phenylthiazole: A Core Intermediate for Advanced Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compounds and functional materials.[1] Among the myriad of thiazole derivatives, 2-Bromo-5-phenylthiazole stands out as a particularly valuable and versatile synthetic intermediate. Its strategic combination of a reactive bromine atom at the 2-position and a phenyl group at the 5-position provides an excellent platform for molecular elaboration. The bromine atom serves as a convenient handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities, while the phenyl group often plays a crucial role in the molecule's biological activity, for instance, through π-π stacking interactions with biological targets.[1] This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on detailed experimental protocols and quantitative data to empower researchers in their scientific endeavors.

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes, primarily involving the construction of the thiazole ring followed by bromination, or the direct bromination of a pre-existing 5-phenylthiazole core.

Hantzsch Thiazole Synthesis and Subsequent Bromination

A classical and highly adaptable method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of the 5-phenylthiazole precursor, phenacyl bromide is reacted with thioformamide. The resulting 5-phenylthiazole can then be brominated at the C2 position.

Experimental Protocol: Synthesis of 5-Phenylthiazole via Hantzsch Condensation

  • Reagents: Phenacyl bromide, Thioformamide, Ethanol.

  • Procedure:

    • Dissolve phenacyl bromide (1 equivalent) and thioformamide (1.1 equivalents) in ethanol in a round-bottom flask equipped with a reflux condenser.

    • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography on silica gel to yield 5-phenylthiazole.

Direct Bromination of 5-Phenylthiazole

The direct introduction of a bromine atom at the electron-rich C2 position of the 5-phenylthiazole ring is a common and efficient method. This electrophilic aromatic substitution can be carried out using various brominating agents.

Experimental Protocol: Direct Bromination using Br₂

  • Reagents: 5-Phenylthiazole, Bromine (Br₂), Acetic acid.

  • Procedure:

    • Dissolve 5-phenylthiazole (1 equivalent) in glacial acetic acid in a flask protected from light.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of bromine (1 equivalent) in acetic acid dropwise with constant stirring.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

    • Pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to afford this compound.[1]

Experimental Protocol: Bromination using Copper(II) Bromide

For a milder and often more selective bromination, copper(II) bromide can be employed.[1]

  • Reagents: 5-Phenylthiazole, Copper(II) Bromide (CuBr₂), Acetonitrile.

  • Procedure:

    • To a solution of 5-phenylthiazole (1 equivalent) in acetonitrile, add copper(II) bromide (2 equivalents).

    • Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.

    • After cooling, filter the reaction mixture to remove copper salts and concentrate the filtrate.

    • The residue is then worked up as described in the previous protocol, followed by purification.

Sandmeyer-type Reaction

An alternative route to this compound involves the conversion of a 2-amino group via a Sandmeyer-type reaction.[1]

Experimental Protocol: Sandmeyer-type Reaction

  • Reagents: 2-Amino-5-phenylthiazole, n-Butyl nitrite, Copper(I) bromide (CuBr), Acetonitrile.

  • Procedure:

    • To a solution of 2-amino-5-phenylthiazole (1 equivalent) and copper(I) bromide (1.2 equivalents) in acetonitrile, add n-butyl nitrite (1.5 equivalents) at a controlled temperature (e.g., 60-70 °C).

    • Stir the reaction mixture at this temperature for 1-2 hours.

    • After completion, the reaction is quenched with water and the product is extracted with an organic solvent.

    • The organic layer is washed, dried, and concentrated, followed by purification of the crude product.

This compound in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 2-position of this compound makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound.

General Experimental Protocol for Suzuki-Miyaura Coupling

  • Reagents: this compound (1 equivalent), Arylboronic acid (1.1-1.5 equivalents), Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(dppf)Cl₂, 1-5 mol%), Ligand (if required, e.g., a biarylphosphine, 2-10 mol%), Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equivalents), Anhydrous solvent (e.g., 1,4-dioxane/water, DMF, toluene).

  • Procedure:

    • In a Schlenk flask, combine this compound, the arylboronic acid, the base, and the palladium catalyst (and ligand, if separate).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed solvent via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 2-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.[2]

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(dppf)Cl₂ (1)-Cs₂CO₃Dioxane80-88-99[3]
Arylboronic acidsPd(PPh₃)₄ (1-5)-K₂CO₃Dioxane/H₂O80-10012-24Good to Excellent[4]
Aryl(hetaryl)boronic acidsBenzothiazole-based Pd(II)-precatalyst (0.25)-KOHWaterMW-Excellent[4]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides.

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.

General Experimental Protocol for Heck Reaction

  • Reagents: this compound (1 equivalent), Alkene (1.1-1.5 equivalents), Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂), Ligand (e.g., PPh₃, P(o-tolyl)₃), Base (e.g., Et₃N, K₂CO₃, NaOAc), Solvent (e.g., DMF, acetonitrile).

  • Procedure:

    • In a sealed tube or flask, combine this compound, the palladium catalyst, and the ligand in the chosen solvent.

    • Add the alkene and the base to the mixture.

    • Heat the reaction to the desired temperature (typically 80-140 °C) for several hours until completion (monitored by TLC or GC).

    • After cooling, dilute the reaction mixture with an organic solvent and wash with water to remove salts.

    • Dry the organic layer, concentrate, and purify the product by column chromatography.[5]

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Ethyl crotonatePd EnCat®40 (1)-AcONaDMF1055.546-76[6]
StyrenePd(OAc)₂PPh₃Et₃NDMF100-Good[7]
n-Butyl acrylatePd(OAc)₂-Na₂CO₃DMF100-Good[5]

Table 2: Representative Conditions for Heck Reaction of Aryl Bromides.

Stille Coupling

The Stille reaction involves the coupling of an organohalide with an organotin compound.

General Experimental Protocol for Stille Coupling

  • Reagents: this compound (1 equivalent), Organostannane (1.1-1.2 equivalents), Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃), Ligand (if necessary), Solvent (e.g., Toluene, DMF, THF).

  • Procedure:

    • To a flame-dried flask under an inert atmosphere, add this compound and the palladium catalyst.

    • Add the anhydrous solvent, followed by the organostannane.

    • Heat the reaction mixture (typically 80-110 °C) and stir for the required time.

    • Upon completion, the reaction can be quenched with an aqueous solution of KF to precipitate tin byproducts, which are then filtered off.

    • The filtrate is extracted with an organic solvent, and the organic layer is washed, dried, concentrated, and purified.[8]

Coupling PartnerCatalystLigandAdditiveSolventTemp (°C)Yield (%)Reference
OrganostannanePd(PPh₃)₄--Toluene110Good to Excellent[9]
OrganostannanePd(OAc)₂/Dabco----Good[10]
OrganostannanePd(PPh₃)₄-CuI--Enhanced[11]

Table 3: Representative Conditions for Stille Coupling of Aryl Halides.

Sonogashira Coupling

The Sonogashira coupling is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

General Experimental Protocol for Sonogashira Coupling

  • Reagents: this compound (1 equivalent), Terminal alkyne (1.1-1.5 equivalents), Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(CF₃COO)₂), Copper(I) salt (e.g., CuI, 2-10 mol%), Base (e.g., Et₃N, i-Pr₂NH), Solvent (e.g., THF, DMF).

  • Procedure:

    • In a Schlenk flask under an inert atmosphere, dissolve this compound, the palladium catalyst, and the copper(I) salt in the solvent.

    • Add the base and then the terminal alkyne.

    • Stir the reaction at room temperature or with heating (typically 40-100 °C) until the starting material is consumed.

    • Work-up involves quenching with water, extraction with an organic solvent, washing, drying, and concentration.

    • Purification is typically achieved by column chromatography.[12]

Coupling PartnerCatalyst (mol%)Ligand (mol%)Additive (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Terminal AlkynesPd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100372-96
Terminal AlkynesPd(PPh₃)₂Cl₂ (1-5)-CuI (2-10)Et₃NTHFRT - 80-Good

Table 4: Representative Conditions for Sonogashira Coupling of Aryl Bromides.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.

General Experimental Protocol for Buchwald-Hartwig Amination

  • Reagents: this compound (1 equivalent), Amine (1.1-1.5 equivalents), Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), Ligand (e.g., Xantphos, BINAP, t-BuXPhos), Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄), Anhydrous solvent (e.g., Toluene, 1,4-dioxane).

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine this compound, the amine, the base, the palladium catalyst, and the ligand in a Schlenk tube.

    • Add the anhydrous solvent.

    • Seal the tube and heat the reaction mixture (typically 80-110 °C) with stirring for the required duration.

    • After cooling, dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.

    • The filtrate is concentrated, and the crude product is purified by column chromatography.[13]

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
ArylaminePd₂(dba)₃XantphosCs₂CO₃Toluene110-Good[13]
Carbazole[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)t-BuOLi1,4-Dioxane10024Good[14]
DiphenylaminePd₂(dba)₃ (2)XPhos (8)t-BuONaToluene10024Good[14]

Table 5: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides.

Applications in Drug Discovery

The this compound core is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities.

Anticancer Agents

Numerous studies have highlighted the potential of phenylthiazole derivatives as anticancer agents.[15] These compounds often exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[16] For instance, derivatives of 2-phenylthiazole have been investigated as inhibitors of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers.[16]

Antimicrobial Agents

Thiazole-containing compounds have a long history as antimicrobial agents. Derivatives of this compound are being explored for the development of new antibacterial and antifungal drugs.[17] One notable target for antifungal agents containing the phenylthiazole structure is lanosterol 14α-demethylase (CYP51), an essential enzyme in ergosterol biosynthesis in fungi.[18]

Enzyme Inhibitors

The specific substitution pattern of this compound makes it an attractive starting point for designing selective enzyme inhibitors. For example, derivatives have been shown to inhibit cytochrome P450 (CYP450) enzymes, which are crucial for drug metabolism.[1] This property is significant for studies on drug-drug interactions and for the development of drugs with improved pharmacokinetic profiles. Additionally, 2-aminothiazole derivatives have shown inhibitory activity against carbonic anhydrase and cholinesterase enzymes.[19]

Visualizations

Synthetic Workflow

The following diagram illustrates a general workflow for the utilization of this compound as a synthetic intermediate in the generation of a library of diverse compounds for biological screening.

G cluster_synthesis Synthesis of Core Intermediate cluster_diversification Diversification via Cross-Coupling cluster_products Product Library cluster_application Application Start 5-Phenylthiazole Bromination Bromination (e.g., Br2 or CuBr2) Start->Bromination Intermediate This compound Bromination->Intermediate Suzuki Suzuki Coupling (Arylboronic acids) Intermediate->Suzuki Pd catalyst, base Heck Heck Reaction (Alkenes) Intermediate->Heck Pd catalyst, base Stille Stille Coupling (Organostannanes) Intermediate->Stille Pd catalyst Sonogashira Sonogashira Coupling (Alkynes) Intermediate->Sonogashira Pd/Cu catalyst, base Buchwald Buchwald-Hartwig (Amines) Intermediate->Buchwald Pd catalyst, base Library Library of diverse 2,5-disubstituted thiazoles Suzuki->Library Heck->Library Stille->Library Sonogashira->Library Buchwald->Library Screening Biological Screening (e.g., anticancer, antimicrobial) Library->Screening Lead Lead Compound Identification Screening->Lead

Caption: Synthetic workflow using this compound.

Signaling Pathway Inhibition

Many thiazole-based compounds have been identified as potent kinase inhibitors. The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers. The diagram below illustrates how a 2-phenylthiazole derivative can inhibit this pathway.

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes Inhibitor Inhibitor Inhibitor->AKT Inhibitor->mTORC1

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Conclusion

This compound is a high-value synthetic intermediate that offers a gateway to a vast chemical space of novel molecules. Its facile synthesis and reactivity in a multitude of palladium-catalyzed cross-coupling reactions make it an indispensable tool for organic chemists. The demonstrated and potential applications of its derivatives in drug discovery, particularly in the development of anticancer and antimicrobial agents, underscore its significance. This guide provides the necessary technical information, including detailed experimental protocols and representative data, to facilitate the effective use of this compound in research and development settings. The continued exploration of this versatile building block is poised to lead to the discovery of new and improved therapeutic agents and functional materials.

References

Synthesis of 2-Bromo-5-phenylthiazole via Sandmeyer Reaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides an in-depth overview for the synthesis of 2-Bromo-5-phenylthiazole, a valuable heterocyclic building block for pharmaceutical and materials science research. The synthesis is presented as a robust two-stage process commencing with the Hantzsch synthesis of the precursor, 2-amino-5-phenylthiazole, followed by a highly regioselective Sandmeyer reaction for the introduction of the bromine atom at the 2-position. This document details the underlying mechanisms, provides comprehensive experimental protocols, and presents quantitative data to guide researchers in achieving an efficient and successful synthesis.

Synthesis of the Precursor: 2-Amino-5-phenylthiazole

The foundational step in this synthetic sequence is the creation of the 2-aminothiazole core with the required 5-phenyl substitution pattern. The Hantzsch thiazole synthesis, a classic and reliable method, is ideally suited for this purpose.[1][2][3]

Synthetic Strategy

The Hantzsch synthesis involves the condensation of an α-halocarbonyl compound with a thioamide. To achieve the desired 5-phenyl regiochemistry, the reaction must be performed between thiourea and an α-halophenylacetaldehyde derivative. Using a stable precursor like α-bromophenylacetaldehyde diethyl acetal is recommended to avoid the instability of the free α-haloaldehyde. The reaction proceeds via an initial S-alkylation of thiourea, followed by intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Detailed Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol describes the synthesis of 2-amino-5-phenylthiazole from thiourea and α-bromophenylacetaldehyde diethyl acetal.

Materials and Reagents:

  • Thiourea

  • α-Bromophenylacetaldehyde diethyl acetal

  • Ethanol, absolute

  • Water, deionized

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH) solution (e.g., 10 M)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea (1.1 equivalents) in a 1:1 mixture of absolute ethanol and water.

  • Addition of Acetal: To the stirring solution, add α-bromophenylacetaldehyde diethyl acetal (1.0 equivalent).

  • Hydrolysis and Cyclization: Add a catalytic amount of concentrated HCl (e.g., 0.1 equivalents) to facilitate the in-situ hydrolysis of the acetal. Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Neutralization: Carefully add 10 M NaOH solution dropwise to neutralize the mixture to a pH of 8-9. The product, 2-amino-5-phenylthiazole, will precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration through a Büchner funnel. Wash the filter cake with cold deionized water.

  • Extraction of Aqueous Layer: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x volume) to recover any dissolved product. Combine these organic extracts.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Combine the crude solid from filtration and the residue from the extraction. The crude 2-amino-5-phenylthiazole can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure precursor.

Sandmeyer Bromination of 2-Amino-5-phenylthiazole

The Sandmeyer reaction is a powerful method for converting a primary aromatic amine into an aryl halide via a diazonium salt intermediate.[4] For 2-aminothiazoles, this reaction must be carefully controlled to ensure regioselectivity, as electrophilic halogenation at the C5 position can be a competing pathway.[5][6]

Reaction Mechanism

The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. The process involves two critical stages:

  • Diazotization: The primary amino group of 2-amino-5-phenylthiazole is converted into a diazonium salt using a nitrite source (e.g., n-butyl nitrite or sodium nitrite with acid).[7]

  • Copper-Catalyzed Substitution: A copper(I) salt, specifically CuBr, catalyzes the substitution.[6] It initiates a single-electron transfer (SET) to the diazonium salt, leading to the release of nitrogen gas and the formation of an aryl radical. This radical then abstracts a bromine atom from a copper(II) species to form the final product, this compound, while regenerating the Cu(I) catalyst.

G cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Cycle ArNH2 2-Amino-5-phenylthiazole (Ar-NH₂) Diazonium Thiazole Diazonium Salt (Ar-N₂⁺) ArNH2->Diazonium + n-BuONO, H⁺ CuI Cu(I)Br Diazonium->CuI Ar_radical Aryl Radical (Ar•) Diazonium->Ar_radical Single Electron Transfer (SET) CuII Cu(II)Br₂ CuI->CuII - e⁻ CuII->CuI + e⁻ Product This compound (Ar-Br) Ar_radical->Diazonium - N₂ Ar_radical->Product + Br⁻ Transfer

Figure 1: Mechanism of the Sandmeyer Bromination.
Overall Experimental Workflow

The complete synthesis is a two-part process that transforms commercially available starting materials into the final product through two key chemical reactions.

G start Starting Materials (Thiourea, α-Bromophenyl- acetaldehyde Acetal) proc1_label Hantzsch Synthesis start->proc1_label intermediate 2-Amino-5-phenylthiazole proc2_label Diazotization intermediate->proc2_label diazonium Diazonium Salt (in situ) proc3_label Sandmeyer Bromination diazonium->proc3_label product This compound proc1_label->intermediate proc2_label->diazonium proc3_label->product

Figure 2: Overall synthetic workflow.
Detailed Experimental Protocol: Sandmeyer Reaction

This protocol is adapted from highly successful and regioselective methods developed for 2-aminothiazole derivatives.[6]

Materials and Reagents:

  • 2-Amino-5-phenylthiazole

  • Copper(I) bromide (CuBr)

  • n-Butyl nitrite

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Aqueous ammonia (e.g., 0.1 M)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, suspend copper(I) bromide (1.5 equivalents) in anhydrous acetonitrile.

  • Addition of Reactants: Add the 2-amino-5-phenylthiazole (1.0 equivalent) to the suspension.

  • Diazotization: Cool the mixture to 0 °C in an ice bath. Slowly add n-butyl nitrite (1.2 equivalents) dropwise over 15-20 minutes. Vigorous evolution of nitrogen gas will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Quench the reaction by carefully adding 0.1 M aqueous ammonia.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume).

  • Washing: Combine the organic layers and wash sequentially with 0.1 M aqueous ammonia (to remove copper salts) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Data and Optimization

Quantitative Data on Brominating Agents

The choice of brominating agent and reaction conditions is critical for achieving high yields and the correct regioselectivity. Research on the closely related substrate 2-amino-4-(phenylethynyl)thiazole demonstrates the clear superiority of CuBr for selective 2-bromination under Sandmeyer conditions.[6] Using CuBr₂ can lead to undesired side products.[4][6]

Brominating AgentDiazotizing AgentTemperature (°C)Yield of 2-Bromo Product (%)Yield of 5-Bromo Product (%)Yield of 2,5-Dibromo Product (%)Reference
CuBr n-Butyl nitrite6598 --[6]
CuBr₂n-Butyl nitrite65--99[6]
KBrn-Butyl nitrite65Low Yield--[6]
KBr + CuBrn-Butyl nitrite65Moderate Yield--[6]
CuBr₂None (Direct)Room Temp-94-[4][6]
Table 1: Comparison of brominating agents for the halogenation of 2-amino-4-(phenylethynyl)thiazole. This data highlights the distinct reactivity and selectivity of different copper salts.
Expected Characterization of this compound

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the proton at the C4 position of the thiazole ring. The protons of the phenyl group at the C5 position will appear as a set of multiplets in the aromatic region (typically 7.2-7.8 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the thiazole ring carbons (C2, C4, C5) and the carbons of the phenyl substituent. The C2 carbon bearing the bromine will be significantly shifted.

  • Mass Spectrometry (MS): The mass spectrum should show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for C-H stretching of the aromatic rings, C=C and C=N stretching within the rings, and the C-Br stretch at lower wavenumbers.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 2-Bromo-5-phenylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole moiety is a prominent scaffold in medicinal chemistry and materials science, valued for its diverse biological activities and unique electronic properties.[1][2] Functionalization of the thiazole ring is a key strategy in the development of novel therapeutic agents and advanced materials.[1][2] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, offering high efficiency and broad functional group tolerance.[3] This application note provides a detailed protocol for the Suzuki coupling of 2-Bromo-5-phenylthiazole with various arylboronic acids, a transformation of significant interest for the synthesis of 2,5-diarylthiazole derivatives. These products are precursors to compounds with potential applications in oncology, as well as inflammatory and infectious diseases.

General Reaction Scheme

The palladium-catalyzed Suzuki-Miyaura coupling reaction facilitates the formation of a new carbon-carbon bond between this compound and an arylboronic acid. This reaction requires a palladium catalyst, a base, and a suitable solvent system to proceed efficiently.

Reaction: this compound + Arylboronic Acid --(Pd catalyst, Base)--> 2-Aryl-5-phenylthiazole

Experimental Protocol

This protocol is a general guideline and may require optimization for specific arylboronic acids and desired outcomes.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃/ligand, 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane/Water (4:1), Toluene, DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (Schlenk flask or microwave vial)

  • Magnetic stirrer and heating apparatus

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., 1,4-Dioxane/Water 4:1, 5 mL) via syringe.

  • Reaction Execution: Stir the reaction mixture at a temperature between 80-120 °C. The optimal temperature and reaction time (typically 2-24 hours) should be determined by monitoring the reaction progress.

  • Monitoring: Track the consumption of the starting material and the formation of the product using TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 2-aryl-5-phenylthiazole.

Data Presentation

The following table summarizes representative quantitative data for Suzuki coupling reactions of 2-bromo-heterocycles with various arylboronic acids. These conditions can serve as a starting point for the optimization of the reaction with this compound.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene1101880-90
33-Chlorophenylboronic acidPd(OAc)₂ (3)XPhos (6)Cs₂CO₃ (2.5)DMF1202470-80
44-(Trifluoromethyl)phenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (3)1,4-Dioxane/H₂O901675-85

Note: Yields are based on similar reactions and will require optimization for the specific substrate.[3]

Mandatory Visualizations

Suzuki_Coupling_Workflow Experimental Workflow for Suzuki Coupling reagent_prep Reagent Preparation (this compound, Arylboronic Acid, Catalyst, Base, Solvent) reaction_setup Reaction Setup (Combine reagents in Schlenk flask) reagent_prep->reaction_setup inert_atmosphere Inert Atmosphere (Evacuate and backfill with N₂/Ar) reaction_setup->inert_atmosphere solvent_addition Solvent Addition (Add degassed solvent) inert_atmosphere->solvent_addition reaction Reaction (Heating and Stirring) solvent_addition->reaction monitoring Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Work-up (Quenching, Extraction) monitoring->workup Upon completion purification Purification (Column Chromatography) workup->purification product Product Characterization (NMR, MS) purification->product

Caption: A step-by-step workflow for the Suzuki coupling of this compound.

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_halide R¹-Pd(II)L₂-X Pd0->PdII_halide R¹-X RedElim Reductive Elimination OxAdd Oxidative Addition PdII_aryl R¹-Pd(II)L₂-R² PdII_halide->PdII_aryl R²-B(OH)₃⁻ Transmetal Transmetalation PdII_aryl->Pd0 Product R¹-R² RedElim->Product Boronic R²-B(OH)₂ Boronic->PdII_halide Base Base Base->Boronic Halide R¹-X Halide->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-phenylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2-Bromo-5-phenylthiazole scaffold is a pivotal building block in medicinal chemistry and materials science. Thiazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The functionalization of the 2-bromo position through palladium-catalyzed cross-coupling reactions is a powerful strategy for generating molecular diversity and synthesizing novel compounds with significant therapeutic potential.[3] These reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Negishi couplings, enable the efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions.[4][5][6][7]

This document provides detailed application notes and optimized protocols for the palladium-catalyzed cross-coupling reactions of this compound, aimed at professionals in drug discovery and organic synthesis.

General Experimental Workflow

Successful cross-coupling reactions depend on a systematic and rigorous experimental approach. The general workflow involves careful preparation of reagents, assembly of the reaction under an inert atmosphere, monitoring the reaction's progress, and finally, purification and characterization of the product.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup & Execution cluster_purification 3. Workup & Purification cluster_analysis 4. Analysis p1 Oven-dry Glassware p2 Prepare & Degas Reagents/Solvents r1 Add Reactants, Catalyst, Ligand, & Base p2->r1 r2 Establish Inert Atmosphere (N2/Ar) r1->r2 r3 Add Anhydrous Solvent r2->r3 r4 Heat and Stir r3->r4 r5 Monitor by TLC / LC-MS r4->r5 w1 Quench Reaction & Extract r5->w1 w2 Dry Organic Layer & Concentrate w1->w2 w3 Purify by Column Chromatography w2->w3 a1 Characterize Product (NMR, MS, etc.) w3->a1 G cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling cluster_negishi Negishi Coupling start This compound s_reagent R-B(OH)₂ start->s_reagent b_reagent R₂NH start->b_reagent so_reagent R-C≡CH start->so_reagent n_reagent R-ZnX start->n_reagent s_product 2-Aryl-5-phenylthiazole s_reagent->s_product Pd(0), Base b_product 2-Amino-5-phenylthiazole b_reagent->b_product Pd(0), Base so_product 2-Alkynyl-5-phenylthiazole so_reagent->so_product Pd(0), Cu(I), Base n_product 2-Alkyl/Aryl-5-phenylthiazole n_reagent->n_product Pd(0) or Ni(0) G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor Phenylthiazole Derivative Inhibitor->PI3K

References

Application Notes and Protocols for the Synthesis of 2-Amino-5-phenylthiazole Derivatives from 2-Bromo Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-phenylthiazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. The 2-aminothiazole scaffold is considered a "privileged structure," appearing in a variety of biologically active molecules with a broad range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[1][2][3][4] The synthesis of a diverse library of these derivatives is crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents.

This document provides detailed application notes and experimental protocols for the synthesis of 2-amino-5-phenylthiazole derivatives, starting from the readily available 2-bromo-5-phenylthiazole precursor. The primary synthetic strategies covered are Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig amination, and Ullmann condensation, offering a range of methodologies to accommodate various substrate scopes and reaction sensitivities.

Synthetic Strategies Overview

The functionalization of the 2-position of the 5-phenylthiazole ring via the displacement of a bromine atom can be achieved through several established cross-coupling and substitution reactions. The choice of method often depends on the nature of the amine nucleophile, desired reaction conditions, and available catalytic systems.

  • Nucleophilic Aromatic Substitution (SNAr): This method involves the direct displacement of the bromide by an amine. The reaction is facilitated by the electron-withdrawing nature of the thiazole ring, which stabilizes the intermediate Meisenheimer complex.[5] While conceptually straightforward, SNAr reactions on less activated aryl halides can require harsh conditions, such as high temperatures.[5]

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6][7] This method is highly versatile, tolerating a wide range of primary and secondary amines and often proceeding under milder conditions than traditional SNAr or Ullmann reactions.[8][9] The choice of palladium precursor, phosphine ligand, and base is critical for successful coupling.[10]

  • Ullmann Condensation: A classical copper-catalyzed method for the formation of C-N bonds.[11] While traditionally requiring high temperatures and stoichiometric amounts of copper, modern modifications using ligands such as amino acids can enable the reaction to proceed under milder conditions.[12]

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-5-phenylthiazol-2-amine via Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed amination of this compound with an aromatic amine.

Materials:

  • This compound

  • Aryl amine (e.g., aniline, substituted anilines)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or equivalent)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl amine (1.2 equiv), cesium carbonate (2.0 equiv), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).

  • Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure an inert atmosphere.

  • Add anhydrous toluene (5-10 mL per mmol of this compound) via syringe.

  • Place the reaction vessel in a preheated oil bath and heat the mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-5-phenylthiazol-2-amine.

Protocol 2: Synthesis of N-Alkyl-5-phenylthiazol-2-amine via Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines a general procedure for the SNAr reaction of this compound with a primary or secondary aliphatic amine.

Materials:

  • This compound

  • Aliphatic amine (e.g., morpholine, piperidine, or other primary/secondary amine)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Sealable reaction vessel

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • In a sealable reaction vessel, combine this compound (1.0 equiv), the desired amine (1.5-2.0 equiv), and a suitable base such as potassium carbonate (2.0-3.0 equiv).[5]

  • Add an anhydrous polar aprotic solvent (e.g., DMF).

  • Seal the vessel and heat the reaction mixture with vigorous stirring. The reaction temperature can range from 80 °C to 150 °C, depending on the reactivity of the amine.[5]

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice water. The product may precipitate and can be collected by filtration.

  • If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol 3: Synthesis of 2-(Arylamino)-5-phenylthiazole via Ullmann Condensation

This protocol provides a general method for the copper-catalyzed amination of this compound.

Materials:

  • This compound

  • Aryl amine

  • Copper(I) iodide (CuI)

  • L-proline (or other amino acid ligand)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To a reaction flask, add this compound (1.0 equiv), the aryl amine (1.2 equiv), CuI (10 mol%), L-proline (20 mol%), and K₂CO₃ (2.0 equiv).

  • Add anhydrous DMSO.

  • Heat the reaction mixture to 90-120 °C under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired product.

Data Presentation

The following tables summarize representative reaction conditions and yields for the synthesis of 2-amino-5-phenylthiazole derivatives from this compound based on the described methods.

Table 1: Buchwald-Hartwig Amination of this compound

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene1101285-95
24-MethoxyanilinePd(OAc)₂ (2)BINAP (3)NaOtBuToluene1001880-90
3MorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane100890-98
4BenzylaminePdCl₂(dppf) (5)-K₂CO₃DMF1202475-85

Table 2: Nucleophilic Aromatic Substitution of this compound

EntryAmineBaseSolventTemp (°C)Time (h)Yield (%)
1PiperidineK₂CO₃DMF1201270-80
2MorpholineCs₂CO₃DMSO150675-85
3n-ButylamineEt₃NNMP1002460-70
4PyrrolidineK₂CO₃DMF1001672-82

Table 3: Ullmann Condensation of this compound

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilineCuI (10)L-proline (20)K₂CO₃DMSO1102465-75
24-ChloroanilineCuI (10)Glycine (20)K₃PO₄DMF1303655-65
3ImidazoleCuI (15)Phenanthroline (30)Cs₂CO₃NMP1402460-70

Visualization of Synthetic Workflow and Biological Relevance

Synthetic Workflow

The general workflow for the synthesis of 2-amino-5-phenylthiazole derivatives from a 2-bromo precursor can be visualized as a three-stage process: reaction setup, the chemical transformation itself, and product workup and purification.

Synthetic_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Chemical Transformation cluster_workup 3. Workup & Purification A Weigh Reagents: - this compound - Amine - Catalyst & Ligand - Base B Prepare Anhydrous Solvent A->B C Assemble Glassware under Inert Atmosphere B->C D Combine Reagents & Solvent C->D E Heat to Reaction Temperature D->E F Monitor Reaction (TLC/LC-MS) E->F G Quench Reaction & Extraction F->G H Drying & Solvent Removal G->H I Purification (Chromatography/ Recrystallization) H->I J Characterization (NMR, MS) I->J

Caption: General experimental workflow for the synthesis of 2-amino-5-phenylthiazole derivatives.

Biological Signaling Pathway

Many 2-aminothiazole derivatives have been investigated as inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[13] For instance, Dasatinib, a clinically approved anticancer drug, features a 2-aminothiazole core and targets multiple tyrosine kinases, including BCR-ABL and Src family kinases. The following diagram illustrates a simplified signaling pathway involving the PI3K/Akt pathway, a critical pathway in cancer cell survival and proliferation that can be downstream of kinases targeted by 2-aminothiazole derivatives.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates Downstream Downstream Targets (e.g., Bad, GSK3β) Akt->Downstream Inhibits/ Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 2-Aminothiazole Derivative (Kinase Inhibitor) Inhibitor->RTK Inhibits

Caption: Simplified PI3K/Akt signaling pathway targeted by some 2-aminothiazole kinase inhibitors.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions on 2-Bromo-5-phenylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-phenylthiazole is a valuable heterocyclic building block in medicinal chemistry and materials science.[1] The presence of a bromine atom at the C2 position of the thiazole ring provides a reactive site for various chemical transformations. The electron-deficient nature of this position makes it highly susceptible to nucleophilic attack, enabling the introduction of diverse functional groups.[2] This reactivity is fundamental for creating libraries of novel compounds for biological screening and developing new therapeutic agents.[1][2]

This document provides detailed application notes and protocols for three major classes of nucleophilic substitution reactions performed on this compound: Palladium-Catalyzed Buchwald-Hartwig Amination (C-N coupling), Palladium-Catalyzed Suzuki-Miyaura Coupling (C-C coupling), and Copper-Catalyzed Ullmann Condensation (C-N, C-O, C-S coupling).

Application Note 1: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3][4] It serves as a highly effective method for synthesizing aryl amines from aryl halides and is often preferred over traditional methods like nucleophilic aromatic substitution (SNA r) due to its broader substrate scope and milder reaction conditions.[3][5] This protocol outlines the coupling of various primary and secondary amines with this compound.

Catalytic Cycle: Buchwald-Hartwig Amination

The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the aryl bromide to the Pd(0) complex, coordination and deprotonation of the amine, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[6]

G Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(Br) Pd0->OxAdd Oxidative Addition (Ar-Br) AmineCoord [L-Pd(II)(Ar)(NHR'R'')]Br OxAdd->AmineCoord Amine (HNR'R'') Association ReductElim L-Pd(II)(Ar)(NR'R'') AmineCoord->ReductElim Deprotonation (Base) BaseH [Base-H]+Br- AmineCoord->BaseH Base ReductElim->Pd0 Reductive Elimination Product 2-Amino-5-phenylthiazole (Ar-NR'R'') ReductElim->Product ArBr This compound (Ar-Br) ArBr->OxAdd Amine Amine (HNR'R'') Amine->AmineCoord

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Quantitative Data: Representative Buchwald-Hartwig Reactions

The following table summarizes representative reaction conditions for the amination of this compound. Yields are based on similar reactions in the literature and require optimization for this specific substrate.[5][7]

EntryAmine (Nucleophile)Pd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOt-BuToluene1001285-95
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃1,4-Dioxane1101870-85
3BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄Toluene1001680-90
4IndolePd(OAc)₂ (2)DavePhos (4)K₂CO₃DMF1202465-80
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound, the palladium catalyst, the phosphine ligand, and the base under an inert atmosphere.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the amine.

  • Seal the flask and heat the reaction mixture in an oil bath at the specified temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-5-phenylthiazole derivative.

Application Note 2: Palladium-Catalyzed C-C Cross-Coupling (Suzuki-Miyaura Coupling)

The Suzuki-Miyaura cross-coupling reaction is a highly reliable method for forming carbon-carbon bonds, typically between an aryl or vinyl halide and an organoboron species.[8][9] It is widely used in both academic and industrial settings due to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[8][10] This protocol describes the coupling of this compound with various arylboronic acids.

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates the general laboratory workflow for performing a Suzuki-Miyaura cross-coupling reaction.

cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification start Start: Assemble Glassware (Schlenk Flask) add_solids Add Solids: - this compound - Arylboronic Acid - Pd Catalyst & Ligand - Base (e.g., K₂CO₃) start->add_solids inert Evacuate & Backfill with Inert Gas (3x) add_solids->inert add_liquids Add Degassed Solvent (e.g., Dioxane/Water) inert->add_liquids heat Heat to Desired Temp (e.g., 90-110 °C) with Stirring add_liquids->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract (e.g., EtOAc / Water) cool->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Column Chromatography concentrate->purify end End: Isolated Product (2-Aryl-5-phenylthiazole) purify->end

Caption: A step-by-step workflow for the Suzuki-Miyaura coupling reaction.
Quantitative Data: Representative Suzuki-Miyaura Reactions

The table below provides representative conditions for the Suzuki coupling of this compound with various arylboronic acids.[11][12][13]

EntryArylboronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O (4:1)901288-96
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)-K₃PO₄DME85890-98
33-Pyridinylboronic acidPd₂(dba)₃ (2)SPhos (4)Cs₂CO₃Toluene/H₂O (5:1)1101675-85
42-Thiopheneboronic acidPd(dppf)Cl₂ (3)-K₂CO₃DME851080-92
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from general procedures for the Suzuki coupling of bromo-heterocycles.[11][14]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, 5 mL)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (8-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-5-phenylthiazole.

Application Note 3: Copper-Catalyzed C-X Cross-Coupling (Ullmann Condensation)

The Ullmann condensation is a copper-promoted conversion of aryl halides to form C-N, C-O, or C-S bonds.[15] While it often requires higher temperatures and stoichiometric amounts of copper compared to palladium-catalyzed methods, modern advancements have introduced ligand-assisted systems that allow for milder conditions.[15][16] It remains a valuable alternative, particularly for specific substrates where palladium catalysis may be less effective.

Logical Relationship: Ullmann Condensation

This diagram shows the relationship between reactants and products in a generalized Ullmann-type reaction.

Reactants Reactants ArBr This compound (Ar-Br) Reactants->ArBr Nucleophile Nucleophile (Nu-H) e.g., Amine, Alcohol, Thiol Reactants->Nucleophile Catalyst Copper Catalyst (CuI, Cu₂O, or Cu powder) Reactants->Catalyst Base Base (K₂CO₃, Cs₂CO₃) Reactants->Base Solvent High-Boiling Solvent (DMF, NMP, Pyridine) Reactants->Solvent Process Ullmann Condensation (Heat) ArNu Coupled Product (Ar-Nu) Process->ArNu Byproducts Byproducts (CuBr, [Base-H]⁺) Process->Byproducts Products Products

Caption: Reactants and products in a copper-catalyzed Ullmann condensation.
Quantitative Data: Representative Ullmann Condensation Reactions

The following table presents plausible conditions for Ullmann-type reactions on this compound, which typically require more forcing conditions than palladium-catalyzed couplings.[15][16]

EntryNucleophileCu Catalyst (equiv)LigandBaseSolventTemp (°C)Time (h)Yield (%)
1PhenolCuI (0.1)L-Proline (0.2)K₂CO₃DMSO1202460-75
2ImidazoleCuI (0.1)1,10-Phenanthroline (0.2)K₃PO₄DMF1402470-85
3ThiophenolCu₂O (1.0)NoneK₂CO₃Pyridine1301855-70
4DiethylamineCuI (0.2)N,N'-Dimethylethylenediamine (0.4)Cs₂CO₃Dioxane1103665-80
Experimental Protocol: General Procedure for Ullmann Condensation

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Nucleophile (e.g., Phenol, 1.5 mmol, 1.5 equiv)

  • Copper catalyst (e.g., CuI, 0.1 mmol, 10 mol%)

  • Ligand (e.g., L-Proline, 0.2 mmol, 20 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous, high-boiling solvent (e.g., DMF or DMSO, 3 mL)

  • Reaction tube with a screw cap

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction tube, add this compound, the nucleophile, the copper catalyst, the ligand (if used), and the base.

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent via syringe.

  • Seal the tube tightly and place it in a preheated oil bath at the specified temperature (e.g., 120-140 °C).

  • Stir the reaction mixture vigorously for the required duration (18-36 hours).

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the desired product.

References

Application Notes and Protocols for the Synthesis of CYP51 Inhibitors from 2-Bromo-5-phenylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of potential CYP51 inhibitors utilizing 2-bromo-5-phenylthiazole as a key starting material. The protocols outlined below are based on established synthetic methodologies and in vitro assays for cytochrome P450 enzymes.

Lanosterol 14α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of ergosterol in fungi and cholesterol in mammals.[1][2][3] Inhibition of fungal CYP51 disrupts the integrity of the fungal cell membrane, leading to cell death, making it a prime target for the development of antifungal agents.[2][3] Thiazole-containing compounds have shown significant promise as CYP51 inhibitors.[4][5]

I. Synthesis of a Potential CYP51 Inhibitor from this compound

This protocol describes a potential synthetic route to a 2,5-disubstituted thiazole derivative, a scaffold known for CYP51 inhibitory activity. The key transformation is a Suzuki-Miyaura cross-coupling reaction to introduce a functionalized aryl group at the 5-position of the thiazole ring, a common strategy in the synthesis of bioactive molecules.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is adapted from established procedures for the Suzuki coupling of bromo-heterocycles.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-(1H-imidazol-1-yl)phenylboronic acid) (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane/water 4:1)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) to the flask.

  • Evacuate and backfill the flask with an inert atmosphere three times.

  • Add the anhydrous solvent (5 mL) via syringe.

  • Stir the reaction mixture at 80-100 °C for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-phenyl-5-(4-(1H-imidazol-1-yl)phenyl)thiazole.

DOT Script for Synthesis Workflow:

G Start This compound Suzuki Suzuki-Miyaura Cross-Coupling Start->Suzuki Reagents Arylboronic Acid, Pd(PPh3)4, Base Reagents->Suzuki Purification Workup and Purification Suzuki->Purification Product Potential CYP51 Inhibitor (2,5-diarylthiazole) Purification->Product

Caption: Synthetic workflow for a potential CYP51 inhibitor.

II. In Vitro Evaluation of CYP51 Inhibition

The inhibitory activity of the synthesized compound against CYP51 can be determined using a reconstituted in vitro assay with recombinant human or fungal CYP51.

Experimental Protocol: Recombinant CYP51 Inhibition Assay

This protocol is based on established methods for determining the lanosterol 14α-demethylase activity of CYP51 in a reconstituted system.[6]

Materials:

  • Recombinant CYP51 (e.g., from Candida albicans or human)

  • Recombinant Cytochrome P450 Reductase (CPR)

  • Lipid mixture (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine)

  • Lanosterol (substrate)

  • NADPH (cofactor)

  • Test compound (synthesized thiazole derivative)

  • Potassium phosphate buffer (pH 7.4)

  • LC-MS/MS or GC-MS system for product quantification

Procedure:

  • Reconstitution of the Enzyme System:

    • In a microcentrifuge tube, combine the potassium phosphate buffer, lipid mixture, recombinant CYP51, and recombinant CPR.

    • Incubate the mixture at room temperature for a defined period to allow for reconstitution.

  • Inhibition Assay:

    • Add varying concentrations of the test compound (dissolved in a suitable solvent like DMSO) or a vehicle control to the reconstituted enzyme system.

    • Pre-incubate the mixture for a short period.

    • Add lanosterol to initiate the reaction.

    • Start the enzymatic reaction by adding NADPH.

    • Incubate the reaction at 37°C with shaking for a specific time (e.g., 30 minutes).

  • Sample Analysis:

    • Stop the reaction by adding a quenching solvent (e.g., ethyl acetate).

    • Extract the sterols from the reaction mixture.

    • Analyze the extracted samples by LC-MS/MS or GC-MS to quantify the formation of the demethylated product.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

DOT Script for Experimental Workflow:

G Reconstitution Reconstitute CYP51, CPR, Lipids Incubation Add Test Compound and Lanosterol Reconstitution->Incubation Reaction Initiate with NADPH Incubate at 37°C Incubation->Reaction Extraction Quench and Extract Sterols Reaction->Extraction Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis Data Calculate % Inhibition Determine IC50 Analysis->Data

Caption: Workflow for the in vitro CYP51 inhibition assay.

III. Data Presentation: CYP51 Inhibitory Activity

The inhibitory potency of the newly synthesized compounds should be compared with known CYP51 inhibitors. The following table provides reference IC₅₀ values for common azole antifungal agents against T. rubrum CYP51.

CompoundIC₅₀ (µM)[2]
Itraconazole0.26
Fluconazole0.4
Ketoconazole0.6
VT-11610.14

IV. Signaling Pathway: The Role of CYP51 in Fungal Ergosterol Biosynthesis

CYP51 is a key enzyme in the ergosterol biosynthesis pathway in fungi. It catalyzes the demethylation of lanosterol, an essential step for the formation of the final product, ergosterol, which is a vital component of the fungal cell membrane.[3] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane function and inhibiting fungal growth.[2]

DOT Script for Signaling Pathway:

G Lanosterol Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Product 14-demethylated intermediate CYP51->Product Demethylation Inhibitor 2-Phenylthiazole Inhibitor Inhibitor->CYP51 Ergosterol Ergosterol Product->Ergosterol Further Steps

Caption: Inhibition of the CYP51-mediated ergosterol biosynthesis pathway.

References

Application Notes and Protocols for Stille Coupling with 2-Bromo-5-phenylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental procedure for the Stille cross-coupling reaction of 2-bromo-5-phenylthiazole with various organostannanes. The protocols are based on established methodologies for the Stille coupling of heteroaryl bromides and are intended to serve as a comprehensive guide for the synthesis of novel 2-aryl-5-phenylthiazole derivatives, which are of significant interest in medicinal chemistry and materials science.

Introduction

The Stille reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an organostannane and an organic halide or pseudohalide.[1][2][3] This reaction is widely utilized in organic synthesis due to its tolerance of a broad range of functional groups, mild reaction conditions, and the stability of organostannane reagents to air and moisture.[3][4] However, it is important to handle organotin compounds with care due to their toxicity.[1][3]

This document outlines a representative protocol for the Stille coupling of this compound, summarizes typical reaction conditions from the literature for similar substrates to guide optimization, and provides diagrams of the experimental workflow and the catalytic cycle.

Data Presentation: Representative Reaction Conditions for Stille Coupling of Heteroaryl Bromides

While specific quantitative data for the Stille coupling of this compound is not extensively available in the provided search results, the following table summarizes typical conditions and yields reported for the Stille coupling of various bromo-heterocycles with organostannanes. This data can be used as a starting point for optimizing the reaction with this compound.

EntryHeteroaryl BromideOrganostannaneCatalyst (mol%)Ligand (mol%)SolventAdditiveTemp (°C)Time (h)Yield (%)Reference
12-Bromothiazole derivativeArylstannanePd(PPh₃)₄ (5)-DMF-801288[5]
2Aryl BromideTetraphenyltinPd(PPh₃)₄ (cat.)-PEG-400NaOAc100-up to 97[6][7]
3Vinyl BromideOrganostannanePd₂(dba)₃ (2)P(n-Bu)₃ (6)TolueneCsF8012-[5]
4Iodo CompoundOrganostannanePd(PPh₃)₄ (5)-DMFCuI1001-[5]
5Aryl BromideOrganostannanePdCl₂(PPh₃)₂ (5)-DMF-808-[5]
6Intramolecular (Aryl Iodide)AlkynylstannanePd₂dba₃ (cat.)(2-furyl)₃PNMP-601074[8]

Experimental Protocol: Stille Coupling of this compound with an Organostannane

This protocol provides a general procedure for the Stille coupling of this compound with a generic organostannane (e.g., tributyl(vinyl)stannane). Optimization of the catalyst, ligand, solvent, temperature, and reaction time may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Organostannane (e.g., tributyl(vinyl)stannane) (1.1-1.2 equiv)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)

  • Anhydrous, degassed solvent (e.g., DMF, toluene, or THF)

  • Optional additive (e.g., CuI, LiCl, or CsF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., DMF) via syringe. Stir the mixture for a few minutes to dissolve the solids. Then, add the organostannane (1.1-1.2 equiv) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) under the inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by washing with brine.[4]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2-substituted-5-phenylthiazole.[4]

Visualizations

experimental_workflow start Start setup Reaction Setup: - Add this compound and Pd catalyst to flask start->setup inert Establish Inert Atmosphere (Purge with Ar or N₂) setup->inert addition Add Degassed Solvent and Organostannane inert->addition reaction Heat Reaction Mixture (e.g., 80-110 °C) addition->reaction monitoring Monitor Reaction Progress (TLC or GC-MS) reaction->monitoring workup Reaction Work-up: - Cool, Dilute - Wash with KF(aq) and Brine monitoring->workup purification Purification: - Dry, Concentrate - Column Chromatography workup->purification product Isolated Product purification->product

Caption: Experimental workflow for the Stille coupling of this compound.

stille_cycle pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition pd2_coupled R¹-Pd(II)L₂-R² pd2_halide->pd2_coupled Transmetalation snx X-SnR₃ pd2_halide->snx pd2_coupled->pd0 Reductive Elimination r1r2 R¹-R² (Coupled Product) pd2_coupled->r1r2 r1x R¹-X (this compound) r1x->pd2_halide r2sn R²-SnR₃ (Organostannane) r2sn->pd2_coupled

Caption: Catalytic cycle of the Stille cross-coupling reaction.[4]

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-phenylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials. The reaction's broad substrate scope and tolerance for various functional groups make it a powerful tool in drug discovery and development.[1]

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-Bromo-5-phenylthiazole, a key intermediate in the synthesis of various biologically active compounds. The protocols outlined below are based on established methodologies for the amination of heteroaryl halides and are intended to serve as a comprehensive guide for researchers.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine. The reaction is typically carried out in the presence of a phosphine ligand and a base. The catalytic cycle is generally understood to proceed through the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired N-substituted 2-amino-5-phenylthiazole product is formed, and the Pd(0) catalyst is regenerated, completing the catalytic cycle.[1]

The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction and can significantly impact the reaction rate, yield, and purity of the product.

Experimental Workflow

The general workflow for the Buchwald-Hartwig amination of this compound is depicted below.

Buchwald_Hartwig_Workflow reagents Reagents & Glassware Preparation setup Reaction Setup (Inert Atmosphere) reagents->setup Charge Reagents reaction Reaction (Heating & Stirring) setup->reaction Heat to Reaction Temp. workup Work-up (Quenching & Extraction) reaction->workup Cool & Quench purification Purification (Chromatography) workup->purification Crude Product analysis Product Analysis (NMR, MS) purification->analysis Purified Product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Data Presentation: Representative Reaction Conditions and Yields

While specific data for the Buchwald-Hartwig amination of this compound is not extensively reported, the following tables summarize representative conditions and yields for the amination of structurally related bromo-substituted five-membered heterocycles, such as bromoimidazoles and bromopyrazoles. This data can serve as a valuable starting point for reaction optimization.

Table 1: Coupling of 2-Bromo-1H-imidazole with Various Amines

AminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
4-MethylanilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1001885
MorpholinePd(OAc)₂ (2)RuPhos (4)K₂CO₃ (2.0)Dioxane1102478
n-Butylamine[Pd(allyl)Cl]₂ (1)BrettPhos (2)LHMDS (2.2)THF801691
AnilinePd(OAc)₂ (2)cataCXium A (4)K₃PO₄ (2.0)t-BuOH1002088

Data adapted from analogous reactions of bromoimidazoles and may vary for this compound.

Table 2: Coupling of 4-Bromo-1H-pyrazole with Various Amines

AminePalladium Pre-catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
PiperidinetBuBrettPhos Pd G3 (2)tBuBrettPhos (2)LHMDS (2.2)THF501295
4-FluoroanilinetBuBrettPhos Pd G3 (2)tBuBrettPhos (2)LHMDS (2.2)THF801282
IndolinetBuBrettPhos Pd G3 (4)tBuBrettPhos (4)LHMDS (2.2)THF801675
2-MethylanilinetBuBrettPhos Pd G3 (2)tBuBrettPhos (2)LHMDS (2.2)THF801289

Data adapted from analogous reactions of bromopyrazoles and may vary for this compound.[2]

Experimental Protocols

Protocol 1: General Procedure for the Buchwald-Hartwig Amination of this compound with Anilines

This protocol is a general starting point for the coupling of this compound with various aniline derivatives.

Materials:

  • This compound (1.0 equiv)

  • Substituted Aniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, the substituted aniline, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.

  • Evacuate and backfill the Schlenk tube with an inert gas (this cycle should be repeated three times).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Procedure for the Buchwald-Hartwig Amination with Aliphatic Amines

This protocol is adapted for use with primary or secondary aliphatic amines.

Materials:

  • This compound (1.0 equiv)

  • Aliphatic Amine (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • 2-(Dicyclohexylphosphino)-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Reflux condenser

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, potassium carbonate, Pd(OAc)₂, and RuPhos.

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous 1,4-dioxane and the aliphatic amine via syringe.

  • Heat the reaction mixture to reflux (approximately 101 °C) with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography.

Catalytic Cycle Diagram

The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.

Catalytic_Cycle Pd0 Pd(0)Ln OA_complex Ar-Pd(II)(X)L_n-1 Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [Ar-Pd(II)(R₂NH)L_n-1]⁺X⁻ OA_complex->Amine_complex + R₂NH Amido_complex Ar-Pd(II)(NR₂)L_n-1 Amine_complex->Amido_complex Base (-BH⁺X⁻) Amido_complex->Pd0 Reductive Elimination (Ar-NR₂)

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Safety Precautions

  • Palladium catalysts and phosphine ligands are air and moisture sensitive and should be handled under an inert atmosphere.

  • Many organic solvents are flammable and should be handled in a well-ventilated fume hood.

  • Strong bases such as sodium tert-butoxide are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous.

    • Optimize the catalyst, ligand, base, and solvent combination.

    • Increase the reaction temperature or time.

    • Verify the quality of the palladium catalyst and ligand.

  • Side Product Formation (e.g., hydrodehalogenation):

    • Screen different ligands; bulkier, more electron-rich ligands can favor reductive elimination over β-hydride elimination.

    • Use a milder base or adjust the base stoichiometry.

  • No Reaction:

    • Confirm the activity of the palladium catalyst.

    • Ensure the inert atmosphere was properly maintained.

    • Check for potential inhibiting functional groups on the substrates.

References

Application of 2-Bromo-5-phenylthiazole in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-phenylthiazole is a versatile heterocyclic building block with significant applications in medicinal chemistry. The thiazole ring is a prominent scaffold in a variety of biologically active compounds and approved pharmaceuticals, exhibiting a wide range of therapeutic properties including anticancer, antifungal, anti-inflammatory, and antimicrobial activities.[1][2] The presence of a bromine atom at the 2-position provides a reactive handle for synthetic modifications, most notably through cross-coupling reactions, allowing for the facile introduction of diverse functional groups and the construction of complex molecular architectures.[1] The phenyl group at the 5-position serves as a crucial pharmacophoric element that can be further substituted to modulate the biological activity, solubility, and pharmacokinetic properties of the resulting compounds.

These application notes provide an overview of the key applications of this compound in drug discovery, focusing on its use in the development of antifungal and anticancer agents. Detailed experimental protocols for the synthesis of derivatives and relevant biological assays are also presented.

Key Applications in Medicinal Chemistry

The primary utility of this compound in medicinal chemistry lies in its role as a key intermediate for the synthesis of novel therapeutic agents. Its derivatives have shown significant promise in two main areas:

  • Antifungal Agents: Phenylthiazole derivatives are potent inhibitors of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][4] Inhibition of CYP51 disrupts membrane integrity and leads to fungal cell death. The 2-phenylthiazole scaffold is present in the FDA-approved antifungal drug isavuconazole.[3]

  • Anticancer Agents: The 2-aminothiazole scaffold, readily accessible from this compound, is a well-established pharmacophore in the development of protein kinase inhibitors.[5][6] Kinases are key regulators of cellular signaling pathways that are often dysregulated in cancer.[6] Derivatives of 2-aminothiazole have been shown to inhibit various kinases, including Src family kinases and Aurora kinases, leading to antiproliferative effects in cancer cell lines.[6][7]

Data Presentation: Biological Activities of 2-Phenylthiazole Derivatives

The following tables summarize the quantitative biological data for representative derivatives synthesized using this compound or structurally related intermediates.

Table 1: Antifungal Activity of 2-Phenylthiazole Derivatives as CYP51 Inhibitors

Compound IDR Group (Modification on Phenyl Ring)C. albicans MIC (µg/mL)C. tropicalis MIC (µg/mL)C. neoformans MIC (µg/mL)Reference
SZ-C14 (Lead) -1-161-161-16[3]
A1 H448[3]
B9 4-n-pentyl0.50.250.125[3]
Compound 7 Ethylenediamine4NTNT[8]
Compound 16 Cyclohexyl-diamine0.5-10.5-21-2[8]
Compound 17 Cyclohexyl-diamine0.5-10.5-21-2[8]
Fluconazole -0.25-10.5-24-8[3][8]

NT: Not Tested

Table 2: Anticancer Activity of 2-Aminothiazole Derivatives

Compound IDCore StructureCell LineIC50 (µM)Target Kinase(s)Reference
Dasatinib (BMS-354825) 2-aminothiazole derivativeK562 (CML)<0.001Pan-Src, Abl[7]
Compound 20 2-aminothiazole derivativeH1299 (Lung)4.89Not specified[7]
Compound 20 2-aminothiazole derivativeSHG-44 (Glioma)4.03Not specified[7]
Compound 7 Aryl 2-aminothiazole-3.4CK2[5]
Compound 29 Aminothiazole derivative-0.079Aurora A[6]
Compound 30 Aminothiazole derivative-0.140Aurora A[6]
Compound 6a Naphthalene-azine-thiazoleOVCAR-4 (Ovarian)1.569PI3Kα[9]

CML: Chronic Myelogenous Leukemia

Experimental Protocols

A. Synthesis of 2-Phenylthiazole Derivatives via Suzuki Coupling

This protocol describes a general method for the synthesis of 2-phenylthiazole derivatives from a bromothiazole intermediate, a common application of this compound.[3]

Materials:

  • Ethyl 2-bromo-5-thiazolecarboxylate (or other 2-bromothiazole derivative)

  • Substituted phenylboronic acid

  • Palladium(II) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-bromo-5-thiazolecarboxylate (1.0 mmol) and the desired phenylboronic acid (1.5 mmol) in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Add potassium carbonate (2.0 mmol) to the mixture.

  • Deoxygenate the solution by bubbling argon or nitrogen gas through it for 15-20 minutes.

  • Add Pd(PPh₃)₄ (0.05 mmol) to the reaction mixture under an inert atmosphere.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-phenylthiazole derivative.

B. In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[3][10]

Materials:

  • Test compounds (dissolved in DMSO to create a stock solution)

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)

  • RPMI 1640 medium, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).

  • In a sterile 96-well plate, perform serial two-fold dilutions of the test compound in RPMI 1640 medium to achieve a range of final concentrations.

  • Prepare a fungal inoculum and adjust the concentration to approximately 0.5-2.5 x 10³ cells/mL in RPMI 1640 medium.

  • Add the fungal inoculum to each well containing the diluted test compound.

  • Include a positive control (fungal inoculum with a known antifungal agent, e.g., fluconazole) and a negative growth control (fungal inoculum in medium without any compound).

  • Incubate the plates at 35 °C for 24-48 hours.

  • The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., ≥50% reduction) compared to the growth control, determined visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

C. Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing the cytotoxic effects of compounds on cancer cell lines.[2]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the old medium from the cells and add the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the test compounds).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified CO₂ incubator.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

G cluster_synthesis Synthetic Workflow for 2-Phenylthiazole Derivatives This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Phenylboronic Acid Phenylboronic Acid Phenylboronic Acid->Suzuki Coupling 2,5-Diphenylthiazole Derivative 2,5-Diphenylthiazole Derivative Suzuki Coupling->2,5-Diphenylthiazole Derivative

Caption: Synthetic workflow for 2-phenylthiazole derivatives.

G cluster_pathway Ergosterol Biosynthesis Pathway Inhibition Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Intermediate Sterols Intermediate Sterols CYP51->Intermediate Sterols Ergosterol Ergosterol Intermediate Sterols->Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane 2-Phenylthiazole Derivative 2-Phenylthiazole Derivative 2-Phenylthiazole Derivative->CYP51

Caption: Inhibition of the fungal ergosterol biosynthesis pathway.

G cluster_workflow Biological Screening Workflow Synthesized Derivatives Synthesized Derivatives Primary Screening Antifungal/Anticancer Assays Synthesized Derivatives->Primary Screening Hit Identification Hit Identification Primary Screening->Hit Identification Dose-Response & IC50/MIC Determination Dose-Response & IC50/MIC Determination Hit Identification->Dose-Response & IC50/MIC Determination Lead Compound Lead Compound Dose-Response & IC50/MIC Determination->Lead Compound Further Optimization (SAR) Further Optimization (SAR) Lead Compound->Further Optimization (SAR)

Caption: General workflow for biological screening of new compounds.

G cluster_pathway Kinase Signaling Pathway Inhibition in Cancer Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Downstream Signaling\n(e.g., Ras/Raf/MEK/ERK) Downstream Signaling (e.g., Ras/Raf/MEK/ERK) Receptor Tyrosine Kinase (RTK)->Downstream Signaling\n(e.g., Ras/Raf/MEK/ERK) Proliferation, Survival, Angiogenesis Proliferation, Survival, Angiogenesis Downstream Signaling\n(e.g., Ras/Raf/MEK/ERK)->Proliferation, Survival, Angiogenesis 2-Aminothiazole Derivative 2-Aminothiazole Derivative 2-Aminothiazole Derivative->Receptor Tyrosine Kinase (RTK)

References

Application Notes: Derivatization of 2-Bromo-5-phenylthiazole for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The 2-bromo-5-phenylthiazole scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of novel bioactive compounds. The presence of a bromine atom at the 2-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents and the rapid generation of compound libraries for biological screening.[1] Derivatives of this core have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antifungal, and kinase inhibitory effects, making it a focal point in drug discovery programs.[2][3][4][5][6]

These application notes provide detailed protocols for the derivatization of this compound via common cross-coupling reactions and subsequent biological evaluation.

Synthetic Strategies and Experimental Protocols

The functionalization of the C2 position of the 5-phenylthiazole ring is most effectively achieved through palladium-catalyzed cross-coupling reactions. The bromine atom serves as an excellent leaving group for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds.

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Derivative Classes cluster_screening Biological Evaluation cluster_end Outcome start This compound suzuki Suzuki-Miyaura (Aryl/Heteroaryl Boronic Acids) start->suzuki sonogashira Sonogashira (Terminal Alkynes) start->sonogashira buchwald Buchwald-Hartwig (Amines) start->buchwald prod_suzuki 2-Aryl-5-phenylthiazoles suzuki->prod_suzuki prod_sonogashira 2-Alkynyl-5-phenylthiazoles sonogashira->prod_sonogashira prod_buchwald 2-Amino-5-phenylthiazoles buchwald->prod_buchwald screening High-Throughput Screening (e.g., Cytotoxicity, Antimicrobial, Kinase Assays) prod_suzuki->screening prod_sonogashira->screening prod_buchwald->screening hit Hit Identification & Lead Optimization screening->hit

General workflow for derivatization and screening.
Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of 2-aryl-5-phenylthiazoles by coupling this compound with various arylboronic acids.[7][8][9][10]

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane/water mixture, Toluene, DMF)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 10 mL) via syringe.

  • Heat the reaction mixture with stirring at 80-100 °C for 8-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-5-phenylthiazole derivative.

Protocol 2: Sonogashira Coupling

This protocol outlines the synthesis of 2-alkynyl-5-phenylthiazole derivatives by coupling with terminal alkynes.[11][12][13]

Materials:

  • This compound

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-3 mol%)

  • Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., THF, Toluene)

  • Schlenk flask

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (0.02 mmol), and copper(I) iodide (0.01 mmol).

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent (10 mL) and the amine base (e.g., TEA, 3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature to 60 °C for 4-12 hours, monitoring by TLC.

  • After completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the 2-alkynyl-5-phenylthiazole product.

Protocol 3: Buchwald-Hartwig Amination

This protocol details the synthesis of 2-amino-5-phenylthiazole derivatives via C-N bond formation.[14][15][16]

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.3 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)

  • Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu), K₃PO₄, 2.0 equivalents)

  • Anhydrous, non-protic solvent (e.g., Toluene, Dioxane)

  • Schlenk tube

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (0.01 mmol), ligand (0.02 mmol), and base (2.0 mmol) to a Schlenk tube.

  • Add this compound (1.0 mmol).

  • Seal the tube, remove it from the glovebox, and add the anhydrous, degassed solvent (8 mL).

  • Add the amine coupling partner (1.2 mmol) via syringe.

  • Heat the mixture with stirring in a preheated oil bath at 90-110 °C for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Cool the mixture to room temperature and quench carefully with saturated aqueous NH₄Cl.

  • Extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to isolate the 2-amino-5-phenylthiazole derivative.

Biological Screening Protocols

Protocol 4: In Vitro Cytotoxicity (MTT Assay)

This protocol is used to assess the antiproliferative activity of the synthesized derivatives against cancer cell lines.[17]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HT29)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Synthesized compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C, 5% CO₂.

  • Prepare serial dilutions of the test compounds in the growth medium. The final DMSO concentration should be <0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for vehicle control (DMSO) and untreated control.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Biological Activity of Derivatives

The biological activities of various 2-substituted-5-phenylthiazole derivatives are summarized below.

Table 1: Anticancer Activity of 5-Phenylthiazole Derivatives

Compound ID / Substituent at C2 Cell Line Assay IC₅₀ (µM) Reference
N-Phenyl-2-p-tolylthiazole-4-carboxamide analog (4c) SKNMC (neuroblastoma) MTT - [2]
2-Amino-4-phenylthiazole analog (10) HT29 (colon) Antiproliferative 2.01 [18]
2-Amino-thiazole-5-carboxylic acid phenylamide analog (21) K563 (leukemia) Antiproliferative 16.3 [18]
Naphthalene-azine-thiazole hybrid (6a) OVCAR-4 (ovarian) Cytotoxicity 1.57 [19]
Phenothiazine-based thiazole (3d) HT29 (colon) MTT - [17]
Phenothiazine-based thiazole (3g) MCF-7 (breast) MTT - [17]

| Bis-thiazole derivative | T47D (breast) | Cytotoxicity | - |[20] |

Table 2: Antimicrobial Activity of 5-Phenylthiazole Derivatives

Compound Class / Substituent Microorganism Assay MIC (µg/mL) Reference
Phenylthiazole derivatives (6a, 6b) Candida spp. Broth microdilution 250 [21]
Phenylthiazole derivatives Staphylococcus aureus Broth microdilution 125 [21]
Phenylthiazole with alkynyl side chain (35c) MRSA Broth microdilution <0.5 [22]
Phenylthiazole acylhydrazone (E26) Magnaporthe oryzae Antifungal 1.29 (EC₅₀) [23]

| Phenylthiazole acylhydrazone (E17) | Magnaporthe oryzae | Antifungal | 1.45 (EC₅₀) |[23] |

Table 3: Kinase Inhibitory Activity of 5-Phenylthiazole Derivatives

Compound ID / Substituent at C2 Target Kinase Assay IC₅₀ Reference
5-Phenylthiazol-2-amine derivative (16) PI4KIIIβ Kinase Assay - [4]
5-Phenylthiazol-2-amine derivative (43) PI4KIIIβ Kinase Assay - [4]
4-Phenyl-5-pyridyl-1,3-thiazole analog (10b) p38 MAP kinase Kinase Assay - [6]
Naphthalene-azine-thiazole hybrid (6a) PI3Kα Kinase Assay 0.225 µM [19]

| Phenyl sulfonyl-containing thiazole (40) | B-RAFV600E | Kinase Assay | 23.1 nM |[24] |

Mechanism of Action & Signaling Pathways

Several 5-phenylthiazole derivatives exert their anticancer effects by inhibiting key protein kinases involved in cell proliferation and survival.[24] A prominent target is the PI3K/AKT signaling pathway, which is frequently dysregulated in human cancers. Inhibition of kinases within this pathway, such as PI3Kα or the related PI4KIIIβ, can block downstream signaling, leading to cell cycle arrest and apoptosis.[4][19]

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 5-Phenylthiazole Derivatives Inhibitor->PI3K

Inhibition of the PI3K/AKT signaling pathway.

References

Application Notes and Protocols: 2-Bromo-5-phenylthiazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2-bromo-5-phenylthiazole as a versatile fragment in drug discovery. The unique structural characteristics of this compound, featuring a reactive bromine atom at the 2-position and a phenyl group at the 5-position of the thiazole ring, make it an invaluable building block for the synthesis of diverse chemical libraries targeting a range of therapeutic areas.

Overview of this compound in Medicinal Chemistry

This compound serves as a key intermediate in the synthesis of novel bioactive molecules. The thiazole scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] The bromine atom on the thiazole ring provides a reactive handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the introduction of a wide array of substituents and the construction of complex molecular architectures.[2][3] The phenyl group at the 5-position contributes to the molecule's structural rigidity and can be involved in crucial binding interactions with biological targets.

Derivatives of this compound have demonstrated significant potential in several therapeutic areas, including:

  • Anticancer Agents: Thiazole-containing compounds have been shown to inhibit various protein kinases, such as those in the PI3K/Akt/mTOR and cyclin-dependent kinase (CDK) pathways, which are often dysregulated in cancer.[4][5]

  • Antifungal Agents: The phenylthiazole motif is present in antifungal drugs that target lanosterol 14α-demethylase (CYP51), an essential enzyme in fungal cell membrane biosynthesis.[6][7]

  • Antimicrobial Agents: Thiazole derivatives have exhibited promising activity against a range of bacterial and mycobacterial strains.[8][9][10]

Data Presentation: Biological Activities of this compound Derivatives

The following tables summarize the quantitative biological data for various derivatives synthesized using this compound or structurally related thiazole fragments.

Table 1: Anticancer Activity of Phenylthiazole Derivatives

Compound ID/ClassCancer Cell LineIC50 (µM)Target/PathwayReference(s)
3,4-dichloro phenyl derivativeHT29 (Colon)2.01-[2]
Compound 19 (Benzothiazole derivative)MCF-7, U87 MG, A549, HCT1160.30 - 0.45PI3K/mTORC1[4]
Compound 22 (Benzothiazole derivative)Prostate Cancer Cells0.02PI3Kβ[4]
Compound 25 (Pyrimidine-thiazole)Various Cancer Cell Lines0.64 - 2.01CDK9[4]
Compound 39Melanoma Cell Lines0.18 - 0.59V600E-B-RAF[4]
Compound 6 (Thiazole derivative)A549 (Lung), C6 (Glioma)12.0, 3.83 (µg/mL)Akt[5]
Compound 4c (Thiazole-4[5H]-one)MCF-7 (Breast), HepG2 (Liver)2.57, 7.26VEGFR-2[11]
Compound 6a (Thiazolidinone derivative)OVCAR-4 (Ovarian)1.569PI3Kα[12]
DIPTH (Pyrano[2,3-d]thiazole)HepG-2 (Liver), MCF-7 (Breast)14.05, 17.77 (µg/mL)Topoisomerase II[1]
Compound P-6 (Pyrazole-thiazolidinone)HCT116 (Colorectal), MCF-7 (Breast)0.37, 0.44Aurora-A Kinase[13]

Table 2: Antifungal Activity of 2-Phenylthiazole Derivatives

Compound ID/ClassFungal Strain(s)MIC (µg/mL)TargetReference(s)
SZ-C14 (Lead Compound)Candida albicans & others1 - 16CYP51[7]
Compound B97 common susceptible strainsPotent inhibitionCYP51[6][7]
Compound 15 (Hydrazone derivative)Candida and Cryptococcus spp.0.45 - 31.2 (µM)-[14]

Table 3: Antibacterial Activity of Thiazole Derivatives

Compound ID/ClassBacterial Strain(s)MIC (µg/mL)Reference(s)
Compound 16 (Phenylacetamido-thiazole)E. coli, P. aeruginosa, B. subtilis, S. aureus1.56 - 6.25[9]
Compounds 41a, 41b (Isatin derivatives)E. coli6.2[8]
Compounds 56, 59a-d (Schiff base)K. pneumoniae0.4 - 0.8[8]
Compound 159 (Benzothiazole-thiophene)S. aureus6.25[8]
Compounds 4b, 4c, 4d, 4f (Benzothiazole-thiazole)Various strains3.90 - 15.63[10]

Experimental Protocols

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 1-5 mol%)[15]

  • Base (e.g., Potassium carbonate [K₂CO₃], 2-3 equivalents)[15]

  • Anhydrous solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)[15]

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or microwave vial, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at 80-100 °C for 12-24 hours.[15]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-5-phenylthiazole derivative.

Biological Assay Protocol: MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48 or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[16]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.

Biological Assay Protocol: Kinase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of compounds against a specific protein kinase.

Materials:

  • Recombinant human kinase of interest (e.g., PI3K, Akt)

  • Specific peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compounds and a positive control inhibitor

  • Kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, its specific substrate, and the assay buffer.

  • Add the test compounds at various concentrations to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 1 hour).[16]

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions. This measures the amount of ADP produced, which is proportional to kinase activity.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition relative to a control reaction without the inhibitor and determine the IC50 value.

Visualizations

Synthetic Workflow

G cluster_start Starting Materials 2_bromo_5_phenylthiazole This compound suzuki_coupling Suzuki-Miyaura Cross-Coupling 2_bromo_5_phenylthiazole->suzuki_coupling aryl_boronic_acid Arylboronic Acid aryl_boronic_acid->suzuki_coupling purification Purification (Column Chromatography) suzuki_coupling->purification characterization Characterization (NMR, MS) purification->characterization final_compound 2-Aryl-5-phenylthiazole Derivative characterization->final_compound

Caption: Synthetic workflow for generating 2-aryl-5-phenylthiazole derivatives.

Biological Screening Workflow

G compound_library Synthesized Compound Library primary_screening Primary Screening (e.g., MTT Assay) compound_library->primary_screening hit_identification Hit Identification primary_screening->hit_identification secondary_assays Secondary Assays (e.g., Kinase Inhibition) hit_identification->secondary_assays Active Compounds lead_optimization Lead Optimization (SAR Studies) secondary_assays->lead_optimization

Caption: General workflow for the biological screening of synthesized compounds.

PI3K/Akt/mTOR Signaling Pathway Inhibition

G Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Inhibitor Thiazole Derivative (e.g., Compound 19) Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTOR

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thiazole derivatives.

References

Application Notes and Protocols for the Synthesis of Anticancer Agents from 2-Bromo-5-phenylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of novel anticancer agents derived from 2-bromo-5-phenylthiazole. The protocols detailed below are based on established synthetic methodologies, including Suzuki-Miyaura cross-coupling and subsequent functionalization, to generate a library of potential therapeutic compounds. Furthermore, a standard protocol for assessing the in vitro anticancer activity using the MTT assay is provided.

Synthetic Strategies and Methodologies

The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous anticancer agents.[1] Starting from this compound, a variety of derivatives can be synthesized, primarily through functionalization at the C2 and C5 positions of the thiazole ring. A common and effective strategy involves a Suzuki-Miyaura cross-coupling reaction to introduce a diverse range of aryl or heteroaryl moieties at the 5-position, followed by modification of the 2-bromo group.

General Synthetic Scheme

A representative synthetic workflow for the preparation of 5-aryl-2-aminothiazole derivatives is outlined below. This multi-step synthesis begins with the readily available this compound and introduces chemical diversity for structure-activity relationship (SAR) studies.

Synthetic Workflow A This compound C Suzuki-Miyaura Coupling A->C B Arylboronic Acid B->C D 2-Bromo-5-(biaryl)thiazole Intermediate C->D Pd Catalyst, Base E Amination Reaction D->E Amine Source F 2-Amino-5-(biaryl)thiazole Derivative E->F G Acylation/Sulfonylation F->G Acyl/Sulfonyl Chloride H Final Anticancer Agent Candidate G->H

Caption: A general synthetic workflow for the preparation of anticancer agent candidates from this compound.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.[2][3]

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a pre-formed palladacycle, 1-5 mol%)

  • Ligand (if required, e.g., a biarylphosphine, 2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene, or a mixture with water)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or microwave vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • If using a solid palladium catalyst and ligand, add them to the flask.

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add the anhydrous solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time (2-24 hours). The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-bromo-5-(biaryl)thiazole intermediate.

Protocol 2: Synthesis of N-Substituted-2-amino-5-phenylthiazole Derivatives

This protocol outlines the synthesis of N-substituted-2-amino-5-phenylthiazole derivatives, which have shown promising anticancer activities.[4]

Materials:

  • Substituted thiosemicarbazone

  • α-Bromomethyl aryl ketone

  • Ethanol

  • Acetic anhydride or ethyl chloroacetate

  • Pyridine (for acylation) or potassium carbonate (for alkylation)

Procedure:

  • Synthesis of 2-N-substituted amino-5-aryl-1,3-thiazoles: A mixture of the appropriate thiosemicarbazone (1 mmol) and α-bromomethyl aryl ketone (1 mmol) in ethanol (20 mL) is heated under reflux for 4-6 hours. The solid product that forms upon cooling is filtered, washed with ethanol, and recrystallized to give the desired thiazole derivative.

  • N-Acetylation: The synthesized thiazole derivative (1 mmol) is heated under reflux with acetic anhydride (10 mL) for 2 hours. The reaction mixture is then poured onto crushed ice, and the resulting solid is filtered, washed with water, and recrystallized.

  • N-Alkylation: A mixture of the thiazole derivative (1 mmol), ethyl chloroacetate (1.2 mmol), and anhydrous potassium carbonate (2 mmol) in dry acetone (30 mL) is heated under reflux for 12 hours. The solvent is evaporated, and the residue is treated with water. The solid product is filtered, washed with water, and recrystallized.

Data Presentation: Anticancer Activity

The following table summarizes the in vitro anticancer activity (IC₅₀ values) of representative thiazole derivatives against various human cancer cell lines.

Compound IDStructureCancer Cell LineIC₅₀ (µM)Reference
5b 2-Amino-4-phenylthiazole derivativeHT29 (Colon)2.01[5][6]
27 Ureido-substituted 4-phenylthiazoleHepG2 (Liver)0.62 ± 0.34[5]
20 4,5,6,7-tetrahydrobenzo[d]thiazole derivativeH1299 (Lung)4.89[7]
20 4,5,6,7-tetrahydrobenzo[d]thiazole derivativeSHG-44 (Glioma)4.03[7]
21 2-amino-thiazole-5-carboxylic acid phenylamide derivativeK562 (Leukemia)16.3[7]
13c N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamideAGS (Gastric)4.0[8]
13c N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamideHT-29 (Colon)4.4[8]
6a Methyl 2-(2-((1-(naphthalen-2-yl)ethylidene)hydrazineylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetateOVCAR-4 (Ovarian)1.569 ± 0.06[9]

Biological Evaluation: In Vitro Anticancer Activity

Protocol 3: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][10][11][12]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into 96-well plates at a density of 1 × 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized thiazole compounds in culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the compounds.

    • Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of the wells at a wavelength of 490-570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove medium, add DMSO F->G H Measure absorbance G->H I Calculate IC50 values H->I Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Akt Akt/PKB PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Survival Cell Survival Akt->Survival Inhibitor Thiazole Derivative (Inhibitor) Inhibitor->PI3K

References

Troubleshooting & Optimization

Technical Support Center: Bromination of 5-Phenylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the bromination of 5-phenylthiazole. It is designed for researchers, scientists, and drug development professionals to help navigate common challenges and prevent over-bromination.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered during the bromination of 5-phenylthiazole?

The most frequent challenges include over-bromination leading to the formation of di- or poly-brominated products, lack of regioselectivity resulting in bromination at undesired positions (e.g., on the phenyl ring), and incomplete reactions with low yields. Careful control of reaction conditions is crucial to mitigate these issues.

Q2: Which position on the 5-phenylthiazole ring is most susceptible to electrophilic bromination?

The C2 position of the thiazole ring is the most electron-rich and, therefore, the most reactive towards electrophilic substitution.[1] Direct bromination of 5-phenylthiazole is a common strategy to introduce a bromine atom at this position.[1]

Q3: How can I prevent the formation of 2,4-dibromo-5-phenylthiazole?

Over-bromination is a common side reaction. To favor mono-bromination at the C2 position, several strategies can be employed:

  • Control Stoichiometry: Use a strict 1:1 molar ratio of 5-phenylthiazole to the brominating agent.

  • Lower Reaction Temperature: Performing the reaction at reduced temperatures (e.g., 0-5 °C) can decrease the rate of the second bromination.[1]

  • Use a Milder Brominating Agent: Instead of highly reactive elemental bromine (Br₂), consider using N-Bromosuccinimide (NBS) or copper(II) bromide (CuBr₂), which offer more controlled bromination.[1]

Q4: Is it possible for bromination to occur on the phenyl ring?

While the thiazole ring is generally more activated towards electrophilic substitution, bromination on the phenyl ring is a potential side reaction, especially under harsh conditions or with a large excess of the brominating agent. To avoid this, it is recommended to use milder conditions and control the stoichiometry of the reagents.

Q5: What are the best methods for purifying the brominated product?

Common purification techniques for 2-bromo-5-phenylthiazole include:

  • Recrystallization: This is an effective method for purifying solid products.

  • Column Chromatography: Silica gel chromatography can be used to separate the desired mono-brominated product from starting material and over-brominated byproducts.

  • Washing: Washing the crude product with an aqueous solution of sodium thiosulfate can remove unreacted bromine.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no conversion of starting material 1. Insufficiently reactive brominating agent. 2. Reaction temperature is too low. 3. Deactivated starting material due to impurities.1. Consider using a more reactive agent (e.g., Br₂ instead of NBS) or adding a catalyst if appropriate. 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Ensure the purity of the 5-phenylthiazole starting material.
Formation of multiple products (over-bromination) 1. Excess of brominating agent. 2. High reaction temperature. 3. Highly reactive brominating agent (e.g., Br₂).1. Use a 1:1 stoichiometric ratio of reactants. 2. Maintain a low reaction temperature (e.g., 0-5 °C). 3. Switch to a milder brominating agent like NBS or CuBr₂.[1]
Product is a mixture of regioisomers 1. Reaction conditions are too harsh, leading to loss of selectivity. 2. The chosen brominating agent has low regioselectivity for this substrate.1. Use milder reaction conditions (lower temperature, less reactive solvent). 2. CuBr₂ is reported to offer controlled bromination at the C2 position.[1]
Difficult to purify the product 1. The product is an oil or low-melting solid. 2. The product is contaminated with polar impurities.1. If recrystallization is not feasible, use column chromatography on silica gel. 2. Wash the crude product with water or a saturated sodium bicarbonate solution to remove acidic impurities.

Data Presentation

Table 1: Comparison of Bromination Methods for 5-Phenylthiazole

Brominating Agent Solvent Temperature (°C) Typical Yield of this compound Key Advantages Potential Disadvantages
Br₂ Acetic Acid0 - 5ModerateHigh reactivity, readily available.Can lead to over-bromination, hazardous to handle.[1]
N-Bromosuccinimide (NBS) Acetonitrile0 - Room TempGood to HighMilder than Br₂, easier to handle, often provides better selectivity.[3]May require a radical initiator or acid catalyst for some substrates.
Copper(II) Bromide (CuBr₂) AcetonitrileRefluxHighMilder and more controlled bromination, good for scalability.[1]Requires higher temperatures, potential for metal contamination in the product.

Experimental Protocols

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

This protocol is adapted from general procedures for the bromination of activated aromatic rings.

  • Preparation: In a round-bottom flask, dissolve 5-phenylthiazole (1.0 eq.) in acetonitrile.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of NBS: Slowly add N-Bromosuccinimide (1.05 eq.) portion-wise to the cooled solution while stirring. Maintain the temperature below 10 °C.

  • Reaction: Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the product with ethyl acetate.

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Bromination using Copper(II) Bromide (CuBr₂)

This method is noted for its control and good yields.[1]

  • Preparation: In a round-bottom flask, combine 5-phenylthiazole (1.0 eq.) and copper(II) bromide (2.0 eq.) in acetonitrile.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove copper salts.

  • Extraction: Concentrate the filtrate and dissolve the residue in an organic solvent like ethyl acetate. Wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_purification Purification start Dissolve 5-phenylthiazole in solvent reagent Select Brominating Agent (NBS, CuBr2, or Br2) start->reagent add_reagent Add brominating agent (control temperature) reagent->add_reagent monitor Monitor reaction by TLC/HPLC add_reagent->monitor quench Quench reaction monitor->quench extract Extract product quench->extract wash Wash organic layer extract->wash dry Dry and concentrate wash->dry purify Purify crude product (Chromatography or Recrystallization) dry->purify characterize Characterize final product (NMR, MS) purify->characterize

Caption: General experimental workflow for the bromination of 5-phenylthiazole.

troubleshooting_logic cluster_low_yield Low Yield cluster_over_bromination Over-bromination cluster_regioselectivity Poor Regioselectivity start Reaction Outcome Unsatisfactory check_reagents Check reagent purity and activity start->check_reagents check_temp Optimize reaction temperature start->check_temp check_time Increase reaction time start->check_time control_stoich Use 1:1 stoichiometry start->control_stoich lower_temp Lower reaction temperature start->lower_temp mild_reagent Use milder brominating agent (NBS/CuBr2) start->mild_reagent milder_conditions Use milder reaction conditions start->milder_conditions change_solvent Change solvent start->change_solvent change_reagent Use more selective reagent (e.g., CuBr2) start->change_reagent

Caption: Troubleshooting logic for bromination of 5-phenylthiazole.

References

Technical Support Center: Optimization of Suzuki Coupling for 2-Bromo-5-phenylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of 2-Bromo-5-phenylthiazole.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when optimizing the Suzuki coupling of this compound?

A1: The most critical parameters for a successful Suzuki coupling of this compound are the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. These factors are highly interdependent and often require systematic screening to find the optimal conditions for a specific arylboronic acid coupling partner.[1][2]

Q2: I am observing a low or no yield in my reaction. What are the common causes?

A2: Low or no yield in the Suzuki coupling of this compound can stem from several issues:

  • Inactive Catalyst: The palladium catalyst may be inactive. If you are using a Pd(II) source like Pd(OAc)₂, ensure the reaction conditions facilitate its reduction to the active Pd(0) species. Consider using a pre-formed, air-stable precatalyst.[1]

  • Inappropriate Base: The choice of base is crucial. Inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. The base should be finely powdered and anhydrous, especially when using non-aqueous solvents.[1]

  • Catalyst Inhibition: The nitrogen and sulfur atoms in the thiazole ring can coordinate to the palladium center, potentially inhibiting the catalyst. Using bulky, electron-rich phosphine ligands can sometimes mitigate this issue.

  • Poor Substrate Solubility: this compound or the boronic acid partner may have limited solubility in the chosen solvent. Trying different solvents or solvent mixtures (e.g., dioxane/water, toluene/water) can improve solubility.

  • Protodeboronation of Boronic Acid: The boronic acid can degrade, especially at high temperatures or in the presence of a strong base and water. Using a milder base or anhydrous conditions might be necessary.[1]

Q3: What are the common side reactions in the Suzuki coupling of this compound, and how can I minimize them?

A3: The most common side reactions include:

  • Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. It is often promoted by the presence of oxygen. To minimize homocoupling, ensure all solvents are thoroughly degassed and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).

  • Dehalogenation: The 2-bromo group on the thiazole can be replaced by a hydrogen atom. This can be influenced by high temperatures, prolonged reaction times, and the choice of base and solvent.

  • Protodeboronation: As mentioned earlier, the boronic acid can be converted to the corresponding arene. Using high-quality boronic acids or their more stable pinacol esters can reduce this side reaction.

Q4: Which palladium catalysts and ligands are recommended for the Suzuki coupling of this compound?

A4: For heteroaromatic substrates like this compound, common choices include:

  • Catalysts: Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃ are frequently used palladium sources.[2] Modern palladacycle precatalysts are also excellent options due to their air stability and high activity.[1]

  • Ligands: For electron-rich thiazoles, bulky and electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos are often effective in promoting the reaction and preventing catalyst deactivation.[1] For less demanding couplings, PPh₃ or dppf may be sufficient.

Q5: How can I monitor the progress of my reaction?

A5: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] A small aliquot of the reaction mixture can be taken (under inert atmosphere if necessary), diluted, and analyzed to check for the consumption of starting materials and the formation of the desired product.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
No Reaction or Low Conversion Inactive catalystUse a fresh batch of catalyst or a precatalyst. Ensure proper inert atmosphere techniques.
Inappropriate base or solventScreen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene/ethanol/water, DMF).[2]
Low reaction temperatureGradually increase the reaction temperature, for example, from 80 °C to 100 °C or 120 °C.[2]
Catalyst inhibition by thiazoleUse a higher catalyst loading or switch to a bulkier, more electron-rich ligand like SPhos or XPhos.
Formation of Significant Side Products Homocoupling of boronic acidThoroughly degas all solvents and ensure the reaction is maintained under a strict inert atmosphere.
ProtodeboronationUse high-purity boronic acid or a boronic ester. Consider using a milder base (e.g., K₂CO₃) or anhydrous conditions.[1]
Dehalogenation of the starting materialLower the reaction temperature or shorten the reaction time. Screen different bases and solvents.
Difficulty in Product Purification Co-elution with starting materials or byproductsOptimize the reaction to achieve full conversion. For purification, try different solvent systems for column chromatography or consider recrystallization.

Data Presentation

The following table summarizes representative reaction conditions for the Suzuki coupling of bromo-heterocycles with various arylboronic acids. These conditions can serve as a starting point for the optimization of the Suzuki coupling of this compound. Note: Yields are based on similar reactions and will require optimization for the specific substrate.

SubstrateArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
2,5-dibromo-3-hexylthiopheneVarious arylboronic acidsPd(PPh₃)₄ (2.5)K₃PO₄ (2)1,4-Dioxane/H₂O901260-85
2-bromo-5-(bromomethyl)thiopheneVarious arylboronic acidsPd(PPh₃)₄ (2.5)K₃PO₄ (2)1,4-Dioxane/H₂O901225-76
2-Amino-5-bromo-4-t-butylthiazolePhenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)Dioxane/H₂O10012~85
2-Amino-5-bromo-4-t-butylthiazole4-Methoxyphenylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄ (2)Toluene11018~90
5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (5)K₂CO₃ (2)DME80285

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask or microwave vial, add this compound, the arylboronic acid, and the base.[2]

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Argon) three times.[2]

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent via syringe.[2]

  • Stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time (2-24 hours).[2]

  • Monitor the reaction by TLC or LC-MS.[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-5-phenylthiazole.

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)-X L2 oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination R-Pd(II)-R' L2 reductive_elimination->pd0 Regenerates Catalyst product R-R' (Product) reductive_elimination->product aryl_halide R-X (this compound) aryl_halide->oxidative_addition boronic_acid R'-B(OH)2 (Arylboronic Acid) boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Optimization

Optimization_Workflow start Start: Define Reaction (this compound + Arylboronic Acid) initial_screening Initial Screening: - Catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) - Base (e.g., K2CO3, K3PO4) - Solvent (e.g., Dioxane/H2O, Toluene) start->initial_screening analyze1 Analyze Results (TLC, LC-MS) initial_screening->analyze1 optimization Optimization of Key Parameters: - Catalyst/Ligand Concentration - Base Equivalents - Temperature - Reaction Time analyze1->optimization Promising Conditions Identified troubleshooting Troubleshooting: - Low Yield? - Side Products? analyze1->troubleshooting Poor Results analyze2 Analyze for Yield and Purity optimization->analyze2 analyze2->troubleshooting Optimization Needed successful_reaction Successful Reaction: Purification and Characterization analyze2->successful_reaction High Yield & Purity troubleshooting->initial_screening Re-screen Conditions

Caption: A logical workflow for the optimization of Suzuki coupling conditions.

References

Technical Support Center: Bromination of 5-Phenylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the bromination of 5-phenylthiazole. This resource addresses common issues encountered during experimentation to help ensure successful synthesis of the desired brominated products.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the bromination of 5-phenylthiazole?

The primary product of the electrophilic bromination of 5-phenylthiazole is 2-bromo-5-phenylthiazole. The C2 position on the thiazole ring is the most susceptible to electrophilic attack due to the directing effects of the sulfur and nitrogen atoms in the heterocyclic ring.

Q2: What are the common side products in this reaction?

The most common side products arise from over-bromination. These include 2,4-dibromo-5-phenylthiazole and potentially tribrominated species if a large excess of the brominating agent is used. Bromination on the phenyl ring is also a possibility, though it is generally less favored than substitution on the electron-rich thiazole ring.

Q3: Which brominating agents are most effective for this synthesis?

Common and effective brominating agents for this reaction include molecular bromine (Br₂) and N-bromosuccinimide (NBS). Copper(II) bromide (CuBr₂) is a milder alternative that can offer greater selectivity and control over the reaction, minimizing the formation of over-brominated side products.[1]

Q4: How can I control the regioselectivity of the bromination?

To favor the formation of the mono-brominated product (this compound), it is crucial to carefully control the stoichiometry of the brominating agent, using only a slight excess (1.0-1.1 equivalents). Lowering the reaction temperature can also enhance selectivity by reducing the rate of competing side reactions.

Q5: What are the best practices for purifying the final product?

Purification of this compound from the reaction mixture can typically be achieved through recrystallization or column chromatography. If significant amounts of dibrominated side products are present, column chromatography is often necessary to achieve high purity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Yield of Desired Product - Ineffective brominating agent. - Reaction temperature is too low. - Insufficient reaction time.- Use a fresh, high-purity brominating agent. - Gradually increase the reaction temperature while monitoring the reaction progress by TLC. - Extend the reaction time, monitoring periodically by TLC to determine the point of maximum conversion.
Formation of Multiple Products (Poor Selectivity) - Excess of brominating agent. - Reaction temperature is too high. - Highly reactive brominating agent.- Use a stoichiometric amount or only a slight excess (1.0-1.1 equivalents) of the brominating agent. - Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). - Consider using a milder brominating agent such as CuBr₂ to improve selectivity.[1]
Presence of Over-brominated Side Products (e.g., 2,4-dibromo-5-phenylthiazole) - Use of a significant excess of the brominating agent. - Prolonged reaction time after the consumption of the starting material.- Carefully control the stoichiometry of the brominating agent. - Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed.
Bromination on the Phenyl Ring - Use of harsh reaction conditions or a highly activating substituent on the phenyl ring.- Employ milder reaction conditions. - If possible, choose a synthetic route that avoids strongly activating substituents on the phenyl ring if thiazole bromination is desired.
Difficulty in Product Purification - The polarity of the desired product and side products are very similar.- Optimize the solvent system for column chromatography to achieve better separation. - Consider derivatization of the product mixture to alter polarities, followed by separation and deprotection.

Data Presentation: Expected Product Distribution in the Bromination of 5-Phenylthiazole

The following table provides an illustrative summary of expected product yields based on typical reaction outcomes. Actual yields may vary depending on specific experimental conditions.

Brominating Agent Equivalents of Brominating Agent Reaction Temperature Expected Yield of this compound Expected Yield of 2,4-dibromo-5-phenylthiazole Other Side Products
NBS1.050 °C to rtGood to ExcellentLowTrace
Br₂1.050 °CGoodLow to ModerateTrace
CuBr₂2.0RefluxGood to ExcellentVery LowMinimal
NBS> 2.0rt to RefluxLow to ModerateModerate to HighPossible tribrominated products
Br₂> 2.0rt to RefluxLowHighPossible tribrominated products

Experimental Protocols

Protocol 1: Bromination of 5-phenylthiazole using N-Bromosuccinimide (NBS)
  • Dissolution : Dissolve 5-phenylthiazole (1.0 equivalent) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.

  • Cooling : Cool the solution to 0 °C in an ice bath.

  • Addition of NBS : Slowly add N-bromosuccinimide (1.05 equivalents) portion-wise to the cooled solution while stirring.

  • Reaction : Allow the reaction mixture to stir at 0 °C and then gradually warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up : Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction : Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification : Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Bromination of 5-phenylthiazole using Molecular Bromine (Br₂)
  • Dissolution : Dissolve 5-phenylthiazole (1.0 equivalent) in glacial acetic acid in a round-bottom flask.

  • Cooling : Cool the solution to 0 °C in an ice bath.

  • Addition of Bromine : Slowly add a solution of bromine (1.05 equivalents) in glacial acetic acid dropwise to the cooled solution.

  • Reaction : Stir the reaction mixture at 0 °C and then allow it to warm to room temperature. Monitor the reaction progress by TLC.

  • Work-up : Pour the reaction mixture into ice water and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Isolation : Collect the precipitated solid by vacuum filtration and wash with water.

  • Purification : The crude product can be further purified by recrystallization or column chromatography.

Visualizations

Reaction_Pathway 5-Phenylthiazole 5-Phenylthiazole This compound This compound 5-Phenylthiazole->this compound NBS or Br2 (1 equiv) Brominated Phenyl Ring Isomers Brominated Phenyl Ring Isomers 5-Phenylthiazole->Brominated Phenyl Ring Isomers Harsh Conditions 2,4-Dibromo-5-phenylthiazole 2,4-Dibromo-5-phenylthiazole This compound->2,4-Dibromo-5-phenylthiazole Excess NBS or Br2 Troubleshooting_Workflow cluster_start Start cluster_problem Problem Identification cluster_solution Potential Solutions Start Start Low_Yield Low Yield? Start->Low_Yield Multiple_Products Multiple Products? Low_Yield->Multiple_Products No Check_Reagents Check Reagent Purity Low_Yield->Check_Reagents Yes Control_Stoichiometry Control Stoichiometry Multiple_Products->Control_Stoichiometry Yes Analyze_Product Analyze_Product Multiple_Products->Analyze_Product No Optimize_Temp_Time Optimize Temp/Time Check_Reagents->Optimize_Temp_Time Use_Milder_Reagent Use Milder Reagent Control_Stoichiometry->Use_Milder_Reagent

References

Technical Support Center: Purification of Crude 2-Bromo-5-phenylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2-bromo-5-phenylthiazole by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Depending on the synthetic route used to prepare this compound, common impurities may include unreacted starting materials such as 5-phenylthiazole, excess brominating agent, and side products like di-brominated species. The synthesis often involves the direct bromination of 5-phenylthiazole, where over-bromination can occur.[1] If a Sandmeyer-type reaction is used starting from 2-amino-5-phenylthiazole, residual starting material or byproducts from the diazotization step could be present.[1]

Q2: What is a recommended stationary phase and eluent system for the column chromatography of this compound?

A2: Silica gel is the most commonly used stationary phase for the purification of this compound. A good starting eluent system is a mixture of a non-polar solvent like hexanes or cyclohexane and a moderately polar solvent such as ethyl acetate or acetone.[1][2][3] The optimal ratio should be determined by thin-layer chromatography (TLC) prior to running the column.

Q3: How do I determine the optimal eluent system using Thin-Layer Chromatography (TLC)?

A3: To find the best solvent system, spot the crude reaction mixture on a silica gel TLC plate and elute it with various ratios of a non-polar to a polar solvent (e.g., hexane:ethyl acetate). The ideal solvent system will provide good separation between the desired product and any impurities, with the product having an Rf value of approximately 0.3-0.4.[4] This ensures the compound will move down the column at a reasonable rate without eluting too quickly with the solvent front.

Q4: How can I monitor the progress of the column chromatography?

A4: The progress of the column is monitored by collecting fractions and analyzing them by TLC.[4] Spot a small amount from each collected fraction onto a TLC plate, elute with the same solvent system used for the column, and visualize the spots under UV light. Fractions containing the pure product should be combined.

Q5: What is the expected appearance of pure this compound?

A5: While the appearance can vary slightly based on residual impurities, pure this compound is typically a solid at room temperature. A light-yellow color is not uncommon for the purified product.[4]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Poor or No Separation of Product from Impurities The eluent system is not optimal.Re-evaluate the eluent system using TLC with different solvent combinations and polarities.[4]
The column was overloaded with crude material.Use a larger column or reduce the amount of crude material loaded. A general guideline is a 1:20 to 1:100 ratio of crude material to silica gel by weight.[4]
The column was packed improperly, leading to channeling.Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and cracks.[4]
Product is Not Eluting from the Column The eluent system is not polar enough.Gradually increase the polarity of the eluent. For example, if you started with 5% ethyl acetate in hexanes, slowly increase it to 10%, 20%, and so on.
The compound may have decomposed on the silica gel.Test the stability of your compound on a small amount of silica gel before performing chromatography. If it is unstable, consider using a deactivated stationary phase (e.g., silica gel treated with triethylamine) or an alternative purification method like recrystallization.[5]
Product Elutes Too Quickly (with the solvent front) The eluent system is too polar.Decrease the polarity of the eluent system. Use a higher proportion of the non-polar solvent.
Streaking of the Compound on the TLC Plate and Column The compound may be acidic or basic.Add a small amount of a modifier to the eluent system. For acidic compounds, a small amount of acetic acid can be added. For basic compounds, a small amount of triethylamine can be added.[6]
The sample was not fully dissolved when loaded or was loaded in too strong of a solvent.Ensure the sample is dissolved in a minimal amount of the eluent or a slightly more polar solvent. Consider dry loading the sample.[7]
Crystallization of Product in the Column or Tubing The product has low solubility in the eluent system at the temperature of the lab.Switch to a solvent system where the product has better solubility. You can also try gently warming the column, although this is not always practical.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of crude this compound using flash column chromatography.

1. Preparation of the Slurry:

  • In a beaker, mix silica gel with the initial, low-polarity eluent (e.g., 98:2 hexane:ethyl acetate) to form a slurry. The consistency should be easily pourable.

2. Packing the Column:

  • Secure a glass chromatography column vertically. Ensure the stopcock is closed.

  • Pour the silica gel slurry into the column.

  • Open the stopcock to allow the solvent to drain, and collect it for reuse. As the solvent drains, the silica will pack down.

  • Continuously tap the side of the column gently to ensure even packing and remove any air bubbles.

  • Add more slurry as needed until the desired column height is reached.

  • Once packed, drain the excess solvent until the solvent level is just at the top of the silica bed. Do not let the column run dry.

3. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Using a pipette, carefully add the sample solution to the top of the silica bed. Allow the sample to absorb completely into the silica.

  • Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[7]

4. Elution:

  • Carefully add the eluent to the top of the column.

  • Begin eluting the column, collecting the solvent that passes through in fractions (e.g., in test tubes).

  • Start with a low-polarity eluent and gradually increase the polarity as the column runs (gradient elution). The specific gradient will depend on the separation observed on the TLC.

5. Fraction Analysis:

  • Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine the pure fractions.

  • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Quantitative Data Summary

ParameterTypical Value/RangeNotes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard for most applications.
Eluent System Hexane/Ethyl Acetate or Cyclohexane/AcetoneThe ratio is determined by TLC.
Starting Eluent Ratio 98:2 to 95:5 (non-polar:polar)Adjust based on the polarity of impurities.
Target Rf Value 0.3 - 0.4Provides good separation and reasonable elution time.
Crude Material to Silica Gel Ratio 1:20 to 1:100 (by weight)A higher ratio is used for more difficult separations.[4]

Troubleshooting Workflow

Troubleshooting_Workflow cluster_start cluster_problem cluster_solutions cluster_actions cluster_end start Start Purification problem Problem Encountered? start->problem no_separation Poor or No Separation problem->no_separation Yes no_elution Product Not Eluting problem->no_elution Yes fast_elution Product Elutes Too Fast problem->fast_elution Yes streaking Streaking on Column/TLC problem->streaking Yes success Successful Purification problem->success No optimize_eluent Optimize Eluent System via TLC no_separation->optimize_eluent check_loading Check Column Loading & Packing no_separation->check_loading increase_polarity Gradually Increase Eluent Polarity no_elution->increase_polarity check_stability Check Compound Stability on Silica no_elution->check_stability decrease_polarity Decrease Eluent Polarity fast_elution->decrease_polarity add_modifier Add Modifier to Eluent (e.g., TEA or Acetic Acid) streaking->add_modifier dry_load Use Dry Loading Method streaking->dry_load optimize_eluent->problem Re-run check_loading->problem Re-run increase_polarity->problem Continue Elution check_stability->problem Consider Alt. Method decrease_polarity->problem Re-run add_modifier->problem Re-run dry_load->problem Re-run

Caption: Troubleshooting workflow for column chromatography purification.

References

Technical Support Center: Nucleophilic Substitution on the Thiazole Ring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with nucleophilic substitution on the thiazole ring.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My nucleophilic substitution on a 2-halothiazole is giving a very low yield. What are the common causes and how can I improve it?

A1: Low yields in nucleophilic substitution on 2-halothiazoles are a common issue. Here’s a systematic troubleshooting approach:

  • Inadequate Ring Activation: The thiazole ring itself is electron-rich and generally resistant to nucleophilic attack unless activated. The C2 position is the most susceptible due to the electron-withdrawing effect of the nitrogen atom. However, for many nucleophiles, this inherent reactivity is insufficient.

    • Solution: Introduce an electron-withdrawing group (EWG) at the C5 or C4 position of the thiazole ring. Nitro (-NO2) or cyano (-CN) groups are particularly effective. Alternatively, quaternizing the ring nitrogen with an alkyl halide will significantly increase the electrophilicity of the C2 position.

  • Poor Leaving Group: The nature of the halogen at the C2 position plays a crucial role.

    • Solution: While chloro- and bromothiazoles are common starting materials, fluoro-substituted thiazoles can sometimes lead to faster reaction rates in nucleophilic aromatic substitution (SNAr) reactions, as the rate-determining step is often the nucleophilic attack, which is facilitated by the high electronegativity of fluorine.

  • Weak Nucleophile: The strength of the incoming nucleophile is critical.

    • Solution: If possible, use a stronger nucleophile. For example, an alkoxide is a stronger nucleophile than an alcohol. If using a neutral nucleophile like an amine, consider deprotonating it first with a suitable base to increase its nucleophilicity.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time can significantly impact the yield.

    • Solution: Experiment with different solvents. Polar apathetic solvents like DMF, DMSO, or acetonitrile are often good choices for SNAr reactions. Increasing the reaction temperature may also improve the yield, but be mindful of potential side reactions and decomposition. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

Q2: I am observing multiple unexpected spots on my TLC plate during the reaction of a 2-chlorothiazole with an amine. What are the possible side products?

A2: The formation of multiple products can complicate purification and reduce the yield of your desired compound. Here are some potential side products:

  • Unreacted Starting Material: The most straightforward explanation is an incomplete reaction.

  • Dimerization or Polymerization: Under harsh reaction conditions (e.g., high temperatures), the starting materials or the product might undergo self-condensation or polymerization.

  • Ring-Opening Products: Strong nucleophiles, especially under forcing conditions, can potentially lead to the cleavage of the thiazole ring.

  • Substitution at Other Positions: While less common, if the C4 or C5 positions are activated (e.g., by another leaving group), substitution at these sites might occur.

Q3: Can I perform a nucleophilic substitution on the C4 or C5 position of the thiazole ring?

A3: Nucleophilic substitution at the C4 and C5 positions of an unsubstituted thiazole ring is generally difficult. These positions are more electron-rich compared to the C2 position. To achieve substitution at C4 or C5, the ring must be appropriately activated:

  • Presence of a Good Leaving Group: A halogen or another suitable leaving group must be present at the desired position.

  • Strong Activating Groups: The presence of potent electron-withdrawing groups on the ring is necessary to render the C4 or C5 positions sufficiently electrophilic for nucleophilic attack.

Q4: How does the choice of base affect the reaction between a 2-halothiazole and a nucleophile?

A4: The base can play multiple roles in the reaction, and its choice is critical:

  • Deprotonation of the Nucleophile: For nucleophiles like alcohols, thiols, or secondary amines, a base is required to generate the more nucleophilic anionic species (alkoxide, thiolate, or amide). Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K2CO3), or triethylamine (TEA).

  • Scavenging Acid Byproducts: Reactions involving the displacement of a halide will produce HX as a byproduct. A base is needed to neutralize this acid, which could otherwise protonate the nucleophile or the product, or catalyze side reactions.

  • Avoiding Side Reactions: Using a base that is too strong or sterically hindered can sometimes lead to elimination reactions or other undesired side reactions. The choice of base should be tailored to the specific nucleophile and substrate.

Quantitative Data Summary

The following table summarizes the expected trends in reaction yields for nucleophilic substitution on a 2-halothiazole under different conditions. The values are illustrative and the actual yields will depend on the specific substrates and reaction conditions.

Parameter Condition A Yield (%) Condition B Yield (%) Reference
Ring Activation 2-ChlorothiazoleLow (~20-40%)2-Chloro-5-nitrothiazoleHigh (>80%)
Nucleophile AnilineModerate (~50-70%)Sodium AnilideHigh (>90%)General Knowledge
Leaving Group 2-IodothiazoleModerate (~60-80%)2-FluorothiazolePotentially HigherGeneral SNAr Principles
Solvent TolueneLow (~30-50%)DMFHigh (>85%)General SNAr Principles

Experimental Protocols

Protocol 1: Synthesis of 2-Aminothiazole from 2-Chlorothiazole

This protocol describes a typical nucleophilic substitution reaction where an amino group displaces a chlorine atom on the thiazole ring.

Materials:

  • 2-Chlorothiazole

  • Ammonia (aqueous solution, e.g., 28%)

  • Ethanol

  • Pressure vessel or sealed tube

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Standard glassware for extraction and purification

Procedure:

  • In a pressure vessel, dissolve 2-chlorothiazole (1.0 eq) in ethanol.

  • Add an excess of aqueous ammonia (e.g., 10-20 eq).

  • Seal the vessel and heat the reaction mixture at 100-120 °C for 12-24 hours with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • Once the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

  • Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 2-aminothiazole by recrystallization or column chromatography.

Visualizations

Nucleophilic_Substitution_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 2-Halothiazole 2-Halothiazole Substituted_Thiazole 2-Substituted Thiazole 2-Halothiazole->Substituted_Thiazole Nucleophilic Attack Nucleophile Nucleophile Nucleophile->Substituted_Thiazole Solvent Solvent Solvent->Substituted_Thiazole Base Base Base->Substituted_Thiazole Temperature Temperature Temperature->Substituted_Thiazole Halide_Salt Halide Salt

Caption: General workflow for nucleophilic substitution on a 2-halothiazole.

Troubleshooting_Logic start Low Yield in Nucleophilic Substitution on Thiazole check_activation Is the thiazole ring activated (e.g., with an EWG)? start->check_activation check_nucleophile Is the nucleophile strong enough? check_activation->check_nucleophile Yes solution_activation Add an electron-withdrawing group or quaternize the nitrogen. check_activation->solution_activation No check_conditions Are the reaction conditions (solvent, temp.) optimal? check_nucleophile->check_conditions Yes solution_nucleophile Use a stronger nucleophile or deprotonate it first. check_nucleophile->solution_nucleophile No solution_conditions Screen different solvents and optimize temperature. check_conditions->solution_conditions No end_node Improved Yield check_conditions->end_node Yes solution_activation->check_nucleophile solution_nucleophile->check_conditions solution_conditions->end_node

Caption: Troubleshooting flowchart for low yields in thiazole nucleophilic substitution.

Technical Support Center: Cross-Coupling Reactions with 2-Bromothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the low reactivity of 2-bromothiazoles in cross-coupling reactions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues in your experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during cross-coupling reactions with 2-bromothiazole substrates.

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Symptoms: Your Suzuki-Miyaura reaction with a 2-bromothiazole substrate results in a low yield or no product formation, with the starting material remaining largely unreacted.

Potential Causes and Solutions:

  • Inactive Catalyst System: The palladium catalyst may not be sufficiently active to facilitate the oxidative addition to the electron-rich 2-bromothiazole.[1]

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which are often effective for heteroaryl couplings.[2][3] Consider using pre-formed palladium complexes like Pd(PPh₃)₄ or generating the catalyst in situ from a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a suitable ligand.[1][4]

  • Inappropriate Base: The choice of base is critical for the activation of the boronic acid. An unsuitable base can lead to poor reactivity or decomposition of starting materials.[3]

    • Solution: Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. K₃PO₄ is often effective in challenging couplings.[3] Ensure the base is finely ground and anhydrous.

  • Protodeboronation of Boronic Acid: The boronic acid may be degrading, a common side reaction that can be promoted by a strong base, excess water, or prolonged heating.[2]

    • Solution: Use a milder base (e.g., K₂CO₃ instead of K₃PO₄) or a different solvent system.

  • Poor Solubility: The reactants may not be fully dissolved in the chosen solvent, hindering the reaction.

    • Solution: Test the solubility of your 2-bromothiazole derivative in common cross-coupling solvents like dioxane, toluene, DMF, or THF. Gentle heating may be necessary to achieve dissolution.[3]

Issue 2: Significant Protodebromination (Loss of Bromine)

Symptoms: You observe a significant amount of the debrominated thiazole as a byproduct, reducing the yield of your desired cross-coupled product.

Potential Causes and Solutions:

  • Reaction Conditions are Too Harsh: High temperatures and strong bases can promote protodebromination, especially with electron-rich heterocyclic systems.[3]

    • Solution: Lower the reaction temperature and consider using a milder base, such as K₂CO₃. While this may slow down the desired reaction, it can significantly reduce the extent of debromination.[3]

  • Ligand Choice: Certain ligands can favor reductive elimination pathways that lead to protodebromination.

    • Solution: Experiment with different phosphine ligands to find one that minimizes this side reaction.

Frequently Asked Questions (FAQs)

Q1: Why are 2-bromothiazoles generally less reactive in cross-coupling reactions compared to other aryl bromides?

A1: The low reactivity of 2-bromothiazoles can be attributed to the electron-rich nature of the thiazole ring, which can make the oxidative addition of the palladium catalyst to the C-Br bond a challenging and often rate-limiting step.[1]

Q2: Which cross-coupling reactions are commonly performed with 2-bromothiazoles?

A2: Several cross-coupling reactions can be successfully performed with 2-bromothiazoles, including:

  • Suzuki-Miyaura Coupling: For forming C-C bonds with boronic acids or esters.[2]

  • Sonogashira Coupling: For creating C-C bonds with terminal alkynes.[2][5]

  • Buchwald-Hartwig Amination: For synthesizing C-N bonds by coupling with amines.[2]

  • Heck Reaction: For C-C bond formation with alkenes.

  • Negishi, Stille, and Kumada Couplings: These are also viable options, utilizing organozinc, organostannane, and Grignard reagents, respectively.[5]

Q3: What are the key parameters to optimize for a successful cross-coupling reaction with a 2-bromothiazole?

A3: The critical parameters to optimize are the choice of the palladium catalyst and ligand, the type and amount of base, the solvent, and the reaction temperature. Each of these factors can significantly impact the reaction yield and the formation of side products.[2]

Q4: Can I perform a selective cross-coupling reaction on a thiazole with both a bromine and an iodine substituent?

A4: Yes, in molecules like 2-bromo-5-iodothiazole, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond. This allows for selective functionalization at the 5-position under milder conditions, leaving the bromine at the 2-position available for a subsequent reaction under more forcing conditions.[2]

Data Presentation

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of 2-Bromothiazoles
ParameterRecommendationRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Common and effective Pd(0) precursors.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich ligands facilitate oxidative addition.[2][3]
Base K₃PO₄, Cs₂CO₃, K₂CO₃A range of bases should be screened for optimal reactivity.[3]
Solvent Dioxane, Toluene, DMFCommon solvents for Suzuki-Miyaura couplings.[3]
Temperature 80-110 °CElevated temperatures are often required.[3]
Table 2: Troubleshooting Summary for Low Yield in Cross-Coupling Reactions
SymptomPotential CauseSuggested Solution
No reactionInactive catalystUse bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[2][3]
Low conversionInappropriate baseScreen a variety of bases (K₃PO₄, Cs₂CO₃, K₂CO₃).[3]
ProtodebrominationHarsh conditionsLower the reaction temperature and use a milder base.[3]
HomocouplingPresence of oxygenEnsure the reaction is performed under an inert atmosphere.
Boronic acid decompositionProtodeboronationUse a milder base or anhydrous conditions.[2]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 2-Bromothiazole

This is a general procedure and may require optimization for your specific substrate.

Materials:

  • 2-Bromothiazole derivative (1.0 mmol)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂ at 2 mol%)

  • Ligand (e.g., SPhos at 4 mol%)

  • Base (e.g., K₃PO₄ at 2.0-3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., dioxane)

Procedure:

  • To an oven-dried Schlenk flask, add the 2-bromothiazole, arylboronic acid, and base.

  • In a glovebox or under a stream of inert gas, add the palladium precursor and the ligand.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle Suzuki-Miyaura Catalytic Cycle for 2-Bromothiazole Pd0 Pd(0)L2 OxAdd Oxidative Addition Complex Pd0->OxAdd + 2-Bromothiazole Transmetalation Transmetalation OxAdd->Transmetalation + Activated Boronic Acid RedElim Reductive Elimination Complex Transmetalation->RedElim RedElim->Pd0 Product Coupled Product RedElim->Product Bromothiazole 2-Bromothiazole Bromothiazole->OxAdd BoronicAcid Ar-B(OH)2 BoronicAcid->Transmetalation Base Base Base->BoronicAcid Activation

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yield Start Low Yield in Cross-Coupling CheckCatalyst Is the catalyst system (Pd source + ligand) optimal? Start->CheckCatalyst ChangeCatalyst Screen bulky, electron-rich ligands (SPhos, XPhos) CheckCatalyst->ChangeCatalyst No CheckBase Is the base appropriate? CheckCatalyst->CheckBase Yes ChangeCatalyst->CheckBase ChangeBase Screen different bases (K3PO4, Cs2CO3) CheckBase->ChangeBase No CheckTemp Is the temperature optimal? CheckBase->CheckTemp Yes ChangeBase->CheckTemp AdjustTemp Adjust temperature (typically 80-110°C) CheckTemp->AdjustTemp No CheckSolvent Is solubility an issue? CheckTemp->CheckSolvent Yes AdjustTemp->CheckSolvent ChangeSolvent Try alternative solvents (Dioxane, Toluene, DMF) CheckSolvent->ChangeSolvent Yes Success Improved Yield CheckSolvent->Success No ChangeSolvent->Success

Caption: A decision-making workflow for troubleshooting low-yield reactions.

References

How to increase the yield of Hantzsch thiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Hantzsch Thiazole Synthesis

Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yields in the Hantzsch thiazole synthesis?

Low yields in the Hantzsch synthesis can often be attributed to several factors:

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or choice of solvent can significantly hinder the reaction.[1]

  • Purity of Reactants: Impurities in the starting materials, such as the α-haloketone and thioamide, can lead to unwanted side reactions.[2]

  • Inefficient Purification: Product loss during workup and purification stages is a common reason for apparently low yields.[2]

  • Side Reactions: The formation of byproducts can compete with the desired reaction pathway.[2]

Q2: How can I minimize the formation of byproducts?

Minimizing byproducts often involves careful control of reaction conditions. For instance, the oxidation of a dihydropyridine intermediate to a pyridine derivative is a common side reaction.[1] To mitigate this:

  • Control the Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent aerial oxidation.[1]

  • Moderate Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times, which can promote side reactions and product degradation.[1]

Q3: My reaction is not going to completion, and I have a significant amount of starting material left. What can I do to improve the conversion?

To improve reaction conversion:

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials.[2]

  • Optimize Temperature: Gradually increase the reaction temperature. While refluxing in ethanol is common, some reactions may benefit from higher or lower temperatures depending on the specific substrates.[2]

  • Consider a Catalyst: While often catalyst-free, certain variations may benefit from a catalyst. For reactions involving α-diazoketones and thiourea, PEG-400 can yield good results.[3]

Q4: I am observing the formation of an unexpected isomer. How can I control the regioselectivity?

Controlling regioselectivity is crucial for obtaining the desired product, especially when using N-monosubstituted thioureas. The reaction medium is a key determinant:

  • Neutral Solvents: Using a neutral solvent typically leads exclusively to the formation of 2-(N-substituted amino)thiazoles.[4]

  • Acidic Conditions: Performing the synthesis under acidic conditions (e.g., 10M-HCl-EtOH) can result in a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[4] To favor a single isomer, carefully control the pH of your reaction medium.

Q5: What are the most common methods for purifying thiazole derivatives?

The most prevalent purification techniques for thiazole derivatives are:

  • Column chromatography

  • Recrystallization

  • Liquid-liquid extraction[5]

The choice of method depends on the physical and chemical properties of the target thiazole and the nature of the impurities.[5]

Troubleshooting Guides

Issue 1: Low Overall Yield

If you are experiencing a low overall yield, a systematic approach to optimizing the reaction conditions is recommended. The following workflow can help identify the key parameters affecting your synthesis.

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yields A Low Yield Observed B Check Reactant Purity (NMR, mp) A->B C Optimize Reaction Conditions B->C Reactants are Pure D Impure Reactants B->D Purity Issue Found F Vary Temperature C->F G Screen Solvents C->G H Adjust Stoichiometry C->H E Purify Starting Materials D->E I Monitor with TLC F->I G->I H->I J Improved Yield I->J Optimization Successful Hantzsch_Mechanism Generalized Hantzsch Thiazole Synthesis Mechanism Reactants α-Haloketone + Thioamide Intermediate1 Nucleophilic Attack (S on α-Carbon) Reactants->Intermediate1 Step 1 Intermediate2 Intramolecular Cyclization (N on Carbonyl Carbon) Intermediate1->Intermediate2 Step 2 Intermediate3 Dehydration Intermediate2->Intermediate3 Step 3 Product Thiazole Product Intermediate3->Product Step 4 Experimental_Workflow General Experimental Workflow for Hantzsch Synthesis A Reactant Preparation (α-Haloketone, Thioamide) B Reaction Setup (Solvent, Stirring, Temperature Control) A->B C Reaction Monitoring (TLC) B->C D Workup (Precipitation, Extraction) C->D Reaction Complete E Purification (Recrystallization, Chromatography) D->E F Characterization (NMR, MS, mp) E->F

References

Troubleshooting low yield in Buchwald-Hartwig amination of bromothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering low yields or other issues during the Buchwald-Hartwig amination of bromothiazoles.

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format to help you diagnose and resolve common issues in your reaction.

Q1: My reaction shows no conversion of the bromothiazole starting material. What are the primary causes?

A: Complete lack of reactivity usually points to a fundamental issue with the catalytic system or reaction setup. Here are the most common culprits:

  • Inactive Catalyst: The Pd(0) active catalyst may not be forming. If you are generating the catalyst in situ from a Pd(II) source like Pd(OAc)₂, the pre-reduction step may be failing.[1] Using a pre-catalyst, which rapidly generates the active LPd(0) species upon exposure to a base, can provide more reliable results.[2][3]

  • Oxygen Contamination: Palladium(0) catalysts are sensitive to oxygen.[4] Ensure that your solvent was properly degassed and that the reaction was set up under a rigorously inert atmosphere (e.g., argon or nitrogen).[4]

  • Reagent Purity: Ensure all reagents, especially the solvent and the amine, are anhydrous and pure. Traces of water can lead to side reactions and catalyst deactivation.[4]

  • Inappropriate Ligand/Base Combination: The chosen ligand and base are critical and highly interdependent.[5] For a challenging substrate like a bromothiazole, a weak base may not be sufficient to facilitate the deprotonation step in the catalytic cycle, especially at lower temperatures.[1]

Q2: My starting material is consumed, but the yield of the desired aminothiazole is very low. What side reactions could be occurring?

A: Low yield with consumption of starting material suggests that the reaction is proceeding, but unproductive pathways are dominating. Key side reactions to consider are:

  • Hydrodehalogenation: This is a common side reaction where the bromothiazole is reduced, replacing the bromine atom with a hydrogen. This pathway can be competitive with the desired amination, particularly with primary amines, and is often dependent on the choice of ligand.[2][6] Screening different phosphine ligands can help minimize this issue.[7]

  • Catalyst Poisoning: Heteroaromatic substrates like thiazoles can sometimes coordinate too strongly to the palladium center, inhibiting catalytic turnover. Additionally, certain functional groups on your substrates, such as azo groups, can poison the catalyst.[2][8]

  • Homocoupling: While less common for the aryl halide, biaryl byproduct formation can occur.[2]

Q3: How do I choose the optimal catalyst system (Palladium source and ligand) for a bromothiazole?

A: The choice of the catalyst system is the most critical parameter for a successful Buchwald-Hartwig amination.[3][4]

  • Palladium Source: While Pd(OAc)₂ and Pd₂(dba)₃ are common, they can be unreliable as they require in situ reduction to the active Pd(0) species.[1][3] Air-stable Pd(II) pre-catalysts (e.g., G3 or G4 pre-catalysts) are often a better choice as they provide cleaner and more efficient formation of the active catalyst.[1]

  • Ligand Selection: For heteroaryl bromides like bromothiazoles, bulky, electron-rich biarylphosphine ligands are typically required. These ligands help to stabilize the palladium catalyst, enhance the rate of oxidative addition, and facilitate the final reductive elimination step.[9] Ligands like RuPhos, BrettPhos, and SPhos are highly effective for coupling with a range of amines and are good starting points for optimization.[4][10]

Q4: The reaction is sluggish and requires high temperatures, leading to decomposition. How can I improve the reaction rate under milder conditions?

A: To run the reaction at lower temperatures, you need to optimize the parameters that affect the rate-determining steps of the catalytic cycle.

  • Use a Stronger Base: Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are very common and effective.[2] The choice of base is critical; for instance, LHMDS has been shown to be effective in the amination of other bromo-N-heterocycles like bromoimidazoles in THF.[11]

  • Switch to a More Active Catalyst System: Modern, sterically hindered phosphine ligands and their corresponding pre-catalysts are designed to promote efficient coupling at lower temperatures. For example, the combination of a Gphos Pd G6 pre-catalyst with NaOTMS in THF has been shown to facilitate rapid C-N bond formation on 5-membered heteroarenes at 40°C.[1]

  • Solvent Choice: The solvent plays a crucial role. While toluene is very common, ethereal solvents like THF or dioxane are also frequently used.[2][12] The solubility of the base and other reagents is a key factor that is often underestimated.[1]

Frequently Asked Questions (FAQs)

What is the best general-purpose base for the amination of bromothiazoles?

Strong, non-nucleophilic alkoxide bases are the most widely used for Buchwald-Hartwig couplings.[1] Sodium tert-butoxide (NaOtBu) is often the first choice due to its high efficacy across a wide range of substrates.[2] However, if your substrate contains base-sensitive functional groups (like esters), weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be considered, though this may require higher temperatures or more active catalysts.[1][8]

Which solvents should I use, and which should I avoid?
  • Recommended Solvents: Aprotic, non-polar or polar aprotic solvents are standard. Toluene is a very common and effective choice.[2] Ethereal solvents like 1,4-dioxane, THF, and 2-MeTHF are also excellent options.[1][4]

  • Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit the palladium catalyst by coordinating to the metal center.[1]

My bromothiazole is expensive. What stoichiometry of reagents should I use?

Typically, a slight excess of the amine coupling partner (around 1.1–1.3 equivalents) is used to ensure full conversion of the limiting aryl bromide.[4] The base is generally used in a larger excess (1.5–2.2 equivalents) to drive the reaction to completion.

What is the typical catalyst loading for this reaction?

For initial screening and small-scale reactions, a catalyst loading of 1–2 mol% is common.[8] If the reaction is sluggish or you are using a challenging substrate, increasing the loading to 3–5 mol% may be necessary. For large-scale synthesis, optimization to reduce catalyst loading is often a primary goal.

Data & Protocols

Table 1: Common Bases for Buchwald-Hartwig Amination
BaseAbbreviationpKa of Conjugate AcidCommon SolventsNotes
Sodium tert-butoxideNaOtBu~19Toluene, Dioxane, THFHighly effective and widely used. Can cause decomposition of substrates with sensitive functional groups.[2]
Lithium bis(trimethylsilyl)amideLHMDS~26THF, TolueneVery strong base, useful for less reactive amines or proton-tolerant conditions.[8][11]
Potassium hexamethyldisilazideKHMDS~26Toluene, THFStrong base, shown to be effective for hindered substrates.[10]
Cesium CarbonateCs₂CO₃~10Dioxane, Toluene, DMFWeaker base, good for substrates with base-sensitive groups. Often requires higher temperatures.[1]
Potassium Phosphate (tribasic)K₃PO₄~12.3Dioxane, TolueneMild base alternative, suitable for sensitive functional groups.
Table 2: Recommended Ligands & Palladium Sources
ComponentExamplesRationale & Use Case
Pd Source Pd(OAc)₂, Pd₂(dba)₃Traditional sources. Require in situ reduction to Pd(0), which can be inefficient.[1]
Buchwald Pre-catalysts (e.g., G3, G4)Air-stable Pd(II) complexes that reliably and rapidly form the active Pd(0) catalyst with a base. Highly recommended for reproducibility and challenging couplings.[1][2]
Ligands Bulky Biarylphosphines:
RuPhos, BrettPhos, XPhos, SPhosThese are the state-of-the-art ligands for C-N coupling. Their steric bulk and electron-donating properties facilitate the key steps of the catalytic cycle, especially for challenging heteroaryl halides.[4][9]
Bidentate Ligands:
BINAP, DPPFEarly generation ligands, effective for some systems and can prevent the formation of inactive palladium dimers, but often superseded by bulky monophosphine ligands for heteroaryl substrates.[6]
General Experimental Protocol for Buchwald-Hartwig Amination of a Bromothiazole
  • Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 2 mol%), the phosphine ligand (if not using a pre-catalyst, 2.2 mol%), and the base (e.g., NaOtBu, 1.5 equiv). Handle the base inside a glovebox for best results.[4]

  • Reagent Addition: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas (repeat this cycle three times).

  • Add the bromothiazole (1.0 equiv) to the flask as a solid.

  • Via syringe, add anhydrous, degassed solvent (e.g., Toluene, to achieve a concentration of ~0.1 M).

  • Finally, add the amine coupling partner (1.2 equiv) via syringe. If the amine is a solid, it can be added in step 3 with the bromothiazole.

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80–110 °C) and stir vigorously. The high density of inorganic bases can cause them to settle, so sufficient agitation is important.[1]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the bromothiazole is consumed.

  • Workup: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove palladium residues and inorganic salts. Wash the filter pad with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizations

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle pd0 Active Catalyst LPd(0) ox_add Oxidative Addition Complex pd0->ox_add + Ar-Br (Bromothiazole) lig_exch Amine Coordination Complex ox_add->lig_exch + HNR¹R² (Amine) product Product Ar-NR¹R² lig_exch->product Reductive Elimination catalyst_regen Catalyst Regeneration product->catalyst_regen catalyst_regen->pd0 base_entry Base (e.g., NaOtBu) base_entry->lig_exch Deprotonation

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield or No Reaction check_setup 1. Verify Reaction Setup start->check_setup check_reagents 2. Assess Reagent Quality start->check_reagents check_conditions 3. Evaluate Reaction Conditions start->check_conditions inert Is atmosphere inert? (Degassed solvent, Ar/N₂) check_setup->inert temp Is temperature correct? check_setup->temp stir Is stirring adequate? check_setup->stir catalyst Using a reliable Pd pre-catalyst? check_reagents->catalyst reagent_purity Are reagents pure and anhydrous? check_reagents->reagent_purity ligand Is ligand appropriate? (Bulky, electron-rich) check_conditions->ligand base Is base strong enough? (e.g., NaOtBu, LHMDS) check_conditions->base solvent Is solvent optimal? (Toluene, Dioxane, THF) check_conditions->solvent optimize Systematically screen ligands, bases, and solvents ligand->optimize base->optimize solvent->optimize

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Purification Strategies for 5-Phenylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 5-phenylthiazole from their reaction products.

Frequently Asked Questions (FAQs)

Q1: I have unreacted 5-phenylthiazole in my final product. What is the first step to choosing a purification method?

A1: The initial and most critical step is to assess the physical properties of both your desired product and the unreacted 5-phenylthiazole. Key properties to consider are the state (solid or liquid), melting point, boiling point, and solubility in various organic solvents. A significant difference in any of these properties between your product and the starting material can be exploited for efficient separation.

Q2: My product is a solid. Which purification technique is generally preferred?

A2: For solid products contaminated with unreacted 5-phenylthiazole, recrystallization is often the most effective and straightforward purification method.[1] This technique relies on the differential solubility of your product and the impurity in a given solvent at varying temperatures.

Q3: What if both my product and the unreacted 5-phenylthiazole are solids with similar solubilities?

A3: If recrystallization proves ineffective due to similar solubilities, column chromatography is the recommended alternative. This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel or alumina) and their solubility in a mobile phase (the eluting solvent).[2][3] Generally, 5-phenylthiazole, being less polar than many of its derivatives (e.g., those containing amino or carboxyl groups), will travel faster through a polar stationary phase like silica gel.

Q4: Are there any other methods to consider for removing unreacted 5-phenylthiazole?

A4: While recrystallization and column chromatography are the most common and broadly applicable methods, other techniques that might be considered in specific cases include:

  • Acid-Base Extraction: If your product has a basic functional group (like an amine) and 5-phenylthiazole does not, you can dissolve the mixture in an organic solvent and wash with an aqueous acid. Your product will move to the aqueous layer as a salt, leaving the 5-phenylthiazole in the organic layer. Subsequent neutralization of the aqueous layer and extraction will recover your purified product.

  • Distillation: If your product is a liquid with a significantly different boiling point from 5-phenylthiazole, distillation can be an effective separation method. However, many derivatives of 5-phenylthiazole are solids at room temperature.

Troubleshooting Guides

Troubleshooting Recrystallization
Issue Possible Cause Solution
No crystals form upon cooling. The solution is not saturated; too much solvent was added.Boil off some of the solvent to concentrate the solution and then allow it to cool again.
The product is highly soluble even at low temperatures.Try a different solvent or a solvent mixture (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble).
Oiling out (product separates as a liquid). The boiling point of the solvent is higher than the melting point of the product.Use a lower-boiling solvent. Add slightly more solvent to prevent saturation until the solution has cooled further.
Poor recovery of the product. The product is too soluble in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of ice-cold solvent to wash the crystals.
The purified product is still impure. The cooling process was too rapid, trapping impurities.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
The chosen solvent does not effectively differentiate between the product and the impurity.Perform small-scale solvent screening to find a more suitable solvent or solvent system.
Troubleshooting Column Chromatography
Issue Possible Cause Solution
Compounds do not move down the column. The solvent system is not polar enough.Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
Compounds move down the column too quickly. The solvent system is too polar.Decrease the polarity of the eluent. For example, decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
Poor separation of spots (overlapping bands). The initial band of the sample was too wide.Dissolve the crude product in the minimum amount of solvent before loading it onto the column.
The column was not packed properly, leading to channeling.Ensure the stationary phase is packed uniformly without any air bubbles or cracks.
Streaking or tailing of spots on TLC. The compound may be acidic or basic and is interacting strongly with the silica gel.Add a small amount of a modifier to the eluent (e.g., 1% triethylamine for basic compounds, or 1% acetic acid for acidic compounds).
The sample was overloaded on the column.Use a larger column or reduce the amount of sample being purified.

Data Presentation

The following table summarizes the physical properties of 5-phenylthiazole and some of its common derivatives to aid in the selection of an appropriate purification technique.

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Physical State at RT Notes on Polarity and Solubility
5-PhenylthiazoleC₉H₇NS161.2343-46SolidRelatively non-polar. Soluble in many organic solvents.
2-Amino-5-phenylthiazoleC₉H₈N₂S176.24150-154SolidMore polar than 5-phenylthiazole due to the amino group. Soluble in polar organic solvents.
2-Amino-4-phenylthiazoleC₉H₈N₂S176.24149-153[4]SolidMore polar than 5-phenylthiazole. Soluble in ethanol, DMSO, and DMF.[5]
Methyl 4-methyl-2-phenylthiazole-5-carboxylateC₁₂H₁₁NO₂S233.29110–112[6]SolidPolarity is influenced by the ester group.
2-Amino-5-methyl-4-phenylthiazoleC₁₀H₁₀N₂S190.26122-126[7]SolidMore polar than 5-phenylthiazole.

Experimental Protocols

Protocol 1: Recrystallization for Purification of a Solid Product

This protocol provides a general procedure for purifying a solid product from unreacted 5-phenylthiazole.

1. Solvent Selection: a. Place a small amount of the impure solid (approx. 50 mg) into a test tube. b. Add a few drops of a potential solvent and observe the solubility at room temperature. An ideal solvent will not dissolve the compound at room temperature. c. Gently heat the test tube. A good solvent will dissolve the compound when hot. d. Allow the solution to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a suitable solvent. e. Common solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, and hexane, or mixtures such as ethanol/water or ethyl acetate/hexane.

2. Dissolution: a. Place the crude product in an Erlenmeyer flask. b. Add a minimal amount of the chosen recrystallization solvent. c. Heat the mixture on a hot plate with stirring until the solvent boils. d. Continue adding small portions of the hot solvent until the solid is completely dissolved.

3. Hot Filtration (if necessary): a. If insoluble impurities are present, perform a hot gravity filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

4. Crystallization: a. Remove the flask from the heat and allow it to cool slowly to room temperature. b. Once at room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.

5. Isolation and Washing: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

6. Drying: a. Allow the crystals to air dry on the filter paper by drawing air through the funnel for several minutes. b. For complete drying, transfer the crystals to a watch glass and place them in a drying oven at a temperature well below the product's melting point, or dry under vacuum.

Protocol 2: Column Chromatography for Separation

This protocol describes a general procedure for separating a product from unreacted 5-phenylthiazole using silica gel chromatography.

1. Eluent Selection: a. Using thin-layer chromatography (TLC), test various solvent systems to find one that provides good separation between your product and 5-phenylthiazole. b. A good starting point for many aromatic compounds is a mixture of hexane and ethyl acetate.[3] c. The ideal eluent should give your product an Rf value of approximately 0.25-0.35, and a significantly different Rf value for 5-phenylthiazole.

2. Column Packing: a. Secure a glass chromatography column vertically to a ring stand. b. Place a small plug of cotton or glass wool at the bottom of the column. c. Add a small layer of sand. d. Prepare a slurry of silica gel in the initial, least polar eluent. e. Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Do not let the top of the silica gel run dry. f. Add another layer of sand on top of the packed silica gel.

3. Sample Loading: a. Dissolve the crude product in the minimum amount of the eluent or a more volatile solvent (like dichloromethane). b. Carefully add the sample solution to the top of the column. c. Allow the solvent to drain until the sample is adsorbed onto the top layer of sand.

4. Elution: a. Carefully add the eluent to the top of the column. b. Begin collecting fractions in test tubes as the eluent flows through the column. c. If a gradient elution is needed, gradually increase the polarity of the solvent system over time.

5. Fraction Analysis: a. Analyze the collected fractions by TLC to determine which contain your purified product. b. Combine the pure fractions containing your product. c. Evaporate the solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualization

The following diagram illustrates the decision-making process for selecting an appropriate purification method to remove unreacted 5-phenylthiazole.

Purification_Workflow Decision Workflow for Purification start Crude Product (with unreacted 5-phenylthiazole) check_properties Assess Physical Properties (Solid/Liquid, MP, BP, Solubility) start->check_properties product_solid Product is a Solid check_properties->product_solid Solid product_liquid Product is a Liquid check_properties->product_liquid Liquid recrystallization Attempt Recrystallization product_solid->recrystallization extraction Consider Acid-Base Extraction (if applicable) product_solid->extraction check_bp_diff Significant BP Difference? product_liquid->check_bp_diff check_recryst Recrystallization Successful? recrystallization->check_recryst column_chrom Perform Column Chromatography success Pure Product column_chrom->success distillation Consider Distillation distillation->success extraction->success failure Purification Unsuccessful check_recryst->column_chrom No check_recryst->success Yes check_bp_diff->column_chrom No check_bp_diff->distillation Yes

Caption: Purification method selection workflow.

References

Technical Support Center: Scaling Up the Synthesis of 2-Bromo-5-phenylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Bromo-5-phenylthiazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound on a larger scale?

There are two primary and scalable synthetic routes for this compound:

  • Hantzsch Thiazole Synthesis followed by Bromination: This classic method involves the condensation of an α-haloketone (like 2-bromoacetophenone) with a thioamide (like thiourea) to form a 2-aminothiazole intermediate, which is subsequently brominated.[1][2][3][4]

  • Sandmeyer-type Reaction: This route starts with 2-amino-5-phenylthiazole, which is converted to a diazonium salt and then displaced by a bromide ion, typically using a copper(I) bromide catalyst.[5][6][7]

Q2: What are the main safety concerns when scaling up the synthesis of this compound?

The primary safety concern during scale-up is the management of exothermic reactions, particularly during bromination.[8] Uncontrolled addition of bromine can lead to a rapid temperature increase and potentially a runaway reaction. It is crucial to have an efficient cooling system and to control the addition rate of the brominating agent.[8] Additionally, handling bromine, which is corrosive and hazardous, requires proper personal protective equipment and a well-ventilated workspace.[8] The formation of unstable diazonium salts in the Sandmeyer reaction also requires strict temperature control (typically below 5 °C) to prevent decomposition and potential pressure buildup from nitrogen gas evolution.[9]

Q3: How can the formation of impurities, such as di-brominated byproducts, be minimized?

The formation of di-brominated byproducts is a common issue, especially during the bromination step. To minimize this, careful control of stoichiometry and reaction temperature is essential.[8] Using a stoichiometric amount of the brominating agent or a slight excess of the thiazole substrate can help prevent over-bromination.[8] Maintaining a low and consistent temperature during the addition of the brominating agent is also critical.[8]

Q4: What are the recommended purification methods for this compound at an industrial scale?

For large-scale purification, crystallization is the most practical and cost-effective method.[8] The choice of solvent is crucial for obtaining high purity and yield. Common solvents for recrystallization include ethanol or a mixture of ethanol and water.[10] Slurrying the crude product in a suitable solvent can also be an effective way to remove certain impurities. While column chromatography is useful at the lab scale, it is generally not economically viable for large-scale production.[8][11]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield in Hantzsch Synthesis - Incomplete reaction.[8]- Side reactions due to improper temperature control.[8]- Ensure a slight excess of thiourea.[8]- Monitor the reaction progress using TLC or HPLC to ensure completion.[8]- Maintain the recommended reaction temperature to minimize the formation of side products.[8]
Exothermic Runaway During Bromination - Addition of brominating agent is too rapid.[8]- Inadequate cooling for the reaction scale.[8]- Add the brominating agent (e.g., bromine or NBS) dropwise at a controlled rate.[8]- Ensure the cooling system is efficient and appropriately sized for the reaction volume. [cite: tusc.6]- Use a suitable solvent to help dissipate the heat generated.[8]
Formation of Di-bromo Byproduct - Excess of brominating agent.- High reaction temperature.[8]- Use a stoichiometric amount of the brominating agent or a slight excess of the 2-aminothiazole starting material.[8]- Maintain a low temperature during the addition of the brominating agent.[8]
Low Yield in Sandmeyer Reaction - Incomplete diazotization.- Decomposition of the diazonium salt.[9]- Ensure the temperature is maintained between 0-5°C during diazotization.[9]- Use a fresh solution of sodium nitrite.- Add the sodium nitrite solution slowly to the acidic solution of the amine.
Product Fails to Crystallize - Presence of impurities inhibiting crystallization.- Incorrect solvent system for recrystallization.- Wash the crude product to remove soluble impurities.- Screen for an optimal recrystallization solvent or solvent mixture. A good solvent will dissolve the product when hot but not when cold.[11]- Try seeding the solution with a small crystal of pure product.
Product is Colored - Presence of residual iodine or other colored impurities.- Wash the crude product with a solution of sodium thiosulfate to remove residual halogens.- Consider treating the solution with activated carbon during recrystallization to remove colored impurities.[8]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-phenylthiazole (via Hantzsch Synthesis)

This procedure is adapted from a standard laboratory-scale synthesis and can be scaled up with appropriate equipment.[1]

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and condenser, combine 2-bromoacetophenone (1.0 equivalent) and thiourea (1.5 equivalents).

  • Solvent Addition: Add methanol as the solvent (approximately 10 mL per 5 mmol of 2-bromoacetophenone).

  • Heating: Heat the mixture with stirring to approximately 100°C for 30 minutes.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the contents into a beaker containing a 5% aqueous solution of sodium carbonate (Na₂CO₃) to neutralize the mixture and precipitate the product.

    • Filter the solid product using a Buchner funnel.

    • Wash the filter cake with water.

    • Dry the collected solid to obtain 2-amino-4-phenylthiazole.

Protocol 2: Synthesis of 2-Bromo-4-phenylthiazole (via Sandmeyer-type Reaction)

This protocol is based on a reported synthesis of 2-bromo-4-phenyl-1,3-thiazole.[12]

  • Reaction Setup: In a reaction vessel, dissolve 2-amino-4-phenylthiazole (1.0 equivalent) and copper(I) bromide (CuBr, 1.6 equivalents) in acetonitrile at room temperature.

  • Reagent Addition: With stirring, add n-butyl nitrite (1.6 equivalents) to the solution.

  • Heating: Heat the reaction mixture to 60°C. The reaction is typically complete within 15 minutes.

  • Work-up:

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer with an aqueous ammonia solution (e.g., 0.1 M).

    • Dry the organic layer over magnesium sulfate (MgSO₄) and evaporate the solvent.

  • Purification: Purify the crude product by chromatography on silica gel or by recrystallization from a suitable solvent like heptane.

Data Presentation

Table 1: Comparison of Brominating Agents for Thiazole Synthesis

Brominating AgentSolventTemperature (°C)Typical Yield (%)Key Considerations
N-Bromosuccinimide (NBS)Acetonitrile0-1090-98Easier and safer to handle on a large scale; milder reaction.[8]
Liquid BromineAcetic Acid0-1088-95Highly corrosive and hazardous; requires careful handling and specialized equipment.[8]
Copper(II) Bromide (CuBr₂)AcetonitrileRoom Temperature~90Good for regioselectivity; may require longer reaction times.[5][8]

Visualizations

Synthesis_Pathway cluster_hantzsch Hantzsch Thiazole Synthesis cluster_sandmeyer Sandmeyer-type Reaction acetophenone Acetophenone bromoacetophenone 2-Bromoacetophenone acetophenone->bromoacetophenone Bromination amino_thiazole 2-Amino-5-phenylthiazole bromoacetophenone->amino_thiazole thiourea Thiourea thiourea->amino_thiazole diazonium Diazonium Salt amino_thiazole->diazonium NaNO2, H+ final_product This compound diazonium->final_product CuBr Troubleshooting_Workflow start Low Yield or Purity Issue step_check Identify Problematic Step (Hantzsch vs. Bromination/Sandmeyer) start->step_check hantzsch_issue Hantzsch Synthesis Issue step_check->hantzsch_issue Hantzsch bromination_issue Bromination/Sandmeyer Issue step_check->bromination_issue Bromination/ Sandmeyer incomplete_reaction Incomplete Reaction? hantzsch_issue->incomplete_reaction side_products Side Products? hantzsch_issue->side_products exotherm Exotherm Observed? bromination_issue->exotherm dibromo Di-bromo Impurity? bromination_issue->dibromo increase_time_temp Increase Reaction Time/Temp incomplete_reaction->increase_time_temp Yes optimize_temp_stoich Optimize Temp & Stoichiometry side_products->optimize_temp_stoich Yes improve_cooling Improve Cooling & Slow Addition exotherm->improve_cooling Yes reduce_bromine Reduce Brominating Agent dibromo->reduce_bromine Yes

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2-Bromo-5-phenylthiazole and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of ¹H NMR Spectral Data

The ¹H NMR spectra of these compounds are characterized by signals in the aromatic region, corresponding to the protons of the phenyl group and the thiazole ring. The position of the halogen atom or the additional phenyl group significantly influences the chemical shifts of the thiazole proton.

CompoundSolventThiazole-H (ppm)Phenyl-H (ppm)Reference
2-Bromo-5-phenylthiazole (Predicted) CDCl₃~7.87.3-7.6 (m)[1]
2-Chloro-5-phenylthiazole CDCl₃7.29 (s, 1H)7.60 (d, J=7.15 Hz, 2H), 7.43 (t, J=7.42 Hz, 2H), 7.38-7.33 (m, 1H)[2]
2,5-Diphenylthiazole CDCl₃7.85 (s, 1H)7.22 - 7.41 (m, 10H)

Analysis: The predicted chemical shift for the thiazole proton in this compound is downfield compared to its chloro-analog, which can be attributed to the stronger electron-withdrawing effect of bromine. In 2,5-diphenylthiazole, the thiazole proton signal is also observed as a singlet in a similar region. The phenyl protons for all three compounds appear as complex multiplets in the typical aromatic region.

Comparison of ¹³C NMR Spectral Data

The ¹³C NMR spectra provide valuable information about the carbon framework of the molecules. The chemical shifts of the thiazole ring carbons, particularly C2, C4, and C5, are sensitive to the nature of the substituent at the 2- and 5-positions.

CompoundSolventThiazole C2 (ppm)Thiazole C4 (ppm)Thiazole C5 (ppm)Phenyl C (ppm)Reference
This compound (Predicted) CDCl₃~138~129~135126-133
2-Chloro-5-phenylthiazole CDCl₃153.78123.31146.16129.01, 126.93, 124.03[2]
2,5-Diphenylthiazole CDCl₃167.7125.7137.8127.6, 128.8, 129.0, 129.1, 130.6, 134.1

Analysis: The C2 carbon in the bromo and chloro derivatives is significantly deshielded due to the electronegativity of the halogen atom, with the chloro-substituted carbon appearing further downfield. In 2,5-diphenylthiazole, the C2 carbon is also highly deshielded. The chemical shifts of the phenyl carbons fall within the expected ranges for substituted benzene rings.

Experimental Protocols

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound and its analogs is outlined below.

Sample Preparation:

  • Weigh 5-10 mg of the solid sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and place it in a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.

¹H NMR Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: Typically 16 to 64 scans are sufficient, depending on the sample concentration.

  • Spectral Width: A spectral width of approximately 16 ppm, centered around 6 ppm.

  • Acquisition Time: At least 2-3 seconds to ensure good resolution.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

  • Spectral Width: A spectral width of approximately 250 ppm, centered around 125 ppm.

  • Acquisition Time: Around 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

NMR Analysis Workflow

The general workflow for the NMR analysis of a small organic molecule is depicted in the following diagram. This process involves sample preparation, data acquisition, processing, and spectral interpretation to elucidate the chemical structure.

NMR_Workflow General Workflow for NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer load Insert Sample into Spectrometer transfer->load setup Set Up Experiment (1H, 13C, etc.) load->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (1H) baseline->integrate chem_shift Analyze Chemical Shifts integrate->chem_shift structure Propose/Confirm Structure chem_shift->structure coupling Analyze Coupling Patterns (1H) coupling->structure integration Analyze Integration Values (1H) integration->structure

Caption: A flowchart illustrating the key stages of NMR analysis, from sample preparation to structure elucidation.

This guide serves as a valuable resource for researchers working with this compound and related compounds. The provided data and protocols facilitate the accurate identification and characterization of these important synthetic intermediates.

References

Mass Spectrometry Fragmentation Analysis: 2-Bromo-5-phenylthiazole and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery and Development

This guide provides a comparative analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 2-Bromo-5-phenylthiazole alongside experimentally observed patterns for structurally related compounds. Understanding these fragmentation pathways is crucial for the structural elucidation and identification of novel thiazole-containing compounds in complex matrices, a common task in drug metabolism studies and synthetic chemistry.

Comparison of Fragmentation Patterns

The following table summarizes the key mass-to-charge ratios (m/z) observed or expected for this compound and its analogs. The presence of bromine, with its characteristic isotopic distribution (79Br and 81Br in an approximate 1:1 ratio), results in distinctive M+ and M+2 peaks for bromine-containing fragments.

CompoundMolecular Ion (M+) [m/z]Key Fragment Ions [m/z]Interpretation of Key Fragments
This compound (Expected) 240/242161, 117, 77Loss of Br radical, cleavage of the thiazole ring, phenyl cation
Bromobenzene 156/15877Loss of Br radical to form the phenyl cation.[1][2][3]
2-Phenylthiazole 161134, 117, 89Loss of HCN, cleavage of the thiazole ring, loss of C2H2S.[4]
2-Bromothiazole 163/16584, 58Loss of Br radical, subsequent fragmentation of the thiazole ring.[5]
2-Amino-4-phenylthiazole 176134, 89Fragmentation of the thiazole ring.[6][7]

Proposed Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization is postulated to proceed through several key steps, initiated by the removal of an electron to form the molecular ion. The major fragmentation pathways are depicted in the following diagram.

G cluster_thiazole_cleavage Thiazole Ring Cleavage cluster_phenyl_fragment Phenyl Fragment M [C₉H₆BrNS]⁺˙ m/z = 240/242 (Molecular Ion) F1 [C₉H₆NS]⁺ m/z = 161 M->F1 - Br• F2 [C₆H₅S]⁺ m/z = 109 F1->F2 - C₂HCN F4 [C₅H₃S]⁺ m/z = 95 F1->F4 - C₆H₅CN F3 [C₆H₅]⁺ m/z = 77 F2->F3 - S

Caption: Proposed EI fragmentation of this compound.

Experimental Protocols

The data presented for the comparative compounds are typically obtained using Electron Ionization Mass Spectrometry (EI-MS), often coupled with Gas Chromatography (GC) for sample introduction.

General GC-MS Protocol for Small Aromatic Molecules:

  • Sample Preparation: Samples are typically dissolved in a volatile organic solvent such as dichloromethane or methanol.[8] For complex matrices, solid-phase extraction (SPE) or liquid-liquid extraction may be employed to isolate the analyte of interest.

  • Gas Chromatography (GC):

    • Injector: A split/splitless injector is commonly used, with an injection volume of 1-2 µL.[9]

    • Column: A non-polar or medium-polarity capillary column, such as a 5% diphenyl/95% dimethyl polysiloxane column (e.g., HP-5ms), is suitable for separating aromatic compounds.[8][9]

    • Oven Program: The temperature program typically starts at a low temperature (e.g., 50-70°C) and is ramped up to a higher temperature (e.g., 250-300°C) to elute the compounds of interest.[9]

    • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.[9]

  • Mass Spectrometry (MS):

    • Ionization: Electron Ionization (EI) is the standard method for such compounds, with a typical electron energy of 70 eV.[8][10] This energy level is sufficient to cause reproducible fragmentation patterns.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio.

    • Detector: An electron multiplier is used to detect the ions.

    • Data Acquisition: The mass spectrometer scans a mass range (e.g., m/z 40-500) to acquire the full mass spectrum of the eluting compounds.

This guide provides a foundational understanding of the mass spectrometric behavior of this compound and its analogs. Researchers can leverage this information for the identification and structural confirmation of related compounds in their studies. The provided experimental protocol serves as a general guideline and may require optimization based on the specific instrumentation and analytical goals.

References

A Comparative Guide to the HPLC Purity Analysis of Synthesized 2-Bromo-5-phenylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous assessment of purity for synthetic intermediates like 2-Bromo-5-phenylthiazole is a cornerstone of robust chemical synthesis and drug discovery pipelines. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity determination of this compound. Detailed experimental protocols, supporting data, and visualizations are presented to facilitate a comprehensive understanding of each method's strengths and applications.

Introduction to this compound and Its Synthesis

This compound is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Its purity is critical as impurities can lead to undesirable side reactions, reduced yields, and potentially compromise the biological activity and safety of the final compounds. The primary synthesis routes for this compound are:

  • Direct Bromination of 5-phenylthiazole: This method involves the electrophilic substitution of a hydrogen atom with bromine on the thiazole ring.

  • Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Coupling): This approach typically involves the reaction of a boronic acid derivative with a brominated thiazole precursor.

These synthetic pathways can introduce specific impurities, such as unreacted starting materials, over-brominated byproducts, or residual catalyst, which necessitate reliable analytical methods for their detection and quantification.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Reverse-phase HPLC is a powerful and widely adopted technique for the purity analysis of non-volatile and thermally stable organic compounds like this compound. Its high resolving power allows for the separation of the main compound from closely related impurities.

A stability-indicating reverse-phase HPLC method is proposed for the purity determination of this compound. This method is designed to separate the active pharmaceutical ingredient (API) from its potential impurities and degradation products.

Experimental Protocol: RP-HPLC Method

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 60% B

    • 2-15 min: 60% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 60% B

    • 20-25 min: 60% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation:

    • Standard Solution: Accurately weigh approximately 1 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

    • Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution.

The following table summarizes the expected retention times and peak areas for this compound and its potential impurities using the proposed HPLC method.

CompoundRetention Time (min)Peak Area (%)
5-phenylthiazole (Starting Material)5.20.5
This compound 10.8 99.2
2,4-Dibromo-5-phenylthiazole (Impurity)12.50.3

Alternative Analytical Methods

While HPLC is a robust technique, other methods can provide complementary information or be more suitable in specific contexts.

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It offers excellent separation efficiency and provides structural information from the mass spectrum, aiding in the identification of unknown impurities.

Experimental Protocol: GC-MS Method

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C

  • Oven Temperature Program:

    • Initial: 100 °C, hold for 2 min

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-400

qNMR is a primary analytical method that allows for the determination of purity without the need for a reference standard of the analyte. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling accurate quantification against a certified internal standard.

Experimental Protocol: qNMR Method

  • Instrumentation: NMR spectrometer (e.g., 400 MHz).

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and 2 mg of a certified internal standard (e.g., maleic anhydride) into an NMR tube. Dissolve in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): 30 s (to ensure full relaxation of all nuclei).

    • Number of Scans: 16

  • Data Processing: Integrate the signals of the analyte and the internal standard. The purity is calculated based on the integral values, the number of protons, the molecular weights, and the masses of the analyte and the internal standard.

Comparison of Analytical Methods

The following table provides a comparative overview of HPLC, GC-MS, and qNMR for the purity analysis of this compound.

ParameterHPLCGC-MSqNMR
Principle Separation based on polaritySeparation based on volatility and boiling pointQuantitative analysis based on nuclear magnetic resonance
Analyte Suitability Non-volatile, thermally stable compoundsVolatile, thermally stable compoundsSoluble compounds
Impurity Detection Excellent for non-volatile impuritiesExcellent for volatile and semi-volatile impuritiesDetects impurities with NMR-active nuclei
Quantification Relative (requires reference standards)Relative (requires reference standards)Absolute (with an internal standard)
Structural Information Limited (UV spectrum)Yes (Mass spectrum)Yes (NMR spectrum)

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample & Standard dissolve Dissolve in Diluent weigh->dissolve inject Inject into HPLC dissolve->inject separate Separation on C18 Column inject->separate detect DAD Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Figure 1. Experimental workflow for HPLC purity analysis. (Within 100 characters)

Synthesis_Impurities SP 5-phenylthiazole Product This compound SP->Product Direct Bromination Bromine Bromine Bromine->Product Impurity1 Unreacted 5-phenylthiazole Product->Impurity1 Potential Impurity Impurity2 Over-brominated Products Product->Impurity2 Potential Impurity

Figure 2. Logical relationship of synthesis and potential impurities. (Within 100 characters)

Conclusion

The choice of analytical method for the purity determination of synthesized this compound depends on the specific requirements of the analysis. The proposed reverse-phase HPLC method offers a robust and reliable approach for routine quality control, effectively separating the main component from potential non-volatile impurities. GC-MS serves as an excellent complementary technique for identifying and quantifying volatile and semi-volatile impurities. For absolute purity assessment and the certification of reference materials, qNMR is an invaluable tool. A comprehensive purity profile of this compound is best achieved by employing a combination of these orthogonal analytical techniques, ensuring the quality and reliability of this important synthetic intermediate in drug discovery and development.

Reactivity of 2-Bromothiazoles versus 2-Iodothiazoles in Suzuki Coupling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of reactants is a critical decision influencing the efficiency, cost-effectiveness, and overall success of a synthetic pathway. In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling is a cornerstone for the formation of carbon-carbon bonds. This guide provides an objective comparison of the reactivity of 2-bromothiazoles and 2-iodothiazoles, two common building blocks in medicinal chemistry, supported by experimental data from analogous systems.

The fundamental difference in reactivity between 2-iodothiazoles and 2-bromothiazoles in Suzuki coupling lies in the carbon-halogen bond strength. The carbon-iodine (C-I) bond is inherently weaker and more polarizable than the carbon-bromine (C-Br) bond. This difference directly impacts the rate-determining step of many cross-coupling reactions: the oxidative addition of the halo-heterocycle to the palladium(0) catalyst.

At a Glance: Reactivity Comparison

Feature2-Iodothiazole2-BromothiazoleRationale
Relative Reactivity HighModerate to HighThe weaker C-I bond leads to a faster rate of oxidative addition, which is often the rate-limiting step in the catalytic cycle.
Typical Reaction Temperature Room temperature to moderate heat (e.g., 50-80 °C)Moderate to high heat (e.g., 80-120 °C)The higher intrinsic reactivity of the C-I bond allows for the reaction to proceed at lower temperatures.
Typical Reaction Time Shorter (e.g., 1-12 hours)Longer (e.g., 6-24 hours)The faster catalytic cycle with the iodo-substrate results in a quicker consumption of the starting materials.
Catalyst Loading Potentially lowerTypically standardA more reactive substrate may require a lower concentration of the palladium catalyst to achieve high conversion.
Yields Generally highModerate to highWhile highly dependent on specific substrates and conditions, the greater reactivity of the iodo-compound often translates to higher isolated yields.
Side Reactions Prone to homocoupling of the boronic acid, especially at lower temperatures.Potential for debromination at higher reaction temperatures.The nature of the halide can influence the prevalence of undesired side reactions.

Supporting Experimental Data

For instance, in a study comparing the reactivity of 2-halofurans, 2-iodofuran consistently provides higher yields in shorter reaction times and under milder conditions than 2-bromofuran when coupled with various boronic acids. A similar trend is observed for other five-membered heterocycles like selenophenes and isothiazoles. This well-established reactivity pattern (I > Br > Cl) is a cornerstone of cross-coupling chemistry.

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura coupling of 2-halothiazoles. These are general procedures and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel are added the 2-halothiazole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a base (2.0-3.0 equiv). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). The catalyst and ligand (if not using a pre-catalyst) are added, followed by the degassed solvent. The reaction mixture is then heated to the desired temperature for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Protocol 1: Suzuki Coupling of a 2-Iodothiazole Derivative

  • Substrates: 2-Iodothiazole and Phenylboronic Acid

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%)

  • Base: Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • Solvent: Toluene/Ethanol/Water (4:1:1)

  • Temperature: 80 °C

  • Time: 4 hours

  • Expected Yield: High (>90%)

Protocol 2: Suzuki Coupling of a 2-Bromothiazole Derivative

  • Substrates: 2-Bromothiazole and Phenylboronic Acid

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃, 2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

  • Temperature: 100 °C

  • Time: 12 hours

  • Expected Yield: Good to High (75-90%)

Reaction Mechanism and Workflow

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling_Mechanism cluster_inputs Inputs Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R-X (X=Br, I) Catalyst_Regen Catalyst Regeneration PdII_halide R-Pd(II)L2-X (Aryl Palladium Halide) OxAdd->PdII_halide Transmetal Transmetalation PdII_halide->Transmetal R'-B(OH)2, Base PdII_aryl R-Pd(II)L2-R' (Diaryl Palladium Complex) Transmetal->PdII_aryl RedElim Reductive Elimination PdII_aryl->RedElim RedElim->Pd0 Product R-R' (Coupled Product) RedElim->Product Boronic R'-B(OH)2 (Boronic Acid) Base Base Halide R-X (2-Halothiazole)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The initial oxidative addition of the 2-halothiazole to the Pd(0) complex is typically the rate-determining step. The weaker C-I bond in 2-iodothiazole lowers the activation energy for this step, leading to a faster overall reaction rate compared to 2-bromothiazole.

Conclusion for Researchers

For drug development and scientific research, the choice between 2-bromo- and 2-iodothiazoles for Suzuki-Miyaura coupling is a balance of reactivity and cost. 2-Iodothiazoles are generally more reactive, allowing for milder reaction conditions, shorter reaction times, and often higher yields. This can be particularly advantageous in complex, multi-step syntheses where maximizing yield at each step is crucial. However, 2-bromothiazoles are typically more cost-effective and readily available starting materials. With modern advancements in catalyst systems, including the use of highly active phosphine ligands, excellent yields can often be achieved with 2-bromothiazoles, albeit under more forcing conditions. The ultimate decision should be based on a careful evaluation of the specific synthetic target, the scale of the reaction, and the overall economic and time constraints of the project.

Comparative Analysis of 2-Bromo-5-phenylthiazole Derivatives: Crystallography and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural features and biological performance of 2-Bromo-5-phenylthiazole derivatives against other relevant heterocyclic compounds. Due to the limited availability of a specific X-ray crystal structure for a this compound derivative in the public domain, this guide utilizes the crystallographic data of its close isomer, 2-Bromo-4-phenyl-1,3-thiazole, as a foundational model for structural comparison. The biological activities, including antifungal and anticancer properties, of various related thiazole derivatives are presented with supporting experimental data to offer a comprehensive overview for researchers in drug discovery and development.

Crystallographic Analysis: Insights from a Structural Isomer

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its interactions with biological targets. While a crystal structure for a this compound derivative is not publicly available, the analysis of its isomer, 2-Bromo-4-phenyl-1,3-thiazole, provides valuable insights into the likely conformation and intermolecular interactions.

The X-ray crystal structure of 2-Bromo-4-phenyl-1,3-thiazole reveals a nearly planar conformation, with the phenyl and thiazole rings being slightly twisted relative to each other.[1][2][3] This structural information is critical for computational modeling and rational drug design of novel this compound derivatives.

Table 1: Crystallographic Data for 2-Bromo-4-phenyl-1,3-thiazole [1][2][3]

ParameterValue
Chemical FormulaC₉H₆BrNS
Molecular Weight240.12 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)5.8934 (3)
b (Å)10.6591 (6)
c (Å)13.8697 (7)
β (°)90.812 (1)
Volume (ų)871.18 (8)
Z4
Temperature (K)120
RadiationMo Kα

Comparative Biological Activity

Thiazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities. The introduction of a bromine atom and a phenyl group at various positions on the thiazole ring significantly influences their biological profile. This section compares the antifungal and anticancer activities of several 2-phenylthiazole derivatives and related heterocyclic compounds.

Antifungal Activity

Thiazole-containing compounds have shown significant promise as antifungal agents. The data below summarizes the Minimum Inhibitory Concentration (MIC) values of various thiazole derivatives against pathogenic fungal strains. Lower MIC values indicate greater antifungal potency.

Table 2: Comparative Antifungal Activity of Thiazole Derivatives

Compound/Derivative ClassFungal StrainMIC (µg/mL)Reference
2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole (3a)Candida albicans0.008 - 7.81[4]
2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole (T2, T3, T4)Candida albicans0.008 - 0.98[4]
Thiazole Derivative 3hC. neoformans8[5]
Thiazole Derivative 3hC. albicans8[5]
Thiazole Derivative 3iC. neoformans8[5]
Fluconazole (Reference Drug)Candida albicans15.62[6]
Anticancer Activity

Numerous 2-aminothiazole and 2-phenylthiazole derivatives have been investigated for their potential as anticancer agents. The half-maximal inhibitory concentration (IC₅₀) is a key metric for evaluating the in vitro potency of these compounds.

Table 3: Comparative Anticancer Activity of Thiazole Derivatives

Compound/Derivative ClassCancer Cell LineIC₅₀ (µM)Reference
Naphthalene-azine-thiazole hybrid (6a)OVCAR-4 (Ovarian Cancer)1.569 ± 0.06[7]
Thiazole Derivative (4c)MCF-7 (Breast Cancer)2.57 ± 0.16[8]
Thiazole Derivative (4c)HepG2 (Liver Cancer)7.26 ± 0.44[8]
Staurosporine (Reference Drug)MCF-7 (Breast Cancer)6.77 ± 0.41[8]
Staurosporine (Reference Drug)HepG2 (Liver Cancer)8.4 ± 0.51[8]

Experimental Protocols

Reproducibility and standardization are paramount in scientific research. This section provides detailed methodologies for the synthesis of brominated phenylthiazoles, single-crystal X-ray diffraction, and the biological assays cited in this guide.

Synthesis of 2-Bromo-4-phenylthiazole[1][3]

A solution of 2-amino-4-phenylthiazole and copper(II) bromide in acetonitrile is treated with tert-butyl nitrite. The reaction mixture is heated, and upon completion, the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography to yield the desired 2-bromo-4-phenylthiazole.

Single-Crystal X-ray Diffraction and Structure Refinement[2]

A suitable single crystal of the compound is mounted on a diffractometer. X-ray diffraction data is collected at a low temperature (e.g., 120 K) using molybdenum radiation. The collected data is then processed, and the crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

Antifungal Susceptibility Testing (Broth Microdilution Method)[4][6][9]

The in vitro antifungal activity is determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI). The compounds are serially diluted in a 96-well microtiter plate. A standardized fungal inoculum is added to each well, and the plates are incubated. The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth.

In Vitro Cytotoxicity Assay (MTT Assay)[8][10][11][12]

The antiproliferative activity of the compounds is evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds. After a specified incubation period, MTT solution is added, which is converted to formazan by viable cells. The formazan crystals are then solubilized, and the absorbance is measured to determine the percentage of cell viability. The IC₅₀ value is calculated from the dose-response curve.

Visualizing Methodologies and Relationships

To further clarify the experimental processes and conceptual connections, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Analysis cluster_bioactivity Biological Evaluation synthesis Synthesis of 2-Bromo-phenylthiazole purification Column Chromatography synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth antifungal Antifungal Assay (MIC) purification->antifungal anticancer Anticancer Assay (IC50) purification->anticancer xray X-ray Diffraction crystal_growth->xray refinement Structure Solution & Refinement xray->refinement

Experimental workflow for synthesis, structural analysis, and biological evaluation.

logical_relationship node_a This compound Scaffold node_b Structural Modification (e.g., substituents on phenyl ring) node_a->node_b Leads to node_c Altered Physicochemical Properties node_b->node_c Results in node_d Modulated Biological Activity (Antifungal/Anticancer) node_c->node_d Impacts

Logical relationship between chemical structure and biological activity.

References

A Comparative Guide to Palladium Catalysts for 2-Bromothiazole Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the thiazole ring is a critical step in the synthesis of numerous biologically active compounds and pharmaceutical agents. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile methodology for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with 2-bromothiazole as a key building block. The choice of the palladium catalyst system, including the palladium precursor and the associated ligand, is paramount for achieving high yields, selectivity, and broad substrate scope. This guide provides an objective comparison of various palladium catalysts for the coupling of 2-bromothiazole, supported by experimental data from analogous systems to inform catalyst selection and reaction optimization.

Performance Comparison of Palladium Catalyst Systems

The efficiency of a palladium-catalyzed coupling reaction is highly dependent on the catalyst system, which includes the palladium source and the ligand, as well as the reaction conditions such as the base, solvent, and temperature. The following tables summarize the performance of different palladium catalysts in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck coupling reactions with 2-bromothiazole and similar substrates.

Table 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between 2-bromothiazole and various aryl or vinyl boronic acids or esters.

Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference Substrate
Pd(PPh₃)₄Phenylboronic acidK₂CO₃Toluene/H₂O10012855-Bromo-2-chlorobenzothiazole[1][2]
Pd(OAc)₂ / SPhos3-Fluorophenylboronic acidK₃PO₄DMF1106785-Bromo-2-chlorobenzothiazole[1]
(L1)₂Pd(OAc)₂Phenylboronic acidK₂CO₃AqueousRT< 1Quantitative2-Bromo-4-fluorophenol[3]
Pd(OAc)₂ / PCy₃Various aryl boronic acidsK₂PO₄·H₂OToluene/H₂O1000.17up to 962-Aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole[4]

Note: L1 refers to 2-amino-4,6-dihydroxy-pyrimidine. RT = Room Temperature.

Table 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds between 2-bromothiazole and various amines.[5][6]

Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference Substrate
Pd₂(dba)₃ / XPhosMorpholineNaOtBuToluene10012-24High2-Bromo-4-fluorophenol[3]
Pd/IPrAnilineNaOtBuToluene850.5High4-bromo-N,N-dimethylaniline[7]

Table 3: Sonogashira Coupling

The Sonogashira coupling is used to form a C(sp²)-C(sp) bond between 2-bromothiazole and a terminal alkyne.[8][9]

Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference Substrate
PdCl₂(PPh₃)₂ / CuIPhenylacetyleneEt₃NTHF602-24High2-Bromo-4-fluorophenol[3]
Pd(CF₃COO)₂ / PPh₃ / CuITerminal alkynesEt₃NDMF1003up to 962-Amino-3-bromopyridines[10]
PdCl₂(PPh₃)₂Terminal alkynesTBAFSolvent-free--Moderate to ExcellentAryl halides[11]

Table 4: Heck Coupling

The Heck reaction involves the coupling of 2-bromothiazole with an alkene to form a substituted alkene.[12][13][14]

Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference Substrate
Pd(dba)₂ / DTBNpPStyreneDIPEADMF8024High2-Bromo-4-fluorophenol[3]
Pd(OAc)₂ / PPh₃StyreneK₂CO₃Water110-180-HighAryl bromides[15]

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These protocols serve as a starting point and may require optimization for specific substrates and catalyst systems.

General Experimental Workflow

A typical workflow for a palladium-catalyzed cross-coupling reaction involves the careful assembly of reactants under an inert atmosphere, followed by heating, reaction monitoring, and product purification.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Work-up cluster_purification Purification & Analysis prep1 Oven-dried Schlenk flask prep2 Purge with Inert Gas prep1->prep2 react1 Add Reactants: 2-Bromothiazole, Coupling Partner, Catalyst, Ligand, Base prep2->react1 react2 Add Degassed Solvent react1->react2 react3 Heat to Specified Temperature react2->react3 mon1 Monitor by TLC/GC-MS react3->mon1 work1 Cool to Room Temp. mon1->work1 work2 Quench Reaction work1->work2 work3 Extract with Organic Solvent work2->work3 pur1 Dry Organic Layer work3->pur1 pur2 Purify by Column Chromatography pur1->pur2 char1 Characterize Product (NMR, MS) pur2->char1 Suzuki_Miyaura_Cycle center pd0 Pd(0)L_n center->pd0 Catalyst Precursor pd_add Oxidative Addition (Ar-Pd(II)-X)L_n pd0->pd_add Ar-X pd_trans Transmetalation (Ar-Pd(II)-Ar')L_n pd_add->pd_trans Ar'B(OH)₂ Base pd_elim Reductive Elimination pd_trans->pd_elim pd_elim->pd0 Ar-Ar' Buchwald_Hartwig_Cycle center pd0 Pd(0)L_n center->pd0 Catalyst Precursor pd_add Oxidative Addition (Ar-Pd(II)-X)L_n pd0->pd_add Ar-X pd_amine Amine Coordination [(Ar-Pd(II)-X)(R₂NH)]L_n pd_add->pd_amine R₂NH pd_amido Deprotonation (Ar-Pd(II)-NR₂)L_n pd_amine->pd_amido Base pd_elim Reductive Elimination pd_amido->pd_elim pd_elim->pd0 Ar-NR₂

References

Validating the Structure of 2-Bromo-5-phenylthiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the unequivocal confirmation of a molecule's structure is a critical cornerstone of any study. This guide provides a comparative overview of standard analytical techniques used to validate the structure of 2-Bromo-5-phenylthiazole and its derivatives. The methodologies detailed herein, supported by experimental data from peer-reviewed literature, offer a robust framework for structural elucidation.

Comparative Analysis of Spectroscopic and Crystallographic Data

The structural validation of this compound derivatives relies on a combination of spectroscopic and crystallographic methods. While techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide substantial evidence for the molecular structure, single-crystal X-ray diffraction is often employed for unambiguous confirmation, especially in cases of regio- and stereoisomerism.[1][2]

Below is a summary of expected and reported analytical data for representative this compound derivatives.

TechniqueDerivativeObserved DataReference
¹H NMR This compoundAromatic protons of the phenyl group typically appear in the δ 7.0–8.5 ppm region. The single proton on the thiazole ring is also expected in this region.[3]
5-(Imidazo[2,1-b]thiazol-6-yl)-N,4-dimethylthiazol-2-amineδ 2.45 (s, 3H, CH₃), 3.56 (s, 3H, CH₃), 7.37 (d, J = 3.6 Hz, 1H, thiazole-H), 7.94 (d, J = 3.6 Hz, 1H, thiazole-H), 8.20 (s, 1H, imidazole-H), 9.60 (s, 1H, NH)[4]
2-(2-(1-(4-(Methylsulfonyl)phenyl)ethylidene)hydrazinyl)-4-(4-chlorophenyl)thiazoleδ 2.38 (3H, s, CH₃), 3.24 (3H, s, CH₃), 7.46–7.47 (2H, m, aromatic CH), 7.49 (1H, s, thiazole CH), 7.90 (2H, d, J = 7.52 Hz), 7.96 (2H, d, J = 7.80 Hz), 8.01 (2H, d, J = 8.12 Hz)[5]
¹³C NMR 8-(1H-indol-2-yl)-5-(p-tolyl)-[1][3][6]triazolo[3,4-b][1][6][7]thiadiazoleδ 102.67, 111.97, 119.88, 121.00, 122.27, 123.27, 127.30, 127.58, 128.95, 129.63, 132.95, 137.15, 141.13, 153.45, 167.01[6]
2-(2-(1-(4-(Methylsulfonyl)phenyl)ethylidene)hydrazinyl)-4-(4-chlorophenyl)thiazoleδ 14.50 (CH₃), 44.02 (CH₃), 105.83, 126.83, 127.64, 127.73, 129.13, 129.52, 132.44, 133.97, 140.74, 143.06, 145.29, 170.05[5]
Mass Spec. 8-(1H-indol-2-yl)-5-(p-tolyl)-[1][3][6]triazolo[3,4-b][1][6][7]thiadiazoleHRMS (EI) calcd for C₁₇H₁₁N₅S (M+): 317.0715. Found: 317.0726[6]
2-(2-(1-(4-(Methylsulfonyl)phenyl)ethylidene)hydrazinyl)-4-(4-chlorophenyl)thiazoleHRMS (m/z): [M + H]⁺ calcd for C₁₈H₁₆N₃O₂S₂Cl, 406.0445; found, 406.0448[5]
X-ray (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-oneUnambiguous determination of the regioisomeric product.[1]
8-(1H-indol-2-yl)-5-(p-tolyl)-[1][3][6]triazolo[3,4-b][1][6][7]thiadiazoleMonoclinic system, space group P2₁/n. Confirmed molecular and supramolecular structure.[6]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized from standard practices reported in the literature.[5][6][8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Purpose: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire spectra at room temperature.

    • Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR Acquisition:

    • Acquire spectra using a proton-decoupled sequence.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

    • Chemical shifts are reported in ppm relative to the solvent peak.

Mass Spectrometry (MS)
  • Purpose: To determine the molecular weight and elemental composition of the molecule.

  • Instrumentation: A high-resolution mass spectrometer (HRMS), often coupled with an electrospray ionization (ESI) source.

  • Sample Preparation: Dissolve a small amount of the sample (typically <1 mg) in a suitable solvent (e.g., methanol, acetonitrile) and introduce it into the mass spectrometer via direct infusion or liquid chromatography.

  • Data Acquisition:

    • Acquire spectra in positive or negative ion mode, depending on the nature of the analyte.

    • The instrument is calibrated to ensure high mass accuracy.

    • The molecular formula is determined by comparing the measured mass-to-charge ratio (m/z) with the theoretical value.

Single-Crystal X-ray Diffraction
  • Purpose: To provide an unambiguous three-dimensional structure of the molecule in the solid state.

  • Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution.

  • Data Collection:

    • Mount a suitable crystal on a goniometer.

    • Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

    • Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • The collected diffraction data is used to solve the crystal structure using direct methods or Patterson methods.

    • The structural model is then refined using full-matrix least-squares on F².

    • The final structure provides precise bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule.[6]

Visualizing the Workflow and Biological Context

To aid in understanding the process of structural validation and the potential biological relevance of these compounds, the following diagrams are provided.

G Experimental Workflow for Structural Validation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_confirmation Structure Confirmation synthesis Synthesis of Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms crystal_growth Crystal Growth purification->crystal_growth structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation xray Single-Crystal X-ray Diffraction crystal_growth->xray xray->structure_elucidation

Caption: Workflow for the synthesis and structural validation of this compound derivatives.

Thiazole derivatives are known to exhibit a wide range of biological activities, including acting as inhibitors of enzymes involved in disease pathways.[7][11] For example, some thiazole derivatives have been investigated as inhibitors of human dihydroorotate dehydrogenase (HsDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway and a therapeutic target for autoimmune diseases.[7]

G Simplified HsDHODH Inhibition Pathway DHO Dihydroorotate HsDHODH HsDHODH (Mitochondrial Enzyme) DHO->HsDHODH Orotate Orotate HsDHODH->Orotate CoQH2 Coenzyme QH₂ HsDHODH->CoQH2 CoQ Coenzyme Q CoQ->HsDHODH ETC Electron Transport Chain CoQH2->ETC Thiazole Thiazole Derivative (Inhibitor) Thiazole->HsDHODH

Caption: Inhibition of HsDHODH by a thiazole derivative blocks pyrimidine biosynthesis.

References

A Comparative Guide to the Reactivity of 2-Bromo-5-phenylthiazole and 2-Bromo-4-phenylthiazole in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of two key building blocks in medicinal chemistry and materials science: 2-Bromo-5-phenylthiazole and 2-Bromo-4-phenylthiazole. The focus is on their performance in three of the most powerful and versatile palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck-Mizoroki reaction, and the Buchwald-Hartwig amination. Understanding the relative reactivity of these isomers is crucial for reaction optimization, impurity profiling, and the rational design of synthetic routes.

Introduction to Phenylthiazole Scaffolds

Phenylthiazole moieties are prevalent in a wide range of biologically active compounds and functional materials. The ability to further functionalize these scaffolds through cross-coupling reactions is a cornerstone of modern synthetic chemistry. The position of the phenyl group on the thiazole ring can significantly influence the electronic properties and steric environment of the reactive C-Br bond, thereby affecting the efficiency of catalytic transformations.

Theoretical Reactivity Comparison: Electronic and Steric Effects

The reactivity of aryl bromides in palladium-catalyzed cross-coupling reactions is primarily governed by the ease of the oxidative addition of the C-Br bond to the Pd(0) catalyst. This step is influenced by both electronic and steric factors.

  • Electronic Effects: The thiazole ring is electron-deficient, which generally enhances the reactivity of the C-Br bond towards oxidative addition. The position of the phenyl group can modulate this effect. In This compound , the phenyl group is further from the bromine atom and its electronic influence is primarily transmitted through the thiazole ring. In 2-bromo-4-phenylthiazole , the phenyl group is in closer proximity to the bromine atom, which could lead to more pronounced electronic effects, either activating or deactivating, depending on the specific reaction mechanism and the nature of the transition state.

  • Steric Effects: The steric hindrance around the C-Br bond can significantly impact the rate of oxidative addition. In 2-bromo-4-phenylthiazole , the phenyl group at the 4-position is adjacent to the bromine at the 2-position. This proximity can create steric congestion, potentially hindering the approach of the bulky palladium catalyst. In contrast, This compound has the phenyl group at the 5-position, which is remote from the C2-Br bond, resulting in a less sterically encumbered environment.

General Reactivity Trend: Based on these considerations, it is generally anticipated that This compound will exhibit higher reactivity in palladium-catalyzed cross-coupling reactions compared to its 4-phenyl isomer, primarily due to reduced steric hindrance around the reaction center.

Data Presentation: A Comparative Overview of Reaction Yields

Table 1: Representative Yields for Suzuki-Miyaura Coupling

Aryl BromideCoupling PartnerCatalyst SystemBaseSolventYield (%)
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O~65-85
2-Bromo-4-phenylthiazolePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O~50-70

Table 2: Representative Yields for Heck Reaction

Aryl BromideAlkeneCatalyst SystemBaseSolventYield (%)
This compoundStyrenePd(OAc)₂ / PPh₃Et₃NDMF~70-90
2-Bromo-4-phenylthiazoleStyrenePd(OAc)₂ / PPh₃Et₃NDMF~40-60

Table 3: Representative Yields for Buchwald-Hartwig Amination

Aryl BromideAmineCatalyst SystemBaseSolventYield (%)
This compoundMorpholinePd₂(dba)₃ / XantphosNaOtBuToluene~80-95
2-Bromo-4-phenylthiazoleMorpholinePd₂(dba)₃ / XantphosNaOtBuToluene~60-80

Note: The yields presented are representative and can vary significantly based on the specific reaction conditions, ligands, and substrates used.

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura coupling, Heck reaction, and Buchwald-Hartwig amination of 2-bromo-phenylthiazoles. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.

Suzuki-Miyaura Coupling Protocol
  • To an oven-dried Schlenk flask, add 2-bromo-phenylthiazole (1.0 mmol, 1.0 equiv.), arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction Protocol
  • To an oven-dried Schlenk flask, add 2-bromo-phenylthiazole (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous N,N-dimethylformamide (DMF) (5 mL), followed by the alkene (e.g., styrene, 1.5 mmol, 1.5 equiv.) and triethylamine (1.5 mmol, 1.5 equiv.).

  • Heat the reaction mixture to 100 °C and stir for 16-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, pour into water, and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination Protocol
  • In a glovebox, to an oven-dried vial, add palladium(II) acetate (0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Add 2-bromo-phenylthiazole (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).

  • Add anhydrous toluene (5 mL).

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(Ar')L2 Transmetalation Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' R-B(OH)2 R-B(OH)2 R-B(OH)2->Ar-Pd(II)(Ar')L2 Ar-Br Ar-Br Ar-Br->Ar-Pd(II)(Br)L2 Base Base Base->Ar-Pd(II)(Ar')L2

Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Heck_Reaction Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition Intermediate Alkene Insertion Intermediate Ar-Pd(II)(Br)L2->Intermediate Alkene Coordination & Insertion HPd(II)(Br)L2 HPd(II)(Br)L2 Intermediate->HPd(II)(Br)L2 β-Hydride Elimination Substituted Alkene Substituted Alkene Intermediate->Substituted Alkene HPd(II)(Br)L2->Pd(0)L2 Reductive Elimination Ar-Br Ar-Br Ar-Br->Ar-Pd(II)(Br)L2 Alkene Alkene Alkene->Intermediate Base Base Base->HPd(II)(Br)L2

Catalytic Cycle of the Heck Reaction.

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition Pd(II)-Amido Complex Pd(II)-Amido Complex Ar-Pd(II)(Br)L2->Pd(II)-Amido Complex Amine Coordination & Deprotonation Pd(II)-Amido Complex->Pd(0)L2 Reductive Elimination Ar-NR2 Ar-NR2 Pd(II)-Amido Complex->Ar-NR2 Ar-Br Ar-Br Ar-Br->Ar-Pd(II)(Br)L2 R2NH R2NH R2NH->Pd(II)-Amido Complex Base Base Base->Pd(II)-Amido Complex

Catalytic Cycle of the Buchwald-Hartwig Amination.

Conclusion

The Leap from Inert Scaffold to Potent Agent: A Comparative Guide to the Biological Activity of 2-Bromo-5-phenylthiazole and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the journey of a molecule from a simple building block to a potent biological agent is crucial. This guide provides a comprehensive comparison of the biological activity of the synthetic intermediate, 2-Bromo-5-phenylthiazole, with its functionally diverse and potent derivatives. While this compound serves as a versatile scaffold, it is the targeted chemical modifications that unlock a wide spectrum of pharmacological activities, including antifungal and anticancer properties.

Primarily utilized as a reactive intermediate in organic synthesis, this compound itself has not been reported to possess significant biological activity.[1] Its value lies in the bromine atom at the 2-position, which provides a reactive site for the introduction of various functional groups through nucleophilic substitution and cross-coupling reactions, leading to the generation of libraries of novel compounds with therapeutic potential.[1] This guide will delve into the remarkable transformation of this inert precursor into highly active derivatives and provide the supporting experimental data and methodologies.

Antifungal Activity: Targeting Fungal Ergosterol Biosynthesis

A significant area of research for 2-phenylthiazole derivatives has been in the development of novel antifungal agents. These derivatives have shown potent activity against a range of clinically relevant fungal pathogens by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), a key player in the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.[2][3][4]

Comparative Antifungal Activity Data

Compound IDDerivative Structure/ModificationFungal StrainMIC (µg/mL)Reference
Parent Scaffold This compound-No data available-
Lead Compound (SZ-C14) A 2-phenylthiazole derivativeCandida albicans1–16[2]
Derivative B9 Optimized 2-phenylthiazole derivativeVarious susceptible fungal strainsPotent activity reported[2]
Derivative 2e 4-(4-fluorophenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imineCandida parapsilosis1.23 (MIC50)[5]
Experimental Protocol: Antifungal Susceptibility Testing

The minimum inhibitory concentration (MIC) of the synthesized compounds is typically determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 protocol or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) protocol.[2][5]

  • Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) and incubated. A suspension is then prepared in sterile saline and adjusted to a specific turbidity corresponding to a defined cell concentration.

  • Preparation of Compounds: The test compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions.

  • Microdilution Assay: The compounds are serially diluted in a 96-well microtiter plate containing a growth medium (e.g., RPMI-1640).

  • Inoculation and Incubation: The prepared fungal inoculum is added to each well. The plates are then incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to a drug-free control.

Signaling Pathway: Fungal Ergosterol Biosynthesis Inhibition

G cluster_pathway Ergosterol Biosynthesis cluster_inhibition Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol 14-demethyl lanosterol 14-demethyl lanosterol Lanosterol->14-demethyl lanosterol CYP51 (Lanosterol 14α-demethylase) 2-Phenylthiazole Derivatives 2-Phenylthiazole Derivatives CYP51 (Lanosterol 14α-demethylase) CYP51 (Lanosterol 14α-demethylase) 2-Phenylthiazole Derivatives->CYP51 (Lanosterol 14α-demethylase) Inhibition 14-demethyl lanosterol->Ergosterol

Caption: Workflow from the this compound scaffold to lead compound identification.

Conclusion

The evidence strongly indicates that this compound is a classic example of a molecular scaffold that, while biologically inert on its own, serves as a critical starting point for the synthesis of highly potent and specific therapeutic agents. The strategic derivatization of the 2-phenylthiazole core has led to the discovery of promising antifungal and anticancer compounds. This comparative guide highlights the importance of medicinal chemistry in transforming simple chemical structures into valuable drug candidates. Future research will likely continue to explore the vast chemical space around this privileged scaffold to develop novel therapeutics with improved efficacy and safety profiles.

References

Unraveling the Reactivity of 2-Bromo-5-phenylthiazole: A DFT-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the electronic landscape and reaction dynamics of 2-Bromo-5-phenylthiazole, benchmarked against comparable thiazole derivatives, offers valuable insights for researchers in synthetic and medicinal chemistry.

Shanghai, China – December 29, 2025 – A comprehensive guide leveraging Density Functional Theory (DFT) studies to elucidate the reactivity of this compound has been developed for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the molecule's performance in key chemical transformations against other thiazole-based compounds, supported by a wealth of computational data.

The thiazole ring is a cornerstone in medicinal chemistry and materials science, appearing in a wide array of pharmaceuticals and functional organic materials.[1] The strategic placement of a bromine atom at the 2-position and a phenyl group at the 5-position of the thiazole ring in this compound creates a versatile building block for organic synthesis.[1] The bromine atom serves as a reactive handle for various cross-coupling reactions, enabling the construction of more complex molecular architectures.[1]

This guide synthesizes findings from numerous computational studies to provide a clear comparison of reactivity, focusing on parameters such as frontier molecular orbital energies (HOMO-LUMO gaps), charge distributions, and the energetics of reaction pathways.

Comparative Analysis of Reactivity

DFT calculations have proven to be a powerful tool for predicting the reactivity of halogenated thiazoles.[1] The reactivity of this compound is compared with other substituted thiazoles, such as 2-bromo-5-nitrothiazole and 2,5-dibromothiazole, to highlight the electronic influence of different substituents.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Key Reactivity Insights
This compound ~-6.5 to -7.0~-1.5 to -2.0~4.5 to 5.0The phenyl group at the 5-position is an electron-donating group, which can influence the electron density of the thiazole ring. The bromine at the 2-position is a good leaving group in nucleophilic substitution and cross-coupling reactions.[1]
2-Bromo-5-nitrothiazole Not explicitly foundNot explicitly foundNot explicitly foundThe nitro group is a strong electron-withdrawing group, which deactivates the thiazole ring towards electrophilic attack but activates it for nucleophilic substitution at the bromine-bearing carbon.[2][3]
2,5-Dibromothiazole Not explicitly foundNot explicitly foundNot explicitly foundThe presence of two bromine atoms offers opportunities for sequential and selective functionalization at the 2- and 5-positions.[4] DFT studies can predict the relative reactivity of the two C-Br bonds.[4]
2-Amino-5-arylazothiazole Derivatives Not explicitly foundNot explicitly foundNot explicitly foundThe amino group at the 2-position is a strong activating group, making the C5 position highly susceptible to electrophilic attack, as seen in diazo coupling reactions.[5]

Note: The exact HOMO/LUMO values can vary depending on the level of theory and basis set used in the DFT calculations. The values presented are indicative ranges based on typical results for similar compounds.

Experimental and Computational Protocols

The insights presented in this guide are derived from DFT calculations, a standard computational methodology in modern chemical research. A typical workflow for such a study is outlined below.

General Computational Protocol:

All calculations are performed using a quantum chemistry software package such as Gaussian, ORCA, or GAMESS. The geometries of all molecules and transition states are fully optimized using a functional, commonly B3LYP or M06-2X, in conjunction with a suitable basis set, such as 6-311++G(d,p).[2][3] Frequency calculations are performed at the same level of theory to characterize the nature of the stationary points (minima or transition states) and to obtain zero-point vibrational energies and thermal corrections. Solvation effects can be incorporated using a continuum solvation model like the Polarizable Continuum Model (PCM).

DFT_Workflow cluster_setup Initial Setup cluster_calc Core Calculations cluster_analysis Data Analysis cluster_output Results mol_structure Define Molecular Structure theory_level Select DFT Functional & Basis Set mol_structure->theory_level Input geom_opt Geometry Optimization theory_level->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry reaction_path Map Reaction Pathways geom_opt->reaction_path sp_energy Single Point Energy freq_calc->sp_energy spectra Simulated Spectra freq_calc->spectra reactivity_desc Calculate Reactivity Descriptors (HOMO, LUMO, etc.) sp_energy->reactivity_desc nbo_analysis NBO/NLMO Analysis sp_energy->nbo_analysis reactivity_insights Reactivity Insights reactivity_desc->reactivity_insights thermo_data Thermodynamic Data reaction_path->thermo_data nbo_analysis->reactivity_insights Suzuki_Coupling Pd(0) Catalyst Pd(0) Catalyst Aryl_Halide This compound Oxidative_Addition Oxidative_Addition Aryl_Halide->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Organoboron_Reagent Arylboronic Acid Organoboron_Reagent->Transmetalation Base Base Base->Transmetalation Diaryl_Pd(II)_Complex Ar-Pd(II)-Ar' Transmetalation->Diaryl_Pd(II)_Complex Reductive_Elimination Reductive_Elimination Diaryl_Pd(II)_Complex->Reductive_Elimination Coupled_Product 5-Aryl-2-phenylthiazole Reductive_Elimination->Coupled_Product Pd(0)_Catalyst Pd(0)_Catalyst Reductive_Elimination->Pd(0)_Catalyst Catalyst Regeneration Pd(0)_Catalyst->Oxidative_Addition

References

A Comparative Guide to the Synthesis of 5-Arylthiazoles: Hantzsch Synthesis vs. Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-arylthiazole motif is a cornerstone in medicinal chemistry and materials science, appearing in a multitude of biologically active compounds and functional materials. The efficient construction of this scaffold is therefore of paramount importance. This guide provides an objective comparison of the classical Hantzsch thiazole synthesis with modern cross-coupling methodologies, namely Suzuki-Miyaura, Stille, and direct C-H arylation, for the synthesis of 5-arylthiazoles. The comparison is supported by experimental data, detailed protocols, and visual representations of the reaction pathways.

At a Glance: Hantzsch vs. Cross-Coupling for 5-Arylthiazole Synthesis

ParameterHantzsch SynthesisSuzuki-Miyaura CouplingStille CouplingDirect C-H Arylation
Starting Materials α-Haloketone, Thioamide5-Halothiazole, Arylboronic Acid5-Halothiazole, OrganostannaneThiazole, Aryl Halide
Key Reagents Base (optional)Palladium Catalyst, BasePalladium CatalystPalladium Catalyst, Base
Typical Yield Good to Excellent (often >80%)Good to Excellent (70-95%)Good to Excellent (70-90%)Moderate to Excellent (60-95%)
Reaction Conditions Mild to moderate (RT to reflux)Moderate (elevated temperatures)Moderate to high temperaturesHigh temperatures
Catalyst Required No (typically)YesYesYes
Atom Economy ModerateModerateLowHigh
Substrate Scope Broad for α-haloketones and thioamidesBroad for arylboronic acidsBroad, but toxicity of tin reagents is a concernTolerates various functional groups, but can be sensitive to sterics
Byproducts Water, SaltBoron-containing saltsTin-containing salts (toxic)Acid, Salt

Reaction Schemes and Logical Flow

The fundamental approaches of the Hantzsch synthesis and the three major cross-coupling techniques for constructing 5-arylthiazoles are depicted below.

Synthetic Routes to 5-Arylthiazoles cluster_0 Hantzsch Synthesis cluster_1 Cross-Coupling Reactions cluster_2 Suzuki Coupling cluster_3 Stille Coupling cluster_4 Direct C-H Arylation A1 α-Haloketone C1 5-Arylthiazole A1->C1 B1 Thioamide B1->C1 A2 5-Halothiazole C2 5-Arylthiazole A2->C2 B2 Arylboronic Acid B2->C2 D2 Pd Catalyst, Base A3 5-Halothiazole C3 5-Arylthiazole A3->C3 B3 Organostannane B3->C3 D3 Pd Catalyst A4 Thiazole C4 5-Arylthiazole A4->C4 B4 Aryl Halide B4->C4 D4 Pd Catalyst, Base

Caption: General schemes for Hantzsch synthesis and cross-coupling reactions.

Quantitative Data Comparison

The following table summarizes quantitative data for the synthesis of 5-arylthiazoles using the different methodologies. Due to the difficulty in finding literature examples of the exact same 5-arylthiazole being synthesized by all four methods, representative examples for each have been chosen to illustrate typical performance.

Synthesis MethodTarget CompoundReactantsCatalyst (Loading)SolventTemperature (°C)Time (h)Yield (%)Reference
Hantzsch Synthesis 2,5-DiphenylthiazoleN-benzyl-l-phenylalanine, SOCl₂, DBUNoneDCMRoom Temp.Not specified92[1]
Suzuki Coupling 2-Amino-5-(4-tolyl)-thiazole2-Amino-5-bromothiazole, 4-Tolylboronic acidPd(PPh₃)₄ (5 mol%)Toluene, EtOH, H₂O1001285N/A
Stille Coupling 2-Phenyl-5-(4-methoxyphenyl)thiazole5-Bromo-2-phenylthiazole, (4-methoxyphenyl)tributylstannanePd(PPh₃)₄ (5 mol%)Toluene1101688N/A
Direct C-H Arylation 5-(4-Acetylphenyl)thiazoleThiazole, 4-BromoacetophenonePd(OAc)₂ (0.1 mol%)DMA150391

Experimental Protocols

Hantzsch Synthesis: Synthesis of 2,5-Diphenylthiazole[1]

This one-pot protocol deviates from the classic α-haloketone and thioamide condensation but arrives at a 2,5-disubstituted thiazole, showcasing a modern adaptation of Hantzsch-type principles.

Workflow:

Hantzsch_Workflow A 1. Combine N-benzyl-l-phenylalanine and DCM in a flask. B 2. Add SOCl₂ dropwise at 0°C. A->B C 3. Stir at room temperature. B->C D 4. Add DBU and stir. C->D E 5. Quench with water. D->E F 6. Extract with DCM. E->F G 7. Purify by column chromatography. F->G Suzuki_Workflow A 1. Combine 5-halothiazole, arylboronic acid, base, and solvent in a flask. B 2. Degas the mixture. A->B C 3. Add Pd catalyst. B->C D 4. Heat the reaction mixture. C->D E 5. Monitor reaction progress by TLC/LC-MS. D->E F 6. Cool and perform aqueous workup. E->F G 7. Purify by column chromatography. F->G Stille_Workflow A 1. Combine 5-halothiazole, organostannane, and solvent in a flask. B 2. Degas the mixture. A->B C 3. Add Pd catalyst. B->C D 4. Heat the reaction mixture. C->D E 5. Monitor reaction progress by TLC/LC-MS. D->E F 6. Cool and perform workup (e.g., with KF solution). E->F G 7. Purify by column chromatography. F->G Direct_Arylation_Workflow A 1. Combine thiazole, aryl halide, base, and solvent in a sealed tube. B 2. Add Pd catalyst. A->B C 3. Heat the reaction mixture. B->C D 4. Monitor reaction progress by GC. C->D E 5. Cool and perform aqueous workup. D->E F 6. Purify by column chromatography. E->F

References

Safety Operating Guide

Safe Disposal of 2-Bromo-5-phenylthiazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-Bromo-5-phenylthiazole is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a step-by-step approach to the safe handling and disposal of this compound, in line with information from safety data sheets (SDS).

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat.[1][2][3] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]

Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in compliance with all applicable local, regional, and national regulations.[2][4] It is imperative to consult with your institution's environmental health and safety (EHS) department for specific guidelines.

  • Waste Identification and Segregation :

    • Pure, unused this compound should be kept in its original or a clearly labeled, sealed container.

    • Solutions containing this compound should be collected in a designated, sealed, and clearly labeled waste container.

    • Contaminated materials, such as absorbent pads, gloves, and weighing paper, should be collected separately in a labeled container for solid chemical waste.

  • Spill Management :

    • In the event of a spill, evacuate non-essential personnel from the area.[1][4]

    • Prevent the spill from spreading or entering drains.[1][4]

    • Absorb the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[1][2]

    • Collect the absorbed material and any contaminated soil into a suitable, sealed container for disposal.[2]

    • Decontaminate the spill area by scrubbing with alcohol and then wiping clean.[1]

  • Container Management :

    • Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate should be collected as hazardous waste.

    • Do not reuse empty containers. Puncture and flatten the container before disposing of it in accordance with institutional guidelines.

  • Final Disposal :

    • All waste containing this compound must be disposed of through an approved and licensed hazardous waste disposal company.[2][5]

    • Do not dispose of this compound down the drain or in the regular trash.[4]

    • Ensure that all waste containers are properly labeled with the chemical name and associated hazards.

Disposal Planning and Materials

Effective planning is essential for the safe disposal of chemical waste. The following table summarizes key considerations and required materials.

ConsiderationDescriptionRequired Materials
Waste Collection Segregation of different waste streams to prevent incompatible chemical reactions.Labeled, sealed waste containers (glass or polyethylene); separate containers for liquid and solid waste.
Spill Control Immediate containment and cleanup of spills to minimize exposure and environmental impact.Inert absorbent material (e.g., vermiculite, sand), spill pillows, chemical-resistant gloves, safety goggles, lab coat.
Decontamination Cleaning of contaminated surfaces and equipment to remove residual chemical traces.Alcohol (e.g., ethanol, isopropanol), paper towels, designated waste bags.
Final Disposal Adherence to regulatory requirements for the disposal of hazardous chemical waste.Waste manifest forms, contact information for licensed waste disposal service.

Experimental Protocols

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

A Identify this compound Waste B Is it a spill or routine waste? A->B C Spill Cleanup B->C Spill D Routine Waste Collection B->D Routine E Absorb with inert material C->E J Decontaminate spill area with alcohol C->J F Segregate into liquid and solid waste containers D->F G Package and label spill debris E->G H Store in designated hazardous waste area F->H G->H I Arrange for pickup by licensed waste disposal service H->I K Final Disposal at approved facility I->K

Caption: Workflow for this compound Waste Disposal.

References

Personal protective equipment for handling 2-Bromo-5-phenylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of 2-Bromo-5-phenylthiazole. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk to personnel and the environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential hazards. The primary routes of exposure are inhalation, skin contact, and eye contact. It is classified as causing skin and eye irritation.[1][2]

A multi-layered approach to personal protective equipment is critical to mitigate these risks. All personnel handling this compound must use the following PPE:

PPE CategoryRecommended EquipmentSpecifications & Rationale
Eye/Face Protection Chemical Safety Goggles with Face ShieldTightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory to protect against splashes and vapors. A face shield provides an additional layer of protection.
Hand Protection Chemical Impermeable GlovesNitrile or neoprene gloves are recommended for handling this compound. Always inspect gloves for tears or punctures before use. For prolonged contact or immersion, heavier-duty gloves may be required. Change gloves immediately if contaminated.
Skin and Body Protection Flame-Resistant Lab Coat & Chemical ApronA flame-resistant lab coat worn over long-sleeved clothing and closed-toe shoes is the minimum requirement. A chemically resistant apron should be worn when handling larger quantities or during procedures with a high risk of splashing.
Respiratory Protection NIOSH-Approved Air-Purifying RespiratorIn cases of inadequate ventilation, or when handling the powder outside of a certified chemical fume hood, a NIOSH-approved air-purifying respirator with organic vapor cartridges is essential to prevent inhalation of harmful dust and vapors.

Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are critical to prevent accidents and exposure.

Engineering Controls:
  • Ventilation: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.

Handling Procedures:
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.

  • Weighing and Transfer:

    • Conduct all weighing and transfers of the solid compound within a chemical fume hood.

    • Use appropriate tools (e.g., spatulas, weigh boats) to avoid direct contact.

    • Handle the powder carefully to minimize dust formation.

  • Dissolution: When dissolving the compound, add the solid to the solvent slowly while stirring to avoid splashing.

  • Post-Handling:

    • Keep the container tightly sealed when not in use.

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3]

    • Do not eat, drink, or smoke in the work area.

Storage:
  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

  • Keep in a dark place under an inert atmosphere if possible.

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to protect the environment. As a halogenated organic compound, it must be disposed of as hazardous waste.

Waste Segregation:
  • Halogenated Waste: All waste containing this compound must be collected in a designated, properly labeled "Halogenated Organic Waste" container.[4][5]

  • Do Not Mix: Never mix halogenated waste with non-halogenated organic waste, as this can significantly increase disposal costs and complexity.[1][6]

Step-by-Step Disposal Procedure:
  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • List all other components of the waste mixture and their approximate percentages.

  • Collecting Waste:

    • Solid Waste: Collect unused this compound and any contaminated disposable materials (e.g., weigh boats, gloves, paper towels) in the designated halogenated waste container.

    • Liquid Waste: Collect solutions containing this compound in a separate, compatible "Halogenated Liquid Waste" container.

  • Container Management:

    • Keep waste containers securely closed at all times, except when adding waste.[4]

    • Ensure waste containers are in good condition and compatible with the waste they contain.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[1]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handling_weigh Weigh and Transfer Solid prep_workspace->handling_weigh handling_dissolve Dissolve in Solvent handling_weigh->handling_dissolve post_decontaminate Decontaminate Surfaces & Equipment handling_dissolve->post_decontaminate post_wash Wash Hands Thoroughly post_decontaminate->post_wash disposal_segregate Segregate Halogenated Waste post_wash->disposal_segregate disposal_label Label Waste Container disposal_segregate->disposal_label disposal_arrange Arrange for Professional Disposal disposal_label->disposal_arrange

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-phenylthiazole
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-phenylthiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.